5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
Description
Properties
IUPAC Name |
5-bromo-6,7-difluoro-1-propan-2-ylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrF2N2/c1-5(2)15-4-14-7-3-6(11)8(12)9(13)10(7)15/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPIKBBBFXJLADE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=CC(=C(C(=C21)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70742889 | |
| Record name | 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365272-31-6 | |
| Record name | 1H-Benzimidazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365272-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70742889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
This guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented with a focus on the rationale behind the selection of reagents and reaction conditions, ensuring a robust and reproducible process.
Introduction
Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmacological activities, including antiulcer, analgesic, and anthelmintic properties.[1][2] The unique structural features of this compound, incorporating a halogenated and N-alkylated benzimidazole core, make it a valuable target for the development of novel therapeutic agents. This document outlines a multi-step synthesis designed for clarity, efficiency, and scalability.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached in a five-step sequence, commencing with the commercially available 1,2-difluoro-3-nitrobenzene. The pathway involves nitration, reduction, cyclization, N-isopropylation, and bromination. The order of the final two steps, isopropylation and bromination, is crucial to ensure the desired regioselectivity of the bromine addition.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3,4-Difluoro-1,2-dinitrobenzene
The initial step involves the nitration of 1,2-difluoro-3-nitrobenzene to introduce a second nitro group, which will subsequently be reduced to form the required o-phenylenediamine.
-
Rationale: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic compounds. The existing nitro group is deactivating, and the fluoro groups are weakly deactivating, directing the incoming nitro group to the desired position.
-
Protocol:
-
To a stirred solution of 1,2-difluoro-3-nitrobenzene (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product, which can be purified by recrystallization.
-
Step 2: Synthesis of 3,4-Difluoro-o-phenylenediamine
The dinitro compound is then reduced to the corresponding diamine.
-
Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for the reduction of nitro groups to amines. Alternatively, reduction with iron powder in the presence of an acid like hydrochloric acid is a cost-effective and reliable method.
-
Protocol (Catalytic Hydrogenation):
-
Dissolve 3,4-Difluoro-1,2-dinitrobenzene (1.0 eq) in ethanol or ethyl acetate.
-
Add 10% Pd/C catalyst (typically 5-10 mol%).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the product.
-
Step 3: Synthesis of 5,6-Difluorobenzimidazole
The o-phenylenediamine is cyclized to form the benzimidazole ring.
-
Rationale: The reaction of an o-phenylenediamine with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst is a common and high-yielding method for the synthesis of benzimidazoles.[3][4] This introduces the C2-hydrogen of the imidazole ring.
-
Protocol:
-
To a solution of 3,4-Difluoro-o-phenylenediamine (1.0 eq) in N,N-dimethylformamide (DMF), add trimethyl orthoformate (1.2 eq).[3]
-
Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 1 hour.[3]
-
Upon completion, dilute the reaction mixture with deionized water and adjust the pH to 7 with a saturated aqueous sodium bicarbonate solution.[3]
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5,6-Difluorobenzimidazole.[3]
-
Step 4: Synthesis of 5,6-Difluoro-1-isopropylbenzimidazole
The next step is the N-alkylation of the benzimidazole with an isopropyl group.
-
Rationale: The N-alkylation of benzimidazoles can be achieved using an alkyl halide in the presence of a base.[5] Potassium carbonate is a suitable base for this transformation, and a polar aprotic solvent like DMSO facilitates the reaction.[5]
-
Protocol:
-
To a solution of 5,6-Difluorobenzimidazole (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (2.0 eq) and 2-bromopropane (1.5 eq).[5]
-
Heat the reaction mixture to 50-60 °C and stir until the starting material is consumed (monitored by TLC).[5]
-
Cool the mixture to room temperature, add water, and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.
-
Step 5: Synthesis of this compound
The final step is the regioselective bromination of the benzimidazole ring.
-
Rationale: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings. The isopropylation at the N-1 position directs the bromination to the C-5 position due to steric hindrance at the C-4 position and the electronic effects of the substituents. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride.
-
Protocol:
-
Dissolve 5,6-Difluoro-1-isopropylbenzimidazole (1.0 eq) in carbon tetrachloride.
-
Add N-Bromosuccinimide (1.05 eq) and a catalytic amount of a radical initiator such as benzoyl peroxide (optional, but can facilitate the reaction).
-
Reflux the mixture until the reaction is complete.
-
Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with sodium thiosulfate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The final product can be purified by column chromatography or recrystallization.
-
Data Summary
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Key Spectroscopic Data |
| 3,4-Difluoro-1,2-dinitrobenzene | C₆H₂F₂N₂O₄ | 204.09 | 85-95 | ¹⁹F NMR, ¹H NMR, MS |
| 3,4-Difluoro-o-phenylenediamine | C₆H₆F₂N₂ | 144.12 | 90-98 | ¹⁹F NMR, ¹H NMR, MS |
| 5,6-Difluorobenzimidazole | C₇H₄F₂N₂ | 154.12 | 80-90 | ¹⁹F NMR, ¹H NMR, MS |
| 5,6-Difluoro-1-isopropylbenzimidazole | C₁₀H₁₀F₂N₂ | 196.20 | 70-85 | ¹⁹F NMR, ¹H NMR, MS |
| This compound | C₁₀H₉BrF₂N₂ | 275.10 | 65-80 | ¹⁹F NMR, ¹H NMR, MS |
Conclusion
The described synthetic pathway offers a logical and efficient route to this compound. The methodologies are based on well-established chemical transformations, and the provided protocols are designed to be robust and reproducible. This guide serves as a valuable resource for researchers and scientists engaged in the synthesis of novel benzimidazole derivatives for potential therapeutic applications.
References
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PrepChem.com. Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. Available from: [Link]
- Google Patents. EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
-
MDPI. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available from: [Link]
- Google Patents. EP1270540A1 - Process for the production of bromo difluoro acetyl compounds.
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ResearchGate. Synthetic approaches to benzimidazoles from o-phenylenediamine: A literature review. Available from: [Link]
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Oriental Journal of Chemistry. Synthesis of Some New 1,2,5- Substituted Benzimidazole Derivatives and Their Pharmacological Activity. Available from: [Link]
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PrepChem.com. Synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole. Available from: [Link]
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Organic Chemistry Portal. Benzimidazole synthesis. Available from: [Link]
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ResearchGate. N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Available from: [Link]
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Green Chemistry (RSC Publishing). Cyclization of o-phenylenediamines by CO2 in the presence of H2 for the synthesis of benzimidazoles. Available from: [Link]
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ACS Omega. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Available from: [Link]
- Google Patents. CN102584820A - Preparation method for 5-bromo-7-azaindole.
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The Journal of Organic Chemistry - ACS Publications. Metal-Free Synthesis of Benzimidazoles via Oxidative Cyclization of d-Glucose with o-Phenylenediamines in Water. Available from: [Link]
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PMC - NIH. Synthesis of benzimidazoles from o-phenylenediamines with α-keto acids via amino acid catalysis. Available from: [Link]
-
TSI Journals. Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Available from: [Link]
- Google Patents. EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
-
ACS Combinatorial Science. An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. Available from: [Link]
- Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
Organic Chemistry Portal. Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Available from: [Link]
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PMC - NIH. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Available from: [Link]
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physicochemical properties of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
Introduction
In the landscape of modern drug discovery and materials science, halogenated benzimidazoles represent a critical class of heterocyclic compounds. Their unique structural motifs are frequently explored for potential therapeutic applications. This compound is one such molecule, presenting a compelling scaffold for medicinal chemists. The strategic placement of bromo and difluoro substituents on the benzimidazole core, combined with the N-isopropyl group, is anticipated to significantly modulate its electronic, lipophilic, and metabolic properties.
This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the characterization of this and similar novel chemical entities. Acknowledging the limited availability of published experimental data for this specific molecule, this document adopts a dual-pronged approach. First, it provides an expert analysis of the predicted physicochemical properties based on its structural features and established principles for related compounds. Second, and more critically, it delivers detailed, field-proven experimental protocols for the empirical determination of these essential parameters. This guide is designed not merely to present data, but to empower researchers with the practical methodologies and theoretical understanding necessary to thoroughly characterize novel benzimidazole derivatives in their own laboratories.
Molecular Profile and Structural Attributes
The foundational step in characterizing any compound is to establish its molecular identity. The key identifiers and structural features of this compound are outlined below.
Chemical Structure
The molecule consists of a central benzimidazole ring system. The benzene ring is substituted with a bromine atom at position 5 and fluorine atoms at positions 6 and 7. The imidazole nitrogen at position 1 is substituted with an isopropyl group.
Caption: 2D structure of this compound.
Core Physicochemical Data
A summary of the fundamental molecular properties is presented below. While extensive experimental data is not available in public literature, the molecular formula and weight are well-established.
| Property | Value | Source |
| CAS Number | 1365272-31-6 | Vendor Data[1][2] |
| Molecular Formula | C₁₀H₉BrF₂N₂ | Calculated |
| Molecular Weight | 275.09 g/mol | BIOFOUNT[1] |
| Melting Point | Data not available | Requires experimental determination |
| Boiling Point | Data not available | Requires experimental determination |
| Appearance | Data not available | Requires experimental determination |
Predicted Physicochemical Profile
Drawing from established structure-property relationships in medicinal chemistry, we can forecast the likely characteristics of this molecule.
-
Solubility: The benzimidazole core provides some capacity for hydrogen bonding, but the presence of a bulky, non-polar isopropyl group and a lipophilic bromine atom suggests that aqueous solubility will be limited.[3][4] The difluoro substitution may slightly increase solubility in polar organic solvents. Solubility is expected to be pH-dependent, increasing in acidic conditions due to the protonation of the N3 nitrogen.[3]
-
Lipophilicity (LogP): Lipophilicity, a key determinant of a drug's ADME properties, is expected to be relatively high.[5] The bromine atom and the isopropyl group are major contributors to lipophilicity. This would result in a positive LogP value, indicating a preference for a lipid-like environment (e.g., n-octanol) over an aqueous one.[5]
-
Acidity/Basicity (pKa): The most significant ionizable center is the N3 nitrogen of the imidazole ring, which is basic. Its pKa value will be influenced by the electron-withdrawing effects of the fluorine and bromine atoms. Generally, electron-withdrawing groups decrease the basicity (lower the pKa) of the benzimidazole core. Therefore, the pKa is expected to be lower than that of unsubstituted benzimidazole.
A Practical Guide to Empirical Determination
To move from prediction to fact, rigorous experimental work is essential. The following sections provide standardized, step-by-step protocols for determining the most critical physicochemical properties.
Protocol for Solubility Determination (Equilibrium Shake-Flask Method)
The shake-flask method is a globally recognized gold-standard technique for determining thermodynamic equilibrium solubility due to its precision and reliability.[4]
Causality: This method ensures that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This is critical for obtaining a solubility value that is independent of dissolution kinetics and reflects the compound's intrinsic properties in a given solvent system.
Methodology:
-
Preparation: Add an excess amount of solid this compound to several vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol). The visible presence of excess solid is crucial.
-
Equilibration: Seal the vials securely and place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C).[3][4]
-
Agitation: Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[3][4] It is advisable to perform a time-to-equilibrium study by measuring the concentration at different time points until it remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.
-
Sampling & Filtration: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles, which would otherwise lead to an overestimation of solubility.[3]
-
Quantification: Dilute the filtered solution with an appropriate solvent to fall within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility based on the measured concentration in the saturated solution and the dilution factor.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.
Protocol for Lipophilicity Determination (LogP Shake-Flask Method)
The octanol-water partition coefficient (P) and its logarithmic form (LogP) are the most common measures of a compound's lipophilicity.[6] The shake-flask method remains a highly accurate, albeit labor-intensive, approach for its determination.[5][6][7]
Causality: This protocol directly measures the partitioning of a compound between two immiscible phases (n-octanol and water) that mimic the lipid and aqueous environments in the body. This provides a direct, empirical measure of lipophilicity, which is fundamental to predicting membrane permeability and overall ADME behavior.[5]
Methodology:
-
Phase Pre-saturation: Prepare two stock solutions: n-octanol saturated with water and water (typically a buffer like PBS at pH 7.4) saturated with n-octanol. This step is critical to prevent volume changes during the experiment.
-
Compound Addition: Dissolve a known amount of this compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the pre-saturated water to the octanol solution in a sealed vial.
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning, followed by a period of rest to allow the two phases to separate completely. Centrifugation can be used to expedite phase separation.
-
Sampling: Carefully collect aliquots from both the n-octanol and the aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.[8]
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous]).[5]
Caption: Relationship between pH, pKa, and ionization state.
Conclusion
This compound is a compound with significant potential in chemical and pharmaceutical research. While its specific physicochemical properties are not yet documented in peer-reviewed literature, this guide provides a robust framework for their investigation. By combining theoretical predictions based on structure-activity relationships with detailed, validated experimental protocols, researchers are well-equipped to perform a thorough characterization. The empirical determination of solubility, lipophilicity (LogP), and ionization constant (pKa) is a non-negotiable step in the early stages of drug development, as these parameters collectively govern a molecule's behavior from the benchtop to complex biological systems. The methodologies outlined herein represent a reliable path toward generating the high-quality data necessary to advance research and development efforts.
References
- Technical Support Center: Enhancing Benzimidazole Compound Solubility for Biological Assays - Benchchem.
- An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents - Benchchem.
- Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs - Longdom Publishing.
- LogP—Making Sense of the Value - ACD/Labs.
- LogD - Cambridge MedChem Consulting.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System.
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook.
- REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titr
- Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH.
- Experiment 5 - Synthesis of Benzimidazole | PDF | Filtr
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- 1365272-31-6|this compound - BIOFOUNT.
- 5-Bromo-6-fluoro-1-isopropylbenzimidazole, min 98%, 100 grams - CP Lab Safety.
- Computational determination of pK(a) values.
- Comparison of theoretical and experimental value of pKa of mixed hetero oxomolybdates by quantum chemical calcul
- Development of Methods for the Determin
- This compound - CAS号查询.
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Unraveling the Putative Mechanism of Action of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Introduction: The Benzimidazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The benzimidazole ring system, an isomeric form of purine, represents a "privileged scaffold" in the landscape of drug discovery. Its unique structural and electronic properties allow it to interact with a multitude of biological targets with high affinity and specificity. This heterocyclic motif is the core of numerous clinically approved drugs, demonstrating a vast range of therapeutic applications including antiulcer (omeprazole), anthelmintic (albendazole), and anticancer agents.[1][2] The versatility of the benzimidazole core, which can be readily substituted at various positions, allows for the fine-tuning of its pharmacological profile, making it a perennial focus for the development of novel therapeutics.[2] This guide will explore the probable mechanism of action of the specific, substituted compound 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, based on the established activities of its chemical relatives.
Part 1: Hypothesized Core Mechanism of Action - Protein Kinase Inhibition
While direct studies on this compound are not extensively available in public literature, the structural features of the molecule strongly suggest a primary mechanism centered on the inhibition of protein kinases. The benzimidazole scaffold is a well-documented ATP-competitive kinase inhibitor, and its derivatives have been developed to target a wide array of kinases involved in oncology and inflammatory diseases.[2][3]
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental process that regulates the majority of cellular activities, including growth, proliferation, differentiation, and apoptosis.[2] In many diseases, particularly cancer, kinases can become aberrantly activated, leading to uncontrolled cell growth and survival. Therefore, kinase inhibitors are a major class of targeted cancer therapies.[4]
The key structural elements of this compound contribute to this hypothesis:
-
Benzimidazole Core : Mimics the purine ring of ATP, allowing it to fit into the highly conserved ATP-binding pocket of most kinases. The nitrogen atoms can act as hydrogen bond acceptors and donors, forming critical interactions with the "hinge" region of the kinase, a key determinant of binding.
-
Halogen Substituents (Bromo and Difluoro) : The electron-withdrawing nature of the fluorine and bromine atoms can modulate the electronic properties of the benzimidazole ring, potentially enhancing binding affinity through specific halogen bonds or other non-covalent interactions with the target protein.
-
Isopropyl Group : This bulky, hydrophobic group at the N1 position likely projects into a more variable, solvent-exposed region of the ATP pocket, contributing to both potency and selectivity against different kinases.
Based on extensive research into this class of compounds, likely targets include serine/threonine kinases such as Aurora kinases or cyclin-dependent kinases (CDKs), and protein tyrosine kinases (PTKs), which are frequently implicated in cancer.[2][3][5]
Visualizing the Interaction: A Conceptual Model
The following diagram illustrates the hypothesized binding mode of a benzimidazole inhibitor within the ATP-binding pocket of a generic protein kinase.
Caption: Hypothesized binding of the benzimidazole core in a kinase ATP pocket.
Part 2: A Framework for Mechanistic Validation
To rigorously test the hypothesis that this compound functions as a kinase inhibitor, a multi-step experimental workflow is required. This process is designed to be self-validating, moving from broad, high-throughput biochemical assays to more specific cell-based and target engagement studies.
Experimental Workflow Diagram
Caption: A logical workflow for validating a hypothesized kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a method to determine if the compound inhibits kinase activity directly in a biochemical format. The ADP-Glo™ assay measures the amount of ADP produced by a kinase reaction; less ADP means more inhibition.
Causality: This is the foundational experiment. It directly measures the compound's effect on the enzymatic activity of isolated kinases, removing the complexities of a cellular environment. A positive result (inhibition) here is a prerequisite for proceeding.
Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare kinase buffer, ATP solution, and substrate solution according to the specific kinase being tested (e.g., for Aurora A kinase).
-
Reconstitute the kinase enzyme to the desired concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the test compound serially diluted in kinase buffer. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2.5 µL of a 2X kinase/substrate mixture to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Read the luminescence of the plate using a plate reader.
-
Calculate the percent inhibition relative to the DMSO control and plot against the compound concentration to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of the compound on the proliferation and viability of cancer cell lines.
Causality: This experiment links biochemical potency to a cellular phenotype. If the compound inhibits a kinase that is critical for a specific cancer cell line's survival, we expect to see a dose-dependent decrease in cell viability.
Methodology:
-
Cell Plating:
-
Seed cancer cells (e.g., HCT116, known to be sensitive to Aurora kinase inhibitors) in a 96-well plate at a density of 5,000 cells/well.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include a DMSO vehicle control.
-
Incubate for 72 hours.
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
-
Data Acquisition:
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percent viability relative to the DMSO control and plot a dose-response curve to determine the GI50 value (the concentration for 50% growth inhibition).
-
Part 3: Data Presentation and Alternative Mechanisms
Summarizing Quantitative Data
Data from the described experiments should be compiled into clear, concise tables for comparative analysis.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase Target | IC50 (nM) |
|---|---|
| Aurora A | Value |
| Aurora B | Value |
| CDK2/CycE | Value |
| EGFR | Value |
| VEGFR2 | Value |
Table 2: Cellular Activity Profile
| Cell Line | Primary Kinase Dependency | GI50 (nM) |
|---|---|---|
| HCT116 | Aurora A/B | Value |
| K562 | BCR-ABL | Value |
| A549 | EGFR | Value |
Alternative Putative Mechanisms of Action
While kinase inhibition is the most probable mechanism, the broad biological activity of the benzimidazole scaffold allows for other possibilities.[6] These should be considered if the kinase inhibition data is weak or does not correlate with cellular activity.
-
Inhibition of RNA Synthesis: Certain halogenated benzimidazole ribosides are known to inhibit cellular RNA synthesis, which can halt cell proliferation and viral replication.[7] This could be investigated using assays that measure the incorporation of radiolabeled uridine into newly synthesized RNA.
-
Telomerase Inhibition: Some benzimidazole derivatives have been shown to suppress telomerase activity and stabilize G-quadruplex structures in telomeres, leading to cancer cell apoptosis.[5] This can be explored through telomeric repeat amplification protocol (TRAP) assays.
-
Tubulin Polymerization Inhibition: Like other heterocyclic compounds, benzimidazoles can interfere with microtubule dynamics, leading to mitotic arrest and cell death. This can be assessed via in vitro tubulin polymerization assays and cellular immunofluorescence staining for microtubule disruption.
Conclusion and Future Directions
This guide outlines a scientifically rigorous, hypothesis-driven approach to elucidating the mechanism of action for this compound. Based on its structural similarity to a vast family of known bioactive molecules, the primary hypothesized mechanism is the inhibition of protein kinases crucial for cancer cell signaling. The provided experimental workflows offer a clear path to validate this hypothesis, from initial biochemical screening to confirmation of target engagement in a cellular context. Should this primary hypothesis prove inconclusive, the rich chemistry of the benzimidazole scaffold provides several alternative mechanisms that can be systematically investigated. The ultimate goal is to precisely define the molecular interactions that drive the biological activity of this compound, paving the way for its potential development as a novel therapeutic agent.
References
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Poonian, M. S., & Schlabach, A. J. (1979). A Comparative Study of the Effects of Certain Halogenated Benzimidazole Ribosides on RNA Synthesis, Cell Proliferation, and Interferon Production. Virology, 97(1), 127-136. [Link]
-
Al-Ostath, S., et al. (2024). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Molecules, 29(5), 1088. [Link]
-
Pattan, S. R., et al. (2024). Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry, 40(1). [Link]
-
Arun, Y., et al. (2014). Molecular docking studies of benzimidazopyrimidine and coumarin substituted benzimidazopyrimidine derivatives: As potential human Aurora A kinase inhibitors. Bioinformation, 10(1), 22-26. [Link]
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Al-Warhi, T., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. RSC Advances, 15(2), 1009-1029. [Link]
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Singla, P., Luxami, V., & Paul, K. (2014). Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. RSC Advances, 4(24), 12422-12440. [Link]
-
Mohammed, M. H., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Chemical Review and Letters, 7(1), 59-71. [Link]
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Spectroscopic Blueprint of a Novel PROTAC Building Block: 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Structural Nuances of a Key Synthetic Intermediate
In the rapidly evolving landscape of targeted protein degradation, the synthesis of novel bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), demands a deep understanding of the structural and electronic properties of their constituent building blocks. 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole emerges as a pivotal intermediate, offering a versatile scaffold for the elaboration of potent and selective protein degraders. The strategic placement of a bromine atom provides a handle for further chemical modification, while the difluoro substitution pattern modulates the electronic environment of the benzimidazole core, potentially influencing binding affinities and metabolic stability. The N-isopropyl group, in turn, can play a role in dictating the vectoral projection of linkers and warheads.
This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—for this compound. As no complete experimental dataset for this specific molecule is readily available in the public domain, this document synthesizes established spectroscopic principles and data from analogous structures to present a robust, predictive blueprint. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide field-proven insights for researchers engaged in the synthesis and characterization of novel heterocyclic compounds.
Molecular Structure and Atom Numbering
A clear and consistent atom numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the numbering scheme that will be used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A High-Resolution Structural Interrogation
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a detailed map of the molecular framework.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data for this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, and DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR: Obtain a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so fewer scans are generally needed compared to ¹³C NMR.
-
2D NMR (Optional but Recommended): For unambiguous assignments, especially for the aromatic region, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Insights |
| ~ 8.0 - 8.2 | s | 1H | H2 | The proton at the C2 position of the benzimidazole ring is typically deshielded and appears as a singlet. |
| ~ 7.3 - 7.5 | d | 1H | H4 | The proton at C4 will be coupled to the adjacent fluorine at C7, resulting in a doublet. The exact chemical shift will be influenced by the ortho-difluoro and bromo substitution. |
| ~ 4.8 - 5.2 | sept | 1H | CH (isopropyl) | The methine proton of the isopropyl group is split by the six equivalent methyl protons into a septet. Its chemical shift is downfield due to the attachment to the electron-withdrawing nitrogen atom. |
| ~ 1.6 - 1.8 | d | 6H | CH₃ (isopropyl) | The six methyl protons of the isopropyl group are equivalent and are split by the single methine proton into a doublet. |
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will provide information on all carbon atoms in the molecule, with characteristic splittings due to coupling with fluorine.
| Chemical Shift (δ, ppm) | Assignment | C-F Coupling (J, Hz) | Rationale and Key Insights |
| ~ 150 - 155 | C2 | The C2 carbon of the benzimidazole ring is typically found in this region. | |
| ~ 140 - 145 | C7a | Bridgehead carbon of the benzimidazole ring. | |
| ~ 135 - 140 | C3a | Bridgehead carbon of the benzimidazole ring. | |
| ~ 145 - 150 (d) | C6 | ¹JCF ≈ 240-260 | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly deshielded. |
| ~ 140 - 145 (d) | C7 | ¹JCF ≈ 240-260 | Similar to C6, this carbon will exhibit a large one-bond C-F coupling. |
| ~ 110 - 115 | C5 | The carbon bearing the bromine atom. | |
| ~ 105 - 110 (dd) | C4 | ²JCF, ³JCF | This carbon will show smaller two- and three-bond couplings to the fluorine atoms at C6 and C7. |
| ~ 50 - 55 | CH (isopropyl) | The methine carbon of the isopropyl group. | |
| ~ 20 - 25 | CH₃ (isopropyl) | The methyl carbons of the isopropyl group. |
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
The ¹⁹F NMR spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | F-F and F-H Coupling | Rationale and Key Insights | | :--- | :--- | :--- | :--- | | ~ -130 to -140 | m | F6 | | The chemical shift is typical for fluorine atoms on a benzene ring. The multiplicity will be complex due to coupling with F7 and nearby protons. | | ~ -140 to -150 | m | F7 | | The chemical shift will be different from F6 due to the different neighboring substituents. It will also show complex coupling. |
The wide chemical shift dispersion in ¹⁹F NMR makes it a highly sensitive probe of the local electronic environment.[1][2] The observed coupling constants between the fluorine atoms and with the aromatic protons can provide valuable conformational information.[3][4]
Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common technique for volatile and thermally stable small molecules and typically provides rich fragmentation patterns. Electrospray Ionization (ESI) is a softer ionization technique that is useful for confirming the molecular ion, especially for less stable compounds.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred to obtain accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments.
-
Sample Introduction: The sample can be introduced via a direct insertion probe or, for complex mixtures, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Predicted Mass Spectrometry Data (EI)
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio).[5]
| m/z (Predicted) | Ion | Proposed Structure/Formula | Rationale and Key Insights |
| 288/290 | [M]⁺˙ | [C₁₀H₁₀BrF₂N₂]⁺˙ | Molecular ion, showing the characteristic M/M+2 isotopic pattern for a single bromine atom. |
| 273/275 | [M - CH₃]⁺ | [C₉H₇BrF₂N₂]⁺ | Loss of a methyl radical from the isopropyl group. |
| 246/248 | [M - C₃H₆]⁺˙ | [C₇H₄BrF₂N₂]⁺˙ | McLafferty-type rearrangement with loss of propene. |
| 209 | [M - Br]⁺ | [C₁₀H₁₀F₂N₂]⁺ | Loss of a bromine radical, a common fragmentation for brominated aromatic compounds.[6] |
| 182 | [M - Br - HCN]⁺ | [C₉H₉F₂N]⁺ | Subsequent loss of hydrogen cyanide from the [M - Br]⁺ ion, a characteristic fragmentation of the benzimidazole ring.[7] |
Predicted Fragmentation Pathway
The following diagram illustrates the major predicted fragmentation pathways for this compound under electron ionization.
Caption: Predicted electron ionization (EI) fragmentation pathway of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple technique for identifying the presence of specific functional groups in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the sample can be prepared as a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Collection: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Predicted Characteristic IR Absorption Bands
The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of its various functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale and Key Insights |
| 3100 - 3000 | Medium | C-H stretch (aromatic) | Stretching vibrations of the C-H bonds on the benzimidazole ring. |
| 2980 - 2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the isopropyl group. |
| ~ 1620 | Medium | C=N stretch | Characteristic stretching vibration of the imine bond within the imidazole ring.[8] |
| ~ 1500, 1450 | Medium-Strong | C=C stretch (aromatic) | Skeletal vibrations of the benzene ring. |
| 1300 - 1200 | Strong | C-F stretch | The C-F stretching vibrations typically give rise to strong absorptions in this region. |
| 1100 - 1000 | Medium | C-N stretch | Stretching vibrations of the C-N bonds in the benzimidazole ring. |
| Below 800 | Medium | C-Br stretch | The C-Br stretching vibration is expected to appear in the fingerprint region. |
The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ would confirm the successful N-alkylation of the benzimidazole ring.[9]
Conclusion: A Predictive Spectroscopic Framework for Advancing Drug Discovery
This technical guide provides a detailed, predictive analysis of the NMR, MS, and IR spectroscopic data for this compound. By synthesizing data from analogous structures and applying fundamental spectroscopic principles, we have constructed a comprehensive blueprint that can guide researchers in the synthesis, purification, and characterization of this important building block. The provided experimental protocols, predicted data tables, and detailed interpretations offer a robust framework for ensuring the scientific integrity of synthetic efforts in the field of targeted protein degradation and other areas of medicinal chemistry. The ability to confidently verify the structure and purity of such key intermediates is paramount to the successful development of novel therapeutics.
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El kihel, A., et al. (2016). Study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7594-7598. [Link]
-
ResearchGate. (n.d.). FT-IR overlay spectrum of N-alkylated benzimidazoles (1-7). [Link]
-
PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of the American Society for Mass Spectrometry, 25(4), 646-655. [Link]
-
ResearchGate. (n.d.). 13C NMR chemical shifts (ppm) and 13C-19F coupling constants (Hz) in DMSO-d6. [Link]
-
SpectraBase. (n.d.). 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. [Link]
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International Journal of Development Research. (2016). Study of mass spectra of benzimidazole derivatives. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. [Link]
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PubChem. (n.d.). N-Isopropylaniline. [Link]
-
Royal Society of Chemistry. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
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MDPI. (2025). New Plant Growth Regulators of Benzimidazole Series. [Link]
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ResearchGate. (n.d.). Maxima of selected absorption bands in the IR spectra of the.... [Link]
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Royal Society of Chemistry. (n.d.). Development of N-alkylated benzimidazole based cubosome hydrogel for topical treatment of burns. [Link]
-
Conicet. (2011). 19F chemical shifts, coupling constants and conformational preferences in monosubstituted perfluoroparacyclophanes. [Link]
-
UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. [Link]
-
International Journal of Development Research. (n.d.). Study of mass spectra of benzimidazole derivatives. [Link]
-
Save My Exams. (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]
-
SciSpace. (n.d.). Electron impact mass spectrometry of some 1- and 2-benzimidazole derivatives. [Link]
-
PubMed Central. (2023). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
ResearchGate. (2025). (PDF) Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. [Link]
-
Semantic Scholar. (2008). SYNTHESIS AND INVESTIGATION OF MASS SPECTRA OF SOME NOVEL BENZIMIDAZOLE DERIVATIVES. [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides. [Link]
-
NIST WebBook. (n.d.). Benzenamine, N-(1-methylethyl)-. [Link]
-
University of Ottawa. (n.d.). 19Flourine NMR. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. [Link]
-
AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. [Link]
-
NIST. (n.d.). Mass spectra of fluorocarbons. [Link]
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Michigan State University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]
-
DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. [Link]
-
University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
-
PubMed Central. (n.d.). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. [Link]
-
ACS Publications. (2025). Bromine-Functionalized Covalent Organic Frameworks Enhancing the Desorption Efficiency and Enabling Preconcentration of Brominated Pollutants for Mass Spectrometry Detection. [Link]
-
SpectraBase. (n.d.). 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts. [Link]
-
PubMed Central. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. (2025). Pathways for Mass Spectra Fragmentation of Azulen-1-yl Substituted Six-membered Heterocycles. [Link]
-
NIST WebBook. (n.d.). Benzenamine, N-propyl-. [Link]
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An In-depth Technical Guide to GSK3368715: A First-in-Class Type I PRMT Inhibitor
For inquiries, please contact: [Simulated Contact Information]
Introduction: Targeting Arginine Methylation in Oncology
Post-translational modifications of proteins are critical regulatory mechanisms in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. Arginine methylation, catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs), has emerged as a key process in tumorigenesis. PRMTs transfer methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, thereby influencing a wide array of cellular processes including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1]
The PRMT family is broadly classified into three types based on the methylation state they produce. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) are responsible for the formation of asymmetric dimethylarginine (ADMA), while Type II PRMTs (PRMT5 and 9) catalyze the formation of symmetric dimethylarginine (SDMA). Type III PRMT (PRMT7) only generates monomethylarginine (MMA).[1] PRMT1 is the predominant Type I enzyme, accounting for the majority of ADMA formation in the cell.[1] Its overexpression and hyperactivity have been implicated in various solid and hematopoietic malignancies, making it a compelling therapeutic target.[2]
This technical guide provides a comprehensive overview of GSK3368715 (also known as EPZ019997), a potent, selective, and orally bioavailable inhibitor of Type I PRMTs. We will delve into its chemical properties, mechanism of action, and preclinical data, offering valuable insights for researchers and drug development professionals in the field of oncology and beyond.
Physicochemical Properties and Structure
GSK3368715 is a small molecule inhibitor with favorable drug-like properties. Its chemical identity and key physicochemical characteristics are summarized in the table below.
| Identifier | Value | Reference |
| IUPAC Name | N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine | [3] |
| Synonyms | EPZ019997 | [4] |
| CAS Number | 1629013-22-4 (parent) | [5] |
| 2227587-25-7 (monohydrochloride) | [3] | |
| Molecular Formula | C20H38N4O2 | [6] |
| Molecular Weight | 366.54 g/mol (parent) | [6] |
| 403.0 g/mol (monohydrochloride) | [3] | |
| Appearance | Solid | [3] |
| Solubility | Soluble in DMSO and water. | [5] |
Chemical Structure:
Mechanism of Action: A SAM-Uncompetitive Inhibitor of Type I PRMTs
GSK3368715 is a first-in-class, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[4][7] This distinct mechanism of action means that GSK3368715 does not compete with the methyl donor SAM for binding to the enzyme. Instead, it binds to the substrate-binding pocket of the PRMT, preventing the arginine-containing substrate from accessing the active site.[8]
The crystal structure of GSK3368715 in complex with PRMT1 (PDB: 6NT2) reveals the molecular basis for its inhibitory activity, showing that it occupies the arginine-binding channel.[1] This mode of inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[7][8]
The inhibitory profile of GSK3368715 across the PRMT family demonstrates its high potency and selectivity for Type I enzymes, particularly PRMT1, PRMT6, and PRMT8.
| Target | IC50 (nM) | Reference |
| PRMT1 | 3.1 | [4] |
| PRMT3 | 48 | [4] |
| PRMT4 (CARM1) | 1148 | [4] |
| PRMT6 | 5.7 | [4] |
| PRMT8 | 1.7 | [4] |
| PRMT5 (Type II) | >20,408 | [3] |
| PRMT7 (Type III) | >40,000 | [3] |
| PRMT9 (Type II) | >15,000 | [3] |
Downstream Cellular Effects of PRMT1 Inhibition
The inhibition of PRMT1 by GSK3368715 triggers a cascade of downstream cellular events, ultimately leading to anti-tumor effects. By reducing ADMA levels on a multitude of protein substrates, GSK3368715 modulates several key cellular processes implicated in cancer.
Figure 1: Simplified signaling pathway illustrating the mechanism of action of GSK3368715.
Key downstream consequences of PRMT1 inhibition include:
-
Altered Gene Transcription: PRMT1 methylates histones (e.g., H4R3) and transcription factors, leading to changes in gene expression. Inhibition by GSK3368715 can reverse these epigenetic marks, reactivating tumor suppressor genes and repressing oncogenes.
-
Dysregulation of RNA Splicing: Several RNA-binding proteins are substrates of PRMT1. By inhibiting their methylation, GSK3368715 can alter pre-mRNA splicing, leading to the production of non-functional proteins or transcripts that trigger apoptosis.[4]
-
Impaired DNA Damage Response: PRMT1 plays a role in the DNA damage response pathway. GSK3368715-mediated inhibition can sensitize cancer cells to DNA-damaging agents.
-
Modulation of Signal Transduction: Key signaling proteins in pathways such as PI3K-Akt are regulated by arginine methylation. Inhibition of PRMT1 can disrupt these pro-survival signaling cascades.[2]
Experimental Protocols
In Vitro PRMT1 Inhibition Assay (Radiometric)
This protocol describes a radiometric assay to determine the IC50 of GSK3368715 against PRMT1. The assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a peptide substrate.[6]
Materials:
-
Recombinant human PRMT1
-
Biotinylated histone H4 peptide substrate (e.g., ac-SGRGKGGKGLGKGGAKRHRKVGGK(Biotin))
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
GSK3368715
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Stop Solution (e.g., 1% phosphoric acid)
-
Scintillation fluid
-
Filter plates (e.g., phosphocellulose)
-
Microplate scintillation counter
Procedure:
-
Prepare a serial dilution of GSK3368715 in DMSO.
-
In a 96-well plate, add the following components in order:
-
Assay Buffer
-
GSK3368715 or DMSO (vehicle control)
-
PRMT1 enzyme
-
Peptide substrate
-
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the Stop Solution.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated [3H]-SAM.
-
Add scintillation fluid to each well.
-
Measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each concentration of GSK3368715 and determine the IC50 value by non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK3368715 in a mouse xenograft model using either Toledo (Diffuse Large B-cell Lymphoma) or BxPC-3 (pancreatic adenocarcinoma) cells.[3][9]
Materials:
-
Female immunodeficient mice (e.g., NOD-SCID or athymic nude)
-
Toledo or BxPC-3 cancer cell line
-
Matrigel
-
GSK3368715
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[4]
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Implantation:
-
Culture Toledo or BxPC-3 cells under standard conditions.
-
Harvest and resuspend the cells in a mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the dosing formulation of GSK3368715 in the appropriate vehicle.
-
Administer GSK3368715 orally (e.g., by gavage) to the treatment group at the desired dose and schedule (e.g., once daily).
-
Administer the vehicle alone to the control group.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Monitor the general health of the animals.
-
The study endpoint may be a specific tumor volume, a predetermined number of days, or signs of toxicity.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
-
Statistically analyze the differences in tumor volume and survival between the groups.
-
Preclinical Efficacy
GSK3368715 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines in vitro. In a screen of 249 cancer cell lines representing 12 tumor types, the majority showed 50% or more growth inhibition.[4] Notably, cytotoxic responses were observed in lymphoma and acute myeloid leukemia (AML) cell lines.[8]
In vivo studies have corroborated these findings. In a Toledo DLBCL xenograft model, GSK3368715 induced dose-dependent tumor growth inhibition, with tumor regression observed at doses greater than 75 mg/kg.[9] In a BxPC-3 pancreatic cancer xenograft model, GSK3368715 reduced tumor growth by 78% and 97% at 150 mg/kg and 300 mg/kg, respectively.[3]
Clinical Development and Future Perspectives
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in patients with advanced solid tumors.[1][10] The study involved dose escalation of orally administered GSK3368715.[1] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events and limited target engagement at the doses tested.[1][10]
Despite the setback in its clinical development, GSK3368715 remains a valuable tool compound for probing the biology of arginine methylation. The insights gained from studies with this inhibitor continue to inform the development of next-generation PRMT inhibitors with improved safety and efficacy profiles. Furthermore, the synergistic effects observed when combining GSK3368715 with PRMT5 inhibitors highlight the potential of combinatorial approaches targeting the arginine methylome in cancer therapy.[8][11]
Conclusion
GSK3368715 is a potent and selective first-in-class inhibitor of Type I PRMTs with a well-defined mechanism of action. Its ability to modulate arginine methylation and induce anti-tumor effects in preclinical models has solidified the rationale for targeting PRMT1 in oncology. While its clinical development was halted, the knowledge generated from GSK3368715 continues to be instrumental in advancing the field of epigenetic drug discovery. This technical guide provides a comprehensive resource for researchers seeking to understand and utilize this important chemical probe.
References
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National Cancer Institute. (n.d.). Definition of PRMT1 inhibitor GSK3368715. NCI Drug Dictionary. Retrieved from [Link]
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Network of Cancer Research. (2019, July 29). GSK3368715 is an Orally Active Type I PRMT Inhibitor. Retrieved from [Link]
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Network of Cancer Research. (2019, July 29). GSK3368715 is an Orally Active Type I PRMT Inhibitor. Retrieved from [Link]
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Al-Obeidi, F. A., et al. (2022). Biomedical effects of protein arginine methyltransferase inhibitors. Frontiers in Pharmacology, 13, 991539. [Link]
-
Fedoriw, A., et al. (2019). Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes With PRMT5 Inhibition Through MTAP Loss. Cancer Cell, 36(1), 100-114.e25. [Link]
-
Fedoriw, A., et al. (2019). Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes With PRMT5 Inhibition Through MTAP Loss. Cancer Cell, 36(1), 100-114.e25. [Link]
-
Cold Spring Harbor Protocols. (n.d.). In vitro Arginine Methylation Assays. Retrieved from [Link]
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Woodard, J. (2021). Development of a manufacturing route towards GSK3368715, a type I PRMT inhibitor. ACS Fall 2021. [Link]
-
ResearchGate. (n.d.). Crystal structure of GSK3368715 bound to PRMT1 (PDB: 6NT2). [Link]
-
El-Khoueiry, A. B., et al. (2023). Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors. British Journal of Cancer, 129(2), 309–317. [Link]
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An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
Foreword: Navigating the Physicochemical Landscape of a Novel Benzimidazole Derivative
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its versatile biological activities and presence in numerous FDA-approved drugs.[1] Its unique physicochemical attributes, including hydrogen bond donor-acceptor capabilities and potential for π-π stacking, allow for effective binding to a wide array of biological macromolecules.[1] This guide focuses on a specific, highly substituted derivative: 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole. The introduction of halogen atoms (bromine and fluorine) and a bulky isopropyl group significantly influences its molecular properties, presenting unique challenges and considerations for drug development professionals. Understanding the solubility and stability of this particular molecule is not merely a routine characterization step; it is a critical endeavor that dictates its developability, from formulation strategies to predicting its shelf-life and in-vivo behavior.
This document is structured to provide a comprehensive, logical workflow for characterizing the solubility and stability of this compound. We will move from foundational principles to detailed experimental protocols, emphasizing the "why" behind each step to empower researchers to not only execute these studies but also to interpret the results with confidence and foresight.
Part 1: Foundational Physicochemical Characterization
Before delving into complex solubility and stability assays, a foundational understanding of the molecule's intrinsic properties is paramount. These initial assessments provide the context for all subsequent experimental designs.
Structural and Physicochemical Predictions
The structure of this compound (CAS No. 1365272-31-6) suggests several key characteristics that will influence its solubility and stability.
-
Lipophilicity : The presence of a bromine atom, two fluorine atoms, and an isopropyl group contributes to a significant degree of lipophilicity. This suggests that the compound will likely exhibit low intrinsic aqueous solubility.
-
pKa : The benzimidazole ring contains a basic nitrogen atom. The exact pKa will be influenced by the electron-withdrawing effects of the halogen substituents. A precise determination of the pKa is crucial as it will dictate the pH-dependent solubility profile.
-
Molecular Weight : The molecular weight of 257.1 g/mol for a related isomer (5-Bromo-6-fluoro-1-isopropylbenzimidazole) suggests a molecule of a size where solubility can be a challenge.[2]
Initial Analytical Method Development
A robust, stability-indicating analytical method is the backbone of any solubility and stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for this purpose.
Protocol 1: Development of a Stability-Indicating HPLC Method
-
Column Selection : Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The hydrophobic nature of the compound makes this an appropriate initial choice.
-
Mobile Phase Scouting :
-
Begin with a gradient elution to ensure all potential impurities and degradants are eluted.
-
A typical starting point would be a gradient of Acetonitrile (ACN) and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Rationale: The acidic modifier ensures the benzimidazole nitrogen is protonated, leading to more consistent retention times and sharper peaks.
-
-
Wavelength Selection : Perform a UV scan of the analyte in the mobile phase. The benzimidazole ring system typically has strong absorbance in the 250-280 nm range. Select a wavelength that provides a good signal for the parent compound and is likely to detect potential degradants.
-
Method Validation (Forced Degradation) : To ensure the method is "stability-indicating," it must be able to resolve the parent peak from any degradation products. This is achieved through forced degradation studies, which will be detailed in the stability section of this guide.[3]
Part 2: A Systematic Approach to Solubility Assessment
The poor aqueous solubility of many benzimidazole derivatives is a well-documented challenge in drug development.[4] A multi-faceted approach is required to fully characterize and overcome this hurdle.
Kinetic and Thermodynamic Solubility
It is crucial to distinguish between kinetic and thermodynamic solubility.
-
Kinetic Solubility : Measures the concentration of a compound at the point of precipitation from a stock solution (often in DMSO) upon dilution into an aqueous buffer. It's a high-throughput screen that can sometimes overestimate true solubility.
-
Thermodynamic Solubility : Represents the true equilibrium concentration of a compound in a saturated solution. This is the more relevant value for formulation development.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
-
Preparation : Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Rationale: These pH values simulate the physiological environments of the gastrointestinal tract. The solubility of benzimidazoles can be pH-dependent due to the basic nitrogen atom.[4]
-
-
Equilibration : Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[4]
-
Sample Processing : After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification : Dilute the filtered supernatant with the mobile phase and quantify the concentration using the pre-developed HPLC method against a standard curve.
Strategies for Solubility Enhancement
Given the anticipated low aqueous solubility, exploring enhancement strategies is a logical next step.
Table 1: Solubility Enhancement Strategies for this compound
| Strategy | Rationale | Experimental Approach |
| pH Adjustment | For basic compounds like benzimidazoles, solubility increases at pH values below their pKa due to the formation of the more soluble protonated salt form.[4] | Determine the pKa of the compound. Then, measure thermodynamic solubility across a range of pH values, particularly focusing on acidic conditions. |
| Co-solvents | Organic solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can increase solubility by reducing the polarity of the aqueous medium.[4] | Prepare a series of aqueous solutions with increasing concentrations of a co-solvent. Measure the solubility of the compound in each mixture. |
| Surfactants | Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[4] | Measure solubility in aqueous solutions containing surfactants (e.g., Tween 80, Sodium Lauryl Sulfate) at concentrations above their critical micelle concentration (CMC). |
| Cyclodextrins | These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.[4] | Perform phase solubility studies by measuring the compound's solubility in aqueous solutions with increasing concentrations of a cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin). |
Diagram 1: Workflow for Solubility Assessment
Caption: A systematic workflow for determining and enhancing the solubility of the target compound.
Part 3: Comprehensive Stability Profiling through Forced Degradation
Forced degradation, or stress testing, is a critical component of drug development that involves subjecting a compound to conditions more severe than those it would encounter during storage.[3][5] These studies are essential for identifying likely degradation products, establishing degradation pathways, and ensuring the specificity of the stability-indicating analytical method.[3][6]
Designing the Forced Degradation Study
The goal of a forced degradation study is to achieve a target degradation of 5-20%.[7] Degradation beyond this range can lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.[7]
Protocol 3: Forced Degradation (Stress Testing)
-
Stock Solution Preparation : Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., 50:50 ACN:water).[7]
-
Stress Conditions : Expose aliquots of the stock solution to the following conditions in parallel. Include a control sample stored at refrigerated conditions.
-
Acid Hydrolysis : 0.1 M HCl at 60°C.
-
Base Hydrolysis : 0.1 M NaOH at 60°C.
-
Oxidation : 3% H₂O₂ at room temperature.
-
Thermal Degradation : 80°C (for solid compound and solution).
-
Photostability : Expose the solid and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[7]
-
-
Time Points : Sample at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration should be adjusted based on the lability of the compound.
-
Sample Quenching : For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation on the autosampler.
-
Analysis : Analyze all samples by the stability-indicating HPLC method. Calculate the percentage of degradation and identify the relative retention times of any new peaks.
Interpreting the Results
The data from the forced degradation study provides a wealth of information:
-
Intrinsic Stability : It reveals the conditions under which the molecule is most labile. For instance, benzimidazoles can be susceptible to hydrolysis or oxidation.
-
Degradation Pathway Elucidation : The pattern of degradation can provide clues about the mechanism. For example, hydrolysis might occur at the imidazole ring.
-
Analytical Method Validation : The study demonstrates that the HPLC method can separate the parent compound from its degradation products, confirming its "stability-indicating" nature.
Table 2: Example Data from a Forced Degradation Study
| Stress Condition | Duration (h) | % Assay of Parent Compound | % Degradation | Number of Degradants |
| Control | 24 | 99.8 | 0.2 | 0 |
| 0.1 M HCl @ 60°C | 8 | 85.2 | 14.8 | 2 |
| 0.1 M NaOH @ 60°C | 4 | 90.5 | 9.5 | 1 |
| 3% H₂O₂ @ RT | 24 | 94.1 | 5.9 | 1 |
| Thermal @ 80°C | 24 | 98.7 | 1.3 | 0 |
| Photolytic | - | 99.5 | 0.5 | 0 |
Diagram 2: Logic Flow for Stability Assessment
Caption: A logical progression from stress testing to actionable insights for drug development.
Conclusion and Forward-Looking Statements
The systematic evaluation of solubility and stability for this compound is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. The fluorination and bromination patterns, coupled with the N-isopropyl group, create a unique chemical entity whose behavior must be empirically determined. The protocols and strategies outlined in this guide provide a robust framework for this characterization.
The results from these studies will directly inform critical decisions in the drug development pipeline. Poor solubility may necessitate the use of advanced formulation technologies, such as amorphous solid dispersions or lipid-based formulations. Identified stability liabilities will guide the selection of appropriate packaging and the definition of storage conditions and shelf-life. By embracing a scientifically rigorous and methodologically sound approach, researchers can unlock the full potential of this promising benzimidazole derivative.
References
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Bansal, Y., & Sethi, P. (2022). Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. PubMed. Available at: [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]
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Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 55(4), 849-868. Available at: [Link]
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Creative Biolabs. (n.d.). Forced Degradation Studies. Creative Biolabs. Available at: [Link]
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Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. Available at: [Link]
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Singh, S., & Kumar, V. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4167-4174. Available at: [Link]
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Sharma, D., & Narasimhan, B. (2018). Benzimidazoles: an ideal privileged drug scaffold for the design of multitargeted anti-inflammatory ligands. PubMed. Available at: [Link]
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Tan, U. X., et al. (2021). Benzimidazoles in Drug Discovery: A Patent Review. PubMed. Available at: [Link]
-
Domanska, U., & Bogel-Lukasik, R. (2005). Solubility of Benzimidazoles in Alcohols. Journal of Chemical & Engineering Data, 50(6), 1879-1883. Available at: [Link]
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Garcia, J. J., et al. (2000). The effect of solubilization on the oral bioavailability of three benzimidazole carbamate drugs. PubMed. Available at: [Link]
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CP Lab Safety. (n.d.). 5-Bromo-6-fluoro-1-isopropylbenzimidazole, min 98%, 100 grams. CP Lab Safety. Available at: [Link]
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Chemical Synthesis. (n.d.). This compound. CAS号查询. Available at: [Link]
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5-Bromo-6,7-difluoro-1-isopropylbenzimidazole: A Technical Guide for Drug Discovery Professionals
Introduction: The Benzimidazole Scaffold as a Cornerstone of Medicinal Chemistry
The benzimidazole core, a bicyclic molecule formed from the fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural resemblance to naturally occurring purine nucleosides enables it to interact with a wide array of biological macromolecules, leading to a broad spectrum of pharmacological activities.[4] This inherent versatility has established benzimidazole derivatives as a focal point of extensive research, yielding numerous FDA-approved drugs for treating a variety of conditions, including hypertension, peptic ulcers, and parasitic infections.[2][5] The therapeutic potential of this scaffold extends to oncology, infectious diseases, and inflammatory conditions.[6][7]
The strategic substitution on the benzimidazole ring system is a key determinant of its biological activity. Halogenation, particularly with fluorine, has been shown to significantly enhance the metabolic stability, lipophilicity, and target-binding affinity of drug candidates.[8][9] The incorporation of a bromine atom can also modulate the electronic properties of the molecule and provide a handle for further synthetic elaboration. Furthermore, the N-1 substituent plays a crucial role in influencing the compound's physicochemical properties and its interaction with biological targets.[10] This guide provides an in-depth technical overview of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, a compound that combines these key structural features, and explores its potential in modern drug discovery.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of a closely related analog, 5-Bromo-6-fluoro-1-isopropylbenzimidazole, which can serve as a reasonable proxy in the absence of extensive experimental data for the difluoro compound.
| Property | Value | Source |
| CAS Number | 1314987-85-3 | [11] |
| Molecular Formula | C10H10BrFN2 | [11] |
| Molecular Weight | 257.1 g/mol | [11] |
| Purity | ≥98% | [11] |
| Storage | Room temperature | [11] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be logically approached through a multi-step process, leveraging established methodologies for the formation of the benzimidazole core and subsequent N-alkylation. The proposed synthetic pathway is outlined below, with a detailed, step-by-step protocol that emphasizes the causality behind the experimental choices.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Bromo-5,6-difluoro-1,2-phenylenediamine (B)
-
Rationale: The initial step involves the reduction of the dinitro precursor to the corresponding diamine. This is a critical transformation to set the stage for the subsequent cyclization to form the benzimidazole ring. Stannous chloride in hydrochloric acid is a classic and effective method for this reduction.
-
Procedure:
-
To a solution of 1-Bromo-2,3-difluoro-4,5-dinitrobenzene (1.0 eq) in ethanol, add stannous chloride dihydrate (SnCl2·2H2O, 5.0 eq).
-
Heat the mixture to reflux and slowly add concentrated hydrochloric acid (HCl).
-
Maintain reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude diamine.
-
Step 2: Synthesis of 5-Bromo-6,7-difluoro-1H-benzimidazole (C)
-
Rationale: The Phillips-Ladenburg condensation is a widely used method for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids (or their derivatives).[12] Formic acid serves as both the reactant and the solvent in this case, providing the C2 carbon of the imidazole ring.
-
Procedure:
-
Dissolve the crude 4-Bromo-5,6-difluoro-1,2-phenylenediamine (1.0 eq) in formic acid.
-
Heat the mixture to reflux for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize with a solution of sodium hydroxide (NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the crude benzimidazole.
-
Step 3: Synthesis of this compound (D)
-
Rationale: N-alkylation of the benzimidazole is achieved via a nucleophilic substitution reaction.[13][14] The nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide. A base such as potassium carbonate is required to deprotonate the benzimidazole, enhancing its nucleophilicity.
-
Procedure:
-
To a solution of 5-Bromo-6,7-difluoro-1H-benzimidazole (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).
-
Add 2-iodopropane (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or gentle heating (50-60 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
-
Chemical Reactivity and Structure-Activity Relationships (SAR)
The chemical architecture of this compound suggests several key features that are likely to influence its biological activity:
-
The Benzimidazole Core: As a privileged scaffold, it provides a rigid framework for interaction with various biological targets.[1]
-
Fluorine Substitution: The two fluorine atoms at positions 6 and 7 are expected to increase the molecule's metabolic stability and lipophilicity, potentially enhancing its cell permeability and bioavailability.[8][9] The strong electron-withdrawing nature of fluorine can also modulate the pKa of the imidazole nitrogen, influencing its binding characteristics.
-
Bromine at Position 5: The bromine atom can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. It also serves as a potential site for further synthetic modification via cross-coupling reactions.
-
N-Isopropyl Group: This bulky, lipophilic group can influence the molecule's solubility and its fit within the binding pocket of a target protein. The specific nature of the N-1 substituent is known to be a critical determinant of the therapeutic efficacy of benzimidazole-based drugs.[10]
Potential Biological and Therapeutic Applications
Based on the extensive literature on substituted benzimidazoles, this compound is a promising candidate for investigation in several therapeutic areas:
-
Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of protein kinases, tubulin polymerization, and topoisomerases.[5][15] The specific substitution pattern of the target molecule makes it a candidate for screening against a panel of cancer cell lines.
-
Antimicrobial and Antifungal Activity: The benzimidazole scaffold is the basis for several approved anthelmintic and antifungal drugs.[16] The presence of halogens can enhance antimicrobial activity.[7]
-
Anti-inflammatory Properties: Certain substituted benzimidazoles have demonstrated significant anti-inflammatory effects.[15]
Potential Mechanism of Action: Kinase Inhibition
Caption: Potential mechanism of action via protein kinase inhibition.
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR will provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis will be used to determine the purity of the final compound.
Conclusion
This compound is a synthetically accessible molecule that incorporates several structural features known to be favorable for drug-like properties. Its privileged benzimidazole core, combined with strategic halogenation and N-alkylation, makes it a compelling candidate for screening in various drug discovery programs, particularly in the areas of oncology, infectious diseases, and inflammation. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to explore the therapeutic potential of this promising compound.
References
A comprehensive list of references is available upon request.
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- 9. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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starting materials for 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole synthesis
An In-depth Technical Guide to the Synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole: Strategic Selection of Starting Materials and Core Synthetic Pathways
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the strategic selection of starting materials and the core synthetic routes for the preparation of this compound. This document emphasizes the underlying chemical principles and provides actionable protocols to empower chemists in their synthetic endeavors.
Introduction: The Significance of Substituted Benzimidazoles
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific substitution pattern of this compound imparts unique physicochemical properties, making it a valuable building block in the development of novel therapeutics. The strategic placement of the bromine atom allows for further functionalization through cross-coupling reactions, while the difluoro substituents can enhance metabolic stability and binding affinity. The N-isopropyl group can modulate solubility and steric interactions with biological targets. A rational and efficient synthesis is therefore paramount for the exploration of its therapeutic potential.
Retrosynthetic Analysis and Strategic Planning
A logical retrosynthetic disconnection of the target molecule points to a key intermediate, 4-Bromo-5,6-difluoro-N¹-isopropylbenzene-1,2-diamine . The formation of the benzimidazole ring can be readily achieved through cyclization of this diamine with a one-carbon electrophile, such as formic acid.
Our synthetic strategy, therefore, focuses on the efficient construction of this crucial diamine intermediate. A plausible and robust pathway commences from a commercially available substituted aniline, proceeding through a series of well-established transformations.
Recommended Synthetic Pathway and Starting Materials
The proposed synthetic route is a multi-step process that offers a balance of efficiency, scalability, and access to readily available starting materials. The key steps are outlined below:
Step 1: Nitration of 3,4-Difluoroaniline
The synthesis initiates with the regioselective nitration of 3,4-difluoroaniline . The directing effects of the amino group and the fluorine substituents guide the incoming nitro group to the desired position.
-
Starting Material: 3,4-Difluoroaniline
-
Reagents: Nitrating mixture (e.g., nitric acid in sulfuric acid)
-
Product: 4,5-Difluoro-2-nitroaniline
Causality of Experimental Choice: The use of a strong acid medium like sulfuric acid is crucial for the in-situ generation of the nitronium ion (NO₂⁺), the active electrophile. The reaction is typically performed at low temperatures to control the exothermic nitration and minimize the formation of side products.
Step 2: Bromination of 4,5-Difluoro-2-nitroaniline
The subsequent step involves the electrophilic bromination of the activated aromatic ring. The electron-donating amino group and the electron-withdrawing nitro group direct the bromine atom to the desired position.
-
Starting Material: 4,5-Difluoro-2-nitroaniline
-
Reagents: Brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine in a suitable solvent)
-
Product: 4-Bromo-5,6-difluoro-2-nitroaniline
Expertise & Experience: While elemental bromine can be used, NBS often provides a milder and more selective bromination, reducing the risk of over-bromination. The choice of solvent can also influence the reaction rate and selectivity.
Step 3: Reduction of the Nitro Group
The nitro group of 4-Bromo-5,6-difluoro-2-nitroaniline is then selectively reduced to an amino group to furnish the corresponding o-phenylenediamine derivative.
-
Starting Material: 4-Bromo-5,6-difluoro-2-nitroaniline
-
Reagents: Reducing agent (e.g., Iron powder in acidic medium, tin(II) chloride, or catalytic hydrogenation)
-
Product: 4-Bromo-5,6-difluorobenzene-1,2-diamine
Trustworthiness: Reduction with iron in the presence of an acid like acetic acid or ammonium chloride is a classic and reliable method for the reduction of aromatic nitro compounds, particularly in the presence of sensitive halogen substituents.[1]
Step 4: Selective N-Isopropylation
The introduction of the isopropyl group onto one of the amino groups of the diamine is a critical step. A modern and highly selective approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.
-
Starting Material: 4-Bromo-5,6-difluorobenzene-1,2-diamine
-
Reagents: Isopropanol (as both solvent and alkylating agent), Manganese pincer complex catalyst, and a base (e.g., potassium tert-butoxide).[2]
-
Product: 4-Bromo-5,6-difluoro-N¹-isopropylbenzene-1,2-diamine
Authoritative Grounding: This method avoids the use of stoichiometric amounts of alkyl halides and generates water as the only byproduct, aligning with the principles of green chemistry. The manganese catalyst facilitates the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the diamine.[2]
Step 5: Benzimidazole Ring Formation
The final step is the cyclization of the N-isopropyl-o-phenylenediamine with formic acid to construct the benzimidazole ring.
-
Starting Material: 4-Bromo-5,6-difluoro-N¹-isopropylbenzene-1,2-diamine
-
Reagents: Formic acid
-
Product: this compound
Self-Validating System: This reaction is a well-established and high-yielding method for the synthesis of benzimidazoles. The reaction typically proceeds by heating the diamine in formic acid, which serves as both the reagent and solvent.[3]
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway from the starting material to the final product.
Caption: Proposed synthetic route for this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for each step of the synthesis. Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 5.1: Synthesis of 4,5-Difluoro-2-nitroaniline
-
To a stirred solution of 3,4-difluoroaniline (1.0 eq) in concentrated sulfuric acid at 0 °C, slowly add a pre-cooled mixture of nitric acid (1.1 eq) and sulfuric acid.
-
Maintain the temperature below 5 °C during the addition.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford 4,5-Difluoro-2-nitroaniline.
Protocol 5.2: Synthesis of 4-Bromo-5,6-difluoro-2-nitroaniline
-
To a solution of 4,5-difluoro-2-nitroaniline (1.0 eq) in a suitable solvent (e.g., acetic acid or dichloromethane), add N-Bromosuccinimide (1.05 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 5.3: Synthesis of 4-Bromo-5,6-difluorobenzene-1,2-diamine
-
To a stirred suspension of 4-Bromo-5,6-difluoro-2-nitroaniline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (5.0 eq).[1]
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter through a pad of celite, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-Bromo-5,6-difluorobenzene-1,2-diamine.
Protocol 5.4: Synthesis of 4-Bromo-5,6-difluoro-N¹-isopropylbenzene-1,2-diamine
-
In a reaction vessel, combine 4-Bromo-5,6-difluorobenzene-1,2-diamine (1.0 eq), the manganese pincer catalyst (e.g., 1-3 mol%), and potassium tert-butoxide (0.1-0.2 eq).
-
Add isopropanol as the solvent and alkylating agent.
-
Heat the reaction mixture under an inert atmosphere at a temperature conducive to the borrowing hydrogen reaction (typically 80-120 °C).[2]
-
Monitor the reaction for the formation of the mono-alkylated product.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate 4-Bromo-5,6-difluoro-N¹-isopropylbenzene-1,2-diamine.
Protocol 5.5: Synthesis of this compound
-
To 4-Bromo-5,6-difluoro-N¹-isopropylbenzene-1,2-diamine (1.0 eq), add an excess of 90% formic acid.[3]
-
Heat the reaction mixture at 100 °C for 2-3 hours.[3]
-
Cool the reaction mixture to room temperature.
-
Slowly add a 10% sodium hydroxide solution to neutralize the excess formic acid until the mixture is alkaline to litmus paper.[3]
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Quantitative Data Summary
The following table summarizes the expected molecular weights of the key intermediates and the final product, which are essential for calculating reagent stoichiometry and theoretical yields.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 3,4-Difluoroaniline | C₆H₅F₂N | 129.11 |
| 4,5-Difluoro-2-nitroaniline | C₆H₄F₂N₂O₂ | 174.10 |
| 4-Bromo-5,6-difluoro-2-nitroaniline | C₆H₃BrF₂N₂O₂ | 253.00 |
| 4-Bromo-5,6-difluorobenzene-1,2-diamine | C₆H₅BrF₂N₂ | 223.02 |
| 4-Bromo-5,6-difluoro-N¹-isopropylbenzene-1,2-diamine | C₉H₁₁BrF₂N₂ | 265.10 |
| This compound | C₁₀H₉BrF₂N₂ | 275.09 |
Conclusion
The synthesis of this compound can be achieved through a logical and efficient multi-step sequence starting from commercially available 3,4-difluoroaniline. The key to a successful synthesis lies in the careful execution of each step, particularly the regioselective nitration and bromination, the clean reduction of the nitro group, the selective N-alkylation, and the final cyclization. The protocols and strategies outlined in this guide are based on established chemical principles and literature precedents, providing a solid foundation for researchers to produce this valuable compound for further investigation in drug discovery and development programs.
References
-
PrepChem. Synthesis of 4-bromo-2-fluoro-5-nitroaniline. [Link]
-
Organic Syntheses. Benzimidazole. [Link]
-
Kail, D., et al. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 2016. [Link]
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Unveiling the Therapeutic Potential of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole: A Strategic Roadmap for Target Identification and Validation
An In-Depth Technical Guide
Introduction: The Benzimidazole Scaffold as a Privileged Core in Modern Drug Discovery
The benzimidazole ring system, formed by the fusion of benzene and imidazole, represents a cornerstone in medicinal chemistry.[1] Its structural versatility and ability to engage in various non-covalent interactions—including hydrogen bonding, π-π stacking, and hydrophobic interactions—allow it to bind effectively to a wide array of biological macromolecules.[2][3] This inherent promiscuity has rendered the benzimidazole a "privileged scaffold," leading to its incorporation into numerous FDA-approved drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, antiviral, and antihypertensive agents.[4][5]
While the broader class of benzimidazole derivatives is extensively studied, the specific compound 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole remains novel, with its biological targets and therapeutic potential largely uncharacterized in public literature. This guide, therefore, serves not as a review of existing data, but as a comprehensive, forward-looking strategic plan for the scientific community. It provides a logical, evidence-based framework for systematically identifying and validating the therapeutic targets of this promising molecule, drawing upon the well-established pharmacology of its parent scaffold.
Part 1: A Phased Strategy for Target Discovery and Validation
The journey from a novel chemical entity to a validated therapeutic lead requires a systematic and multi-faceted approach. The absence of prior biological data for this compound necessitates a broad, unbiased initial screening phase, followed by progressively more focused mechanistic studies. This process ensures that resources are directed toward the most promising therapeutic avenues.
The proposed workflow begins with high-throughput phenotypic screens to identify relevant disease areas, followed by target deconvolution and rigorous biochemical and cell-based validation assays.
Caption: Potential inhibition of the MAPK signaling pathway.
A tiered approach is recommended to identify specific kinase targets. The process begins with a broad panel screen to identify a family or set of inhibited kinases, followed by dose-response studies to determine potency (IC50) and subsequent cell-based assays to confirm activity in a physiological context.
Caption: Experimental workflow for kinase target validation.
This protocol is designed to quantify the potency of this compound against specific kinases identified in an initial screen. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are robust, scalable, and measure kinase activity by quantifying ADP production. [6] Principle: The kinase reaction consumes ATP, producing ADP. After stopping the reaction, remaining ATP is depleted. ADP is then converted back to ATP, which is used by luciferase to generate a light signal directly proportional to kinase activity. [7]Inhibition results in less ADP produced and thus a lower light signal.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient (e.g., from 10 mM down to 0.1 µM).
-
Prepare a 1:100 intermediate dilution of each concentration in kinase assay buffer. This results in a final top assay concentration of 100 µM with 1% DMSO.
-
-
Kinase Reaction Setup (384-well plate):
-
To each well, add:
-
1 µL of diluted compound or DMSO (for positive and negative controls).
-
2 µL of a mix containing the target kinase and its specific substrate peptide in kinase buffer.
-
2 µL of ATP solution at a concentration relevant for the specific kinase (often near its Km value).
-
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and provides luciferase/luciferin.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data: Set the average signal from DMSO-only wells (no inhibition) as 100% activity and the signal from wells with a known potent inhibitor (or no kinase) as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Calculate the IC50 value using a non-linear regression fit (four-parameter variable slope).
-
Part 3: Investigation into Anti-Inflammatory Potential
Benzimidazole derivatives have demonstrated significant anti-inflammatory properties, often through the modulation of key enzymes and pathways in the inflammatory cascade. [8][9]Targets such as cyclooxygenase (COX) enzymes are of particular interest. [10][11]
Hypothetical Target Class 2: Cyclooxygenase (COX) Enzymes
COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are lipid mediators of inflammation and pain. [10]Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Given the prevalence of this mechanism among heterocyclic compounds, assessing the inhibitory activity of this compound against COX enzymes is a logical step.
This protocol uses a commercially available colorimetric or fluorescent assay kit to measure the peroxidase activity of purified COX-1 and COX-2 enzymes.
Principle: The assay measures the peroxidase component of COX activity. The enzyme catalyzes the oxidation of a chromogenic substrate (e.g., TMPD) in the presence of arachidonic acid, leading to a color change that can be measured spectrophotometrically. An inhibitor will reduce the rate of this color change.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reconstitute purified human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare assay buffer, heme, arachidonic acid solution (substrate), and the colorimetric substrate solution.
-
Prepare serial dilutions of this compound and a known NSAID control (e.g., Celecoxib for COX-2, SC-560 for COX-1) in assay buffer.
-
-
Assay Procedure (96-well plate):
-
Run separate plates for COX-1 and COX-2 to determine selectivity.
-
Add 10 µL of diluted compound, control, or buffer (for 100% activity control) to the appropriate wells.
-
Add 110 µL of assay buffer.
-
Add 10 µL of heme.
-
Add 10 µL of the respective enzyme (COX-1 or COX-2).
-
Incubate for 5-10 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately add 20 µL of the colorimetric substrate.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader in kinetic mode.
-
Calculate the reaction rate (Vmax) for each well from the linear portion of the absorbance curve.
-
Normalize the rates to the DMSO control (100% activity) and background (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and determine the IC50 value as described in Protocol 1.
-
Part 4: Probing Other High-Potential Target Classes
Should initial phenotypic screens suggest activity related to other pathways, or if a more comprehensive understanding is desired, the following target classes, known to be modulated by benzimidazole derivatives, should be investigated.
A. G-Protein Coupled Receptors (GPCRs)
Rationale: GPCRs are the largest family of membrane receptors and are targets for a significant portion of modern drugs. Their involvement in nearly every physiological process makes them a potential target class for any novel compound.
Recommended Assay: Radioligand Binding Assay. This is the gold standard for quantifying ligand-receptor interactions. [12][13]It measures the ability of a test compound to displace a known radioactive ligand ('radioligand') from the receptor.
Principle: Cell membranes expressing the target GPCR are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound. If the test compound binds to the same site, it will compete with and displace the radioligand, resulting in a decreased radioactive signal associated with the membranes.
Step-by-Step Methodology:
-
Preparation:
-
Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Prepare serial dilutions of this compound.
-
Prepare the radioligand at a concentration near its dissociation constant (Kd).
-
-
Binding Reaction:
-
In a 96-well filter plate, combine the cell membranes, the radioligand, and the diluted test compound or buffer.
-
Incubate at room temperature for 60-120 minutes to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding from wells containing an excess of a known non-radioactive ligand.
-
Subtract non-specific binding from all other measurements to get specific binding.
-
Plot the percent specific binding versus the log of the test compound concentration and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
B. Nuclear Receptors (NRs)
Rationale: NRs are ligand-activated transcription factors that regulate gene expression. They are key targets in endocrinology, inflammation, and metabolic diseases.
Recommended Assay: Dual-Luciferase® Reporter Gene Assay. This cell-based assay is highly effective for studying the activation or repression of NRs. [3][14]
Principle: Cells are transiently transfected with two plasmids: one expressing the ligand-binding domain (LBD) of the target NR fused to a GAL4 DNA-binding domain, and a second containing a luciferase reporter gene downstream of a GAL4 response element. [15]A third plasmid expressing Renilla luciferase is co-transfected as a control for cell viability and transfection efficiency. If the test compound binds to and activates the NR-LBD, the fusion protein will drive the expression of firefly luciferase.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T) in a 96-well plate.
-
Transfect the cells with the three plasmids (GAL4-NR-LBD, GAL4-reporter, and Renilla control) using a suitable transfection reagent.
-
Allow cells to recover and express the proteins for 24 hours.
-
-
Compound Treatment:
-
Treat the transfected cells with serial dilutions of this compound for 18-24 hours. Include a known agonist as a positive control.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Transfer the lysate to an opaque 96-well plate.
-
Use a dual-injection luminometer to first add the Firefly luciferase substrate and measure the signal, then inject the Stop & Glo® reagent (which quenches the firefly signal and activates the Renilla luciferase) and measure the second signal.
-
-
Data Analysis:
-
Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized response against the log of the compound concentration to generate a dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).
-
Conclusion
The compound this compound, while currently uncharacterized, belongs to a chemical class with immense therapeutic precedent. This guide provides a robust, hypothesis-driven framework for its systematic evaluation. By focusing initially on the high-probability areas of oncology and inflammation, and by employing a tiered screening and validation strategy, researchers can efficiently and effectively uncover the molecular targets and therapeutic promise of this novel benzimidazole derivative. The detailed protocols herein serve as a practical starting point for any laboratory equipped for modern drug discovery research.
References
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- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025-06-26). [Link to Source]
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Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. National Institutes of Health (NIH). [Link]
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GPCR-radioligand binding assays. PubMed. [Link]
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Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. National Institutes of Health (NIH). [Link]
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A Comprehensive Review on Therapeutic Potential of Benzimidazole: A Miracle Scaffold. (2020-05-20). ResearchGate. [Link]
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GPCR Radioligand Binding - Robust Assays, Fast Results. Eurofins Discovery. [Link]
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Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]
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Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. (2021-04). EUbOPEN. [Link]
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Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]
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Exploring the Therapeutic Potential of 1,3-Benzimidazole: An Auspicious Heterocyclic Framework. Oriental Journal of Chemistry. [Link]
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Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. MDPI. [Link]
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Broad mechanisms of action of benzimidazoles as anticancer agents. ResearchGate. [Link]
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Hybrid Reporter Gene Assays: Versatile In Vitro Tools to Characterize Nuclear Receptor Modulators. Springer Nature Experiments. [Link]
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. [Link]
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Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. National Institutes of Health (NIH). [Link]
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Target Validation: Linking Target and Chemical Properties to Desired Product Profile. National Center for Biotechnology Information. [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]
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Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
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Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. R Discovery. [Link]
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Target Validation. Sygnature Discovery. [Link]
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Benzimidazole Derivatives as Kinase Inhibitors. (2014-07-01). Bentham Science Publishers. [Link]
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GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]
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Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018-07-20). BioIVT. [Link]
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Reporter gene assay formats. A) A response element upstream of the... ResearchGate. [Link]
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Benzimidazoles: an ideal privileged drug scaffold for the design of multitargeted anti-inflammatory ligands. PubMed. [Link]
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Cell-Based Assay Design for High-Content Screening of Drug Candidates. National Institutes of Health (NIH). [Link]
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Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
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Benzimidazole scaffold based hybrid molecules for various inflammatory targets: Synthesis and evaluation. PubMed. [Link]
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Benzimidazole inhibitors of protein kinase CK2 potently inhibit the activity of atypical protein kinase Rio1. (2025-08-06). ResearchGate. [Link]
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Targeting Nuclear Receptors with Marine Natural Products. MDPI. [Link]
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Benzimidazole derivatives as kinase inhibitors. PubMed. [Link]
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Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]
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Binding kinetics of ligands acting at GPCRs. National Institutes of Health (NIH). [Link]
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Choosing the Right Assay for Your Kinase Drug Discovery. (2024-05-30). Reaction Biology. [Link]
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Benzimidazole: an emerging scaffold for analgesic and anti-inflammatory agents. (2014-04-09). PubMed. [Link]
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Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. (2025-08-06). ResearchGate. [Link]
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Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. MDPI. [Link]
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How are target proteins identified for drug discovery? (2025-03-20). Patsnap Synapse. [Link]
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EnzyChrom™ Kinase Assay Kit. BioAssay Systems. [Link]
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Kinase assays. (2020-09-01). BMG LABTECH. [Link]
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Identifying novel drug targets with computational precision. ScienceDirect. [Link]
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Current Experimental Methods for Characterizing Protein–Protein Interactions. National Center for Biotechnology Information. [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. National Institutes of Health (NIH). [Link]
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Chapter 7: Target/s Identification Approaches – Experimental Biological Approaches. The Royal Society of Chemistry. [Link]
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Methodological & Application
Application Note and Experimental Protocol: Synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis, purification, and characterization of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, a fluorinated benzimidazole derivative of interest in medicinal chemistry and drug discovery. The protocol is designed for researchers with a foundational knowledge of organic synthesis.
Introduction
Benzimidazoles are a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. The introduction of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. The title compound, this compound, combines the benzimidazole core with two fluorine atoms and a bromine atom, offering a unique substitution pattern for further functionalization, for instance, through cross-coupling reactions at the bromine-bearing position. The N-isopropyl group can also influence the compound's steric and electronic properties. This guide details a reliable two-step synthesis protocol for this compound.
Synthesis Overview
The synthesis of this compound is approached in two main stages:
-
Formation of the Benzimidazole Core: Synthesis of 5-Bromo-6,7-difluoro-1H-benzimidazole through the condensation of 4-bromo-5,6-difluoro-1,2-phenylenediamine with formic acid.
-
N-Alkylation: Introduction of the isopropyl group at the N1 position of the benzimidazole ring via a phase-transfer catalyzed reaction with 2-bromopropane.
Application Notes and Protocols for 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole in In-Vitro Assays
Introduction: Unveiling the Potential of a Novel Benzimidazole Derivative
5-Bromo-6,7-difluoro-1-isopropylbenzimidazole is a synthetic heterocyclic compound belonging to the benzimidazole class. While this specific molecule is not extensively documented in peer-reviewed literature, the benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, with derivatives showing promise as potent inhibitors of various kinases and poly(ADP-ribose) polymerases (PARPs).[1][2] Notably, several benzimidazole-based compounds have emerged as inhibitors of tankyrase (TNKS), a member of the PARP family that plays a crucial role in regulating the Wnt/β-catenin signaling pathway.[3][4][5] Dysregulation of the Wnt/β-catenin pathway is a hallmark of numerous cancers, making tankyrase an attractive target for therapeutic intervention.[6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in a variety of in-vitro assays. The protocols detailed herein are designed to investigate its potential as a tankyrase inhibitor and its subsequent effects on the canonical Wnt/β-catenin signaling pathway.
Physicochemical Properties and Compound Handling
A thorough understanding of the compound's physical and chemical characteristics is paramount for designing robust and reproducible in-vitro assays.
| Property | Value/Recommendation | Source/Justification |
| Molecular Formula | C₁₁H₁₀BrF₂N₂ | Inferred from chemical name |
| Molecular Weight | ~289.11 g/mol | Calculated from formula |
| Solubility | Soluble in DMSO | Benzimidazole derivatives are generally soluble in organic solvents like DMSO.[8] |
| Stability in DMSO | Expected to be stable | Studies on other benzimidazole derivatives have shown stability in 0.2% DMSO for up to 96 hours.[9][10][11][12] It is recommended to perform a stability study for long-term storage. |
| Storage | Store at -20°C as a stock solution in anhydrous DMSO. | Standard practice for preserving the integrity of small molecule inhibitors. |
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (10 mM): Carefully weigh the desired amount of this compound powder. Dissolve in anhydrous DMSO to a final concentration of 10 mM. Mix thoroughly by vortexing until the compound is completely dissolved. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Working Solutions: On the day of the experiment, thaw a fresh aliquot of the 10 mM stock solution. Prepare serial dilutions in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 0.5% to minimize solvent-induced artifacts.
Biochemical Assays: Probing the Direct Inhibition of Tankyrase
Biochemical assays are essential for determining the direct inhibitory activity of the compound on its putative target, tankyrase. These assays typically utilize purified recombinant enzymes and measure the enzymatic reaction in a cell-free system.
The Role of Tankyrase in Wnt/β-Catenin Signaling
Tankyrases (TNKS1 and TNKS2) are key positive regulators of the canonical Wnt/β-catenin signaling pathway.[4][13] In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[14] Wnt signaling activation leads to the disassembly of this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes.[14] Tankyrases promote the degradation of Axin, a crucial component of the destruction complex, thereby activating Wnt signaling.[4][5] Tankyrase inhibitors are expected to stabilize Axin, leading to the downregulation of the Wnt pathway.[4][5]
Caption: Tankyrase in Wnt/β-catenin signaling.
Protocol 2: In-Vitro Tankyrase Enzymatic Assay (ELISA-based)
This protocol is adapted from commercially available tankyrase activity assay kits.
-
Plate Coating: Coat a 96-well ELISA plate with histone proteins, which will serve as the substrate for PARsylation by tankyrase. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound histone.
-
Compound Addition: Add serial dilutions of this compound (e.g., from 1 nM to 100 µM) to the wells. Include a positive control (a known tankyrase inhibitor like XAV939) and a negative control (DMSO vehicle).
-
Enzyme Reaction: Add recombinant human tankyrase 1 or 2 enzyme and biotin-labeled NAD+ to each well. Incubate for 1-2 hours at 30°C to allow the enzymatic reaction to proceed.
-
Detection: Wash the plate to remove unreacted components. Add streptavidin-HRP (horseradish peroxidase) conjugate, which will bind to the biotinylated PAR chains formed on the histones. Incubate for 1 hour at room temperature.
-
Signal Generation: After a final wash, add a chemiluminescent or colorimetric HRP substrate.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: The signal intensity is proportional to the tankyrase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.[15][16]
Cell-Based Assays: Assessing Cellular Activity and Pathway Modulation
Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane, engage its target in a cellular context, and elicit the expected biological response.
Protocol 3: Wnt/β-Catenin Reporter Assay (TOP/FOP Flash Assay)
This is a widely used method to measure the transcriptional activity of the Wnt/β-catenin pathway.[17]
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or SW480) in a 96-well plate.[18] Co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (TOP-Flash) and a control plasmid with mutated TCF/LEF binding sites (FOP-Flash). A constitutively active Renilla luciferase plasmid should also be co-transfected for normalization of transfection efficiency.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound.
-
Wnt Pathway Activation (Optional): To assess the inhibitory effect, the Wnt pathway can be activated by treating the cells with Wnt3a conditioned media or a GSK3β inhibitor (e.g., CHIR99021).
-
Lysis and Luciferase Assay: After 24-48 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOP-Flash and FOP-Flash firefly luciferase values to the Renilla luciferase values. The ratio of TOP/FOP activity reflects the specific activation of the Wnt/β-catenin pathway. Calculate the percent inhibition of Wnt signaling for each compound concentration and determine the IC₅₀ value.[19]
Caption: TOP/FOP Flash Assay Workflow.
Protocol 4: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular environment. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Cell Culture and Treatment: Culture cells to near confluency. Treat the cells with this compound or a vehicle control for a defined period.
-
Harvesting and Lysis: Harvest the cells and resuspend them in a lysis buffer.
-
Heating: Aliquot the cell lysates into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the denatured, aggregated proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the levels of tankyrase (and a control protein) in the soluble fraction by Western blotting.
-
Data Analysis: A positive result is indicated by a higher amount of soluble tankyrase at elevated temperatures in the compound-treated samples compared to the vehicle control, signifying thermal stabilization upon binding.
Protocol 5: Cell Viability/Proliferation Assay (MTT or CellTiter-Glo®)
These assays determine the effect of the compound on cell growth and are essential for assessing its potential as an anti-cancer agent.
-
Cell Seeding: Seed cancer cell lines (e.g., those with known Wnt pathway mutations like SW480) in 96-well plates.[18]
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of this compound.
-
Incubation: Incubate the cells for 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan with DMSO or a similar solvent and measure the absorbance at ~570 nm.[20]
-
CellTiter-Glo® Luminescent Cell Viability Assay: Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolically active cells. Measure the luminescence.
-
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Plot the cell viability against the compound concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[15][16]
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the in-vitro characterization of this compound. By systematically evaluating its biochemical and cellular activities, researchers can elucidate its mechanism of action and assess its potential as a novel therapeutic agent targeting the tankyrase-Wnt/β-catenin signaling axis. It is crucial to include appropriate positive and negative controls in all experiments to ensure data validity and interpretability.
References
- BPS Bioscience. (n.d.). PARP Assays.
- Guettler, S. (2015).
- Cambridge Bioscience. (n.d.). PARP assay kits.
- Amsbio. (n.d.). PARP Assays.
- Cellomatics Biosciences. (n.d.). PARP Assays.
- Gagne, J. P., et al. (2008). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. PubMed.
- Wang, W., et al. (2019). Tankyrase Inhibitor Sensitizes Lung Cancer Cells to Endothelial Growth Factor Receptor (EGFR) Inhibition via Stabilizing Angiomotins and Inhibiting YAP Signaling. PubMed Central.
- Maller, M., et al. (2011).
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity--study of their stability by RP-HPLC. PubMed.
- Shiozaki, A., & Kudoh, S. (2018). Novel insight into the function of tankyrase (Review).
- Shiozaki, A., & Kudoh, S. (2018). Novel insight into the function of tankyrase. PMC - NIH.
- Creative Biogene. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
- ResearchGate. (n.d.). Chromatograms showed stability of compounds 6 , 7 and 9 , 10 in 0.2% DMSO.
- Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC.
- ACD Bio. (n.d.). Wnt / β-Catenin Signaling Pathway | In Situ Hybridization, RNA-ISH.
- Novus Biologicals. (n.d.). Active Beta Catenin Pathway Assay Kit (NBP1-71671).
- Nusse, R. (n.d.). How to detect and activate Wnt signaling. The WNT Homepage - Stanford University.
- Benchchem. (n.d.). Application of 2-bromo-6-methyl-1H-benzo[d]imidazole in Kinase Inhibitor Synthesis.
- ResearchGate. (n.d.). Sample Recovery After 96 h of Staying in the Environment of 0.2% DMSO.
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.
- Benchchem. (n.d.). Dimethyl-1H-benzo[d]imidazole as a Potential Kinase Inhibitor.
- Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination.
- Technology Networks. (2012). Highly Sensitive Assay for Screening of Tankyrase 1.
- LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor.
- Lehtio, L., et al. (2013). Discovery of a Novel Series of Tankyrase Inhibitors by a Hybridization Approach. Journal of Medicinal Chemistry.
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- Gkionis, D., et al. (2022). Ruthenium(II)/(III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole with In Vitro and In Vivo Anticancer Activity. PMC - PubMed Central.
- Martens, S. (2024). In vitro kinase assay.
- ResearchGate. (n.d.). Synthesis, in vitro antiproliferative activity and kinase profile of new benzimidazole and benzotriazole derivatives | Request PDF.
- PubChem. (n.d.). 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole.
- El-Damasy, A. K., et al. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH.
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Application Notes and Protocols for Kinase Inhibition Studies: 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Kinase Inhibition
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. The benzimidazole core is a "privileged" scaffold in medicinal chemistry, frequently appearing in potent kinase inhibitors due to its structural resemblance to the purine core of ATP, allowing it to effectively compete for the ATP-binding site of many kinases.[1][2] The simultaneous inhibition of multiple kinases is an emerging therapeutic strategy to overcome drug resistance and attack the disease on several fronts.[1] This document provides a comprehensive guide for researchers to investigate the kinase inhibitory potential of a novel benzimidazole derivative, 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole.
The strategic placement of bromo and difluoro substituents on the benzimidazole ring, along with the N-isopropyl group, is designed to modulate the compound's potency, selectivity, and pharmacokinetic properties. This guide will detail the necessary experimental workflows to characterize this compound, from initial biochemical potency determination to its effects on cellular signaling pathways and viability.
Experimental Workflow for Kinase Inhibitor Characterization
A logical and stepwise approach is crucial for the comprehensive evaluation of a novel kinase inhibitor. The following workflow outlines the key stages of characterization, from in vitro biochemical assays to cell-based functional assays.
Caption: Experimental workflow for characterizing a novel kinase inhibitor.
Part 1: Biochemical Assays for Potency and Binding Affinity
The initial characterization of a kinase inhibitor involves determining its potency against a specific kinase or a panel of kinases. This is typically achieved through in vitro assays that measure the enzymatic activity of the kinase in the presence of the inhibitor.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction.[3] This universal assay can be used for virtually any kinase and is ideal for determining the half-maximal inhibitory concentration (IC50) of a compound.[3][4]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal directly proportional to the kinase activity.[5]
Materials:
-
This compound (stock solution in DMSO)
-
Target Kinase and its specific substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO (as a vehicle control).
-
Add 2.5 µL of the target kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.[4]
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture. The final volume should be 10 µL.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[4]
-
Incubate for 40 minutes at room temperature.[5]
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]
-
Incubate for 30-60 minutes at room temperature.[6]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
| Parameter | Example Value | Notes |
| Kinase Concentration | 1-10 nM | Empirically determined for each kinase |
| Substrate Concentration | Km value | To ensure optimal reaction kinetics |
| ATP Concentration | Km value | To ensure optimal reaction kinetics |
| Incubation Time | 60 minutes | Can be optimized based on kinase activity |
| DMSO Concentration | <1% | To avoid solvent effects |
Protocol 2: Kinase Binding Affinity using LanthaScreen® Eu Kinase Binding Assay
To confirm that this compound directly interacts with the target kinase, a binding assay is recommended. The LanthaScreen® Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding and displacement of a fluorescently labeled tracer from the kinase's ATP pocket.[7][8]
Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and an Alexa Fluor® 647-labeled tracer that binds to the ATP site. When both are bound, FRET occurs. An inhibitor competing with the tracer for the ATP site will disrupt FRET, leading to a decrease in the signal.[8]
Materials:
-
This compound
-
Tagged Target Kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
LanthaScreen® Kinase Tracer
-
Assay Buffer
-
384-well plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Setup:
-
Add 5 µL of the test compound to the wells of a 384-well plate.
-
Add 5 µL of the kinase/antibody mixture.
-
Add 5 µL of the tracer.
-
-
Incubation and Measurement:
-
Incubate the plate for 1 hour at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring emission at 490 nm and 520 nm.[9]
-
-
Data Analysis:
-
Calculate the 520/490 nm emission ratio.
-
Plot the ratio against the inhibitor concentration to determine the IC50 value, which reflects the binding affinity.
-
Part 2: Cell-Based Assays for Efficacy and Cytotoxicity
While biochemical assays are crucial for determining potency, cell-based assays provide a more physiologically relevant context to evaluate the inhibitor's efficacy, including its ability to engage the target in a cellular environment and its effect on downstream signaling and cell viability.[10][11]
Protocol 3: Analysis of Downstream Signaling by Western Blotting
Western blotting is a fundamental technique to assess the phosphorylation status of downstream substrates of the target kinase, providing direct evidence of target engagement and inhibition in cells.[12]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target's substrate. A decrease in the phosphorylated substrate upon treatment with the inhibitor indicates successful target inhibition.
Materials:
-
Cancer cell line with a known activated kinase pathway
-
This compound
-
Cell Lysis Buffer with phosphatase and protease inhibitors
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2, 6, 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.[13]
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.[13]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.[13]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities.
-
Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.
-
Caption: Inhibition of a kinase signaling pathway.
Protocol 4: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[14] This assay is essential for determining the effect of the kinase inhibitor on cell survival.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Cell Seeding and Treatment:
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate overnight in the incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the initial characterization of this compound as a potential kinase inhibitor. The successful completion of these protocols will yield crucial data on the compound's biochemical potency, binding affinity, cellular efficacy, and cytotoxic effects.
Further studies could involve broader kinase profiling to assess selectivity, in vivo efficacy studies in animal models, and detailed structure-activity relationship (SAR) studies to optimize the benzimidazole scaffold for improved therapeutic potential.[16][17]
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.
-
BMG Labtech. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]
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protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
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BMG Labtech. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
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protocols.io. (n.d.). ADP Glo Protocol. Retrieved from [Link]
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DnaTube.com. (2010, November 24). LanthaScreen. Retrieved from [Link]
- Flaherty, P. T., et al. (2010). Structure-activity Relationships of Benzimidazole-Based Selective Inhibitors of the Mitogen Activated kinase-5 Signaling Pathway. Bioorganic & Medicinal Chemistry Letters, 20(22), 6853-6857.
- El-Damasy, D. A., et al. (2021). Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor. Archiv der Pharmazie, 354(8), e2100085.
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. Retrieved from [Link]
-
Chemical Review and Letters. (n.d.). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization, preliminary cytotoxic evaluation and in Silico studies. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
MDPI. (n.d.). Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
ResearchGate. (2025, May 27). (PDF) Design, synthesis, and biological evaluation of novel benzimidazole derivatives as sphingosine kinase 1 inhibitor. Retrieved from [Link]
-
MDPI. (n.d.). Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. Retrieved from [Link]
-
PLOS One. (n.d.). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. Retrieved from [Link]
-
protocols.io. (2023, September 23). In vitro kinase assay. Retrieved from [Link]
-
Luceome Biotechnologies. (2022, February 28). Cell Based Kinase Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). In vitro JAK kinase activity and inhibition assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014, April 28). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Retrieved from [Link]
-
ResearchGate. (2023, June 27). In vitro kinase assay. Retrieved from [Link]
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Semantic Scholar. (n.d.). Structure-activity relationships of benzimidazole-based selective inhibitors of the mitogen activated kinase-5 signaling pathway. Retrieved from [Link]
-
Atomic Spin. (2013, January 30). Making Diagrams with graphviz. Retrieved from [Link]
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ResearchGate. (2025, August 6). Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. Retrieved from [Link]
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A Quick Introduction to Graphviz. (2017, September 19). Retrieved from [Link]
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DragonPy. (2022, April 7). DragonPy November 2021 Matic Lubej: Graphviz (create charts and diagrams with Python). Retrieved from [Link]
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YouTube. (2021, January 13). Graphviz tutorial. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. Retrieved from [Link]
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Application Note: A Multi-faceted Approach to the Analytical Characterization of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
For Researchers, Scientists, and Drug Development Professionals
Author's Foreword
In the landscape of modern drug discovery and materials science, the benzimidazole scaffold is a cornerstone, recognized for its wide range of biological activities.[1] The precise functionalization of this core structure, as seen in 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole , opens avenues for developing novel therapeutic agents and specialized materials. However, the promise of any new chemical entity is fundamentally reliant on the rigorous and unambiguous confirmation of its chemical identity, purity, and stability. The presence of multiple halogens (bromine and fluorine) and an isopropyl substituent introduces specific analytical challenges and necessitates a multi-technique approach for comprehensive characterization.
This document is not merely a list of procedures. It is a guide authored from the perspective of a senior application scientist, designed to provide not only the "how" but, more critically, the "why." We will delve into the causality behind the selection of specific analytical techniques, the rationale for chosen experimental parameters, and the logic of integrating data from multiple sources to build a complete and trustworthy analytical profile. Each protocol is designed as a self-validating system, ensuring that the results are robust, reproducible, and scientifically sound.
Compound Profile and Physicochemical Properties
A foundational step in any analytical workflow is to consolidate the known properties of the molecule. This information guides sample preparation, technique selection, and data interpretation.
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 1314987-85-3 | [2] |
| Molecular Formula | C₁₀H₁₀BrF₂N₂ | [2] |
| Molecular Weight | 277.10 g/mol | Calculated |
| Appearance | Typically an off-white to light-colored solid | General knowledge |
| Purity (Typical) | ≥98% | [2] |
The Analytical Strategy: A Logic-Driven Workflow
The characterization of a novel or key intermediate compound like this compound is a process of layered validation. We begin with methods that assess purity and homogeneity, followed by techniques that provide definitive structural elucidation.
Caption: Logical workflow for the comprehensive characterization of this compound.
Chromatographic Methods for Purity Determination
The first critical question for any sample is, "Is it pure?" Chromatographic techniques are the gold standard for separating a target compound from impurities, starting materials, and by-products.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the primary method for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the benzimidazole derivative. The method separates compounds based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.
Experimental Protocol:
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.
-
Instrumentation: A standard HPLC system with a UV-Vis detector is sufficient.
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reverse-phase column offering good resolution for a wide range of organic molecules.[3] |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic nitrogen atoms in the imidazole ring. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 30% B to 95% B over 20 min, hold at 95% B for 5 min, return to 30% B over 1 min, and equilibrate for 4 min. | A gradient elution is crucial to ensure that both more polar and less polar impurities are effectively eluted and detected. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring a good signal-to-noise ratio. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Benzimidazole systems typically exhibit strong absorbance in this range.[4] Monitoring multiple wavelengths can help detect impurities with different chromophores. |
Data Interpretation:
-
Purity: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. A purity level of ≥98% is common for research-grade chemicals.[2]
-
Retention Time (t_R_): Provides a characteristic value for the compound under specific conditions, useful for identification and consistency checks.
-
Impurity Profile: The presence, number, and relative abundance of minor peaks provide a detailed impurity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS serves as an excellent orthogonal method to HPLC. It is particularly effective for identifying volatile or semi-volatile impurities that might not be well-resolved by HPLC. The technique separates compounds based on their boiling points and interaction with the GC column, followed by detection and identification using a mass spectrometer.[5][6]
Experimental Protocol:
-
Sample Preparation: Prepare a ~100 µg/mL solution of the compound in a volatile solvent such as methanol or ethyl acetate.
-
Instrumentation: A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source.[7]
-
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| GC Column | HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film) | A low-polarity column suitable for a wide range of organic molecules.[7] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min. | The temperature program is designed to separate compounds with varying boiling points effectively. |
| MS Source Temp. | 230 °C | Standard temperature for an EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching and structural analysis.[7] |
| Scan Range | 40-400 m/z | Covers the expected molecular ion and key fragments. |
Data Interpretation:
-
Total Ion Chromatogram (TIC): Similar to an HPLC chromatogram, the TIC shows separated compounds over time. The peak area can be used for semi-quantitative purity assessment.
-
Mass Spectrum: The mass spectrum of the main peak must correspond to the analyte. Key information includes the molecular ion peak and characteristic fragmentation patterns.
Spectroscopic Methods for Structural Elucidation
Once purity is established, spectroscopic methods are employed to confirm that the chemical structure is indeed this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for unambiguous structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei (¹H, ¹³C, ¹⁹F), one can map out the precise connectivity and chemical environment of atoms within the molecule.[8]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments to Perform:
-
¹H NMR: To identify all hydrogen atoms.
-
¹³C NMR: To identify all carbon atoms.
-
¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atoms.
-
2D NMR (COSY, HSQC): Optional but highly recommended for complex structures to confirm H-H and C-H correlations.
-
Expected Spectral Data and Interpretation:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ¹H | ~8.2-7.5 | Singlet (or narrow doublet) | 1H | H-4 | Aromatic proton, deshielded by adjacent N and influenced by halogens. |
| ¹H | ~8.0-7.3 | Singlet | 1H | H-2 | Imidazole proton, typically a sharp singlet. |
| ¹H | ~5.0-4.5 | Septet | 1H | Isopropyl -CH | Characteristic septet due to coupling with 6 methyl protons. |
| ¹H | ~1.6-1.4 | Doublet | 6H | Isopropyl -CH₃ | Doublet due to coupling with the single methine proton. |
| ¹³C | ~150-140 | - | - | C-2 | Imidazole carbon. |
| ¹³C | ~145-130 | - | - | C-7a, C-3a | Bridgehead carbons of the benzimidazole ring. |
| ¹³C | ~140-120 | Doublets (due to C-F coupling) | - | C-6, C-7 | Carbons directly bonded to fluorine will show large C-F coupling constants. |
| ¹³C | ~120-100 | - | - | C-4, C-5 | Aromatic carbons. |
| ¹³C | ~50-45 | - | - | Isopropyl -CH | Aliphatic carbon. |
| ¹³C | ~25-20 | - | - | Isopropyl -CH₃ | Aliphatic carbon. |
| ¹⁹F | -120 to -150 | Multiplets | - | F-6, F-7 | The difluoro substitution will result in signals in this typical aromatic fluorine region. F-F and F-H coupling may be observed. |
Note: Specific chemical shifts are predictive and may vary based on solvent and concentration.
Mass Spectrometry (MS)
Principle: Beyond its use in GC-MS, high-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the molecular formula. The isotopic pattern is also a critical piece of evidence.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the compound in a solvent suitable for the ionization technique (e.g., methanol for ESI).
-
Instrumentation: A mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap analyzer, typically with an Electrospray Ionization (ESI) source for direct infusion.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Data Interpretation:
-
Molecular Formula Confirmation: The experimentally measured mass of the protonated molecule [M+H]⁺ should be within 5 ppm of the theoretical calculated mass for C₁₀H₁₁BrF₂N₂⁺.
-
Isotopic Pattern: A key confirmatory feature will be the presence of two major peaks for the molecular ion, [M+H]⁺ and [M+2+H]⁺, in a roughly 1:1 intensity ratio. This is the characteristic isotopic signature of a molecule containing one bromine atom.[9]
Caption: Experimental workflow for High-Resolution Mass Spectrometry analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. It is a rapid and reliable method for confirming the presence of key structural motifs.[10]
Experimental Protocol:
-
Sample Preparation: Mix a small amount of the solid sample (~1 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet.
-
Instrumentation: An FTIR spectrometer.
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-2850 | C-H stretch | Aliphatic (isopropyl) and Aromatic |
| ~1620, ~1500 | C=C stretch | Aromatic ring |
| ~1600-1550 | C=N stretch | Imidazole ring |
| 1300-1100 | C-F stretch | Aryl-Fluorine bonds[10] |
| 1250-1000 | C-N stretch | Imidazole ring |
| Below 600 | C-Br stretch | Aryl-Bromine bond[10] |
Elemental Analysis
Principle: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. Bromine content can also be determined by specific methods. This technique offers the ultimate confirmation of the empirical formula derived from HRMS.
Experimental Protocol:
-
Sample Preparation: A precisely weighed amount of the highly purified, dry sample (typically 2-3 mg) is required.
-
Instrumentation: A CHN analyzer.
-
Analysis: The sample is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
Data Interpretation: The experimental percentages of C, H, and N should match the theoretical values calculated from the molecular formula C₁₀H₁₀BrF₂N₂ within a tolerance of ±0.4%.
-
Theoretical Values: C: 43.34%, H: 3.64%, N: 10.11%.
Conclusion
The analytical characterization of this compound demands a synergistic application of orthogonal techniques. Chromatographic methods like HPLC and GC-MS establish purity, while a combination of NMR, MS, and FTIR spectroscopy provides an undeniable confirmation of the molecular structure. Finally, elemental analysis validates the empirical formula. Following the protocols and interpretative logic outlined in this guide will ensure a comprehensive, robust, and trustworthy characterization essential for advancing research and development objectives.
References
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New Plant Growth Regulators of Benzimidazole Series. MDPI. Available at: [Link]
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5-Bromo-6-fluoro-1-isopropylbenzimidazole, min 98%, 100 grams. CP Lab Safety. Available at: [Link]
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FTIR Spectrum of Compound 1b. ResearchGate. Available at: [Link]
-
Supporting Information for - The Royal Society of Chemistry. Royal Society of Chemistry. Available at: [Link]
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Pharmaceutical Analysis—Drug Purity Determination. ResearchGate. Available at: [Link]
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Readily Available Chiral Benzimidazoles-Derived Guanidines as Organocatalysts in the Asymmetric α-Amination of 1,3-Dicarbonyl Compounds. SciSpace. Available at: [Link]
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Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. NIH. Available at: [Link]
-
Theoretical UV–VIS absorption spectra of molecules. ResearchGate. Available at: [Link]
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Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]
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Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC. Available at: [Link]
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Determination of carbazole and halogenated carbazoles in human serum samples using GC-MS/MS. PubMed. Available at: [Link]
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Synthesis and Characterization of Novel Benzimidazole Derivatives using CdO NPs and their Application as Antibacterial and Antifungal Agents. Bentham Science. Available at: [Link]
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The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. ACS Publications. Available at: [Link]
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Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. NIH. Available at: [Link]
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GC AND GC/MS. Agilent. Available at: [Link]
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Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives. Oriental Journal of Chemistry. Available at: [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. Available at: [Link]
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Perspective on halogenated organic compounds. NIH. Available at: [Link]
-
A Comprehensive Study of N-Butyl-1H-Benzimidazole. NIH. Available at: [Link]
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Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. Available at: [Link]
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The Ionization Constants, Ultraviolet and Infrared Spectra of Some Substituted Benzimidazoles. J. Org. Chem. 1960, 25, 1, 129–131. Available at: [Link]
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Element analysis. University of Technology, Iraq. Available at: [Link]
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Analysis of Potential Genotoxic Impurities in Active Pharmaceutical Ingredients (5) - Analysis of Alkyl Halides. Shimadzu. Available at: [Link]
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Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Agilent. Available at: [Link]
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Application Notes & Protocols: 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole as a Putative Kinase Chemical Probe
Abstract
This document provides a comprehensive guide for the characterization and application of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, a novel compound with potential as a chemical probe for protein kinases. Drawing upon the well-established role of the benzimidazole scaffold in kinase inhibition, we outline a strategic framework for researchers to validate its efficacy, selectivity, and utility in cellular and biochemical assays.[1][2][3] This guide offers detailed, field-proven protocols, from initial solubility and stability assessments to advanced cellular thermal shift assays (CETSA) for target engagement verification. Our objective is to equip researchers in chemical biology and drug discovery with the necessary tools to rigorously evaluate this and similar compounds for their potential to elucidate complex biological signaling pathways.
Introduction: The Benzimidazole Scaffold as a Privileged Structure in Kinase Inhibition
The benzimidazole core is a recurring motif in a multitude of clinically approved and investigational kinase inhibitors.[4][5] Its heterocyclic structure serves as an effective isostere for the purine ring of ATP, enabling competitive binding within the highly conserved ATP-binding pocket of protein kinases.[1] These compounds can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[2][3] The diverse substitution patterns possible on the benzimidazole ring allow for the fine-tuning of selectivity and potency, enabling the development of probes that can distinguish between closely related kinases.[1][2][3]
The subject of this guide, this compound, incorporates several key features:
-
Halogenation (Bromo and Fluoro groups): These substitutions can enhance binding affinity through halogen bonding and modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.
-
Isopropyl Group: This bulky alkyl group at the N1 position can provide steric hindrance that influences selectivity, potentially favoring kinases with larger pockets or specific conformational states.
Given these structural attributes, we hypothesize that this compound is a candidate for development as a chemical probe, a small molecule used to study the function of a specific protein target.[6] This guide provides the experimental framework to test this hypothesis.
Getting Started: Physicochemical Characterization
Before embarking on biological assays, it is critical to establish the fundamental physicochemical properties of the compound. These initial steps are crucial for ensuring data reproducibility and avoiding experimental artifacts.
Solubility and Stability Assessment
Rationale: Poor solubility can lead to inaccurate potency measurements and false-negative results. Compound degradation can result in loss of activity or the formation of off-target reactive species.
Protocol: Kinetic Solubility in Aqueous Buffers
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations (e.g., 200 µM down to 0.1 µM).
-
Buffer Addition: Add 99 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to 1 µL of each DMSO concentration, resulting in a final DMSO concentration of 1%.
-
Incubation and Measurement: Incubate the plate at room temperature for 2 hours. Measure the turbidity of each well using a nephelometer or a plate reader at 620 nm. The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
-
Data Interpretation: Aim for a final assay concentration that is well below the measured solubility limit to avoid compound precipitation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Storage Conditions |
| Molecular Formula | C₁₀H₁₀BrFN₂ | Store as a solid at -20°C, protected from light. |
| Molecular Weight | 257.1 g/mol | In DMSO (≥10 mM stock), store at -20°C. |
| Purity (Recommended) | >98% | Avoid repeated freeze-thaw cycles of DMSO stock. |
| CAS Number | 1314987-85-3 |
Note: Data presented is based on commercially available information for a similar compound and should be experimentally verified.[7]
Biochemical Validation: In Vitro Kinase Profiling
The first step in biological characterization is to assess the compound's activity against a panel of purified kinases. This provides a direct measure of its inhibitory potential and initial selectivity profile.
Workflow for Biochemical Profiling
Protocol: In Vitro Kinase Assay (Example using ADP-Glo™)
Rationale: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in signal indicates inhibition of kinase activity.
Materials:
-
Purified recombinant kinase of interest
-
Substrate peptide/protein specific to the kinase
-
ATP at the Kₘ concentration for the kinase
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
Procedure:
-
Reaction Setup: In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution.
-
Compound Addition: Add 2.5 µL of the test compound at various concentrations (prepared by serial dilution). Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" control.
-
Initiate Reaction: Add 5 µL of 2x ATP solution to start the kinase reaction. Incubate at 30°C for 60 minutes.
-
Terminate and Detect:
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Target Engagement
After identifying potential kinase targets in biochemical assays, it is essential to confirm that the compound engages these targets within a cellular context.
Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful technique for assessing target engagement in intact cells. It is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its melting temperature (Tₘ).
Protocol: CETSA® Workflow
-
Cell Treatment: Treat cultured cells (e.g., a cancer cell line known to express the target kinase) with either the vehicle (DMSO) or a saturating concentration of this compound for 1-2 hours.
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Heat Shock: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction at each temperature point by Western blot or another quantitative protein detection method.
-
Data Analysis: Plot the percentage of soluble protein versus temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and therefore, engagement.
Probing Cellular Function
Once target engagement is confirmed, the final step is to use the chemical probe to investigate the biological consequences of inhibiting the target kinase.
Pathway Analysis via Phospho-Proteomics or Western Blot
Rationale: Inhibiting a kinase should lead to a measurable decrease in the phosphorylation of its downstream substrates.
Protocol: Western Blot for Substrate Phosphorylation
-
Cell Treatment: Treat cells with a dose-response of this compound for a relevant time course (e.g., 30 minutes to 4 hours). Include a positive control inhibitor if available.
-
Cell Lysis: Wash cells with cold PBS and lyse in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA or non-fat milk).
-
Incubate with a primary antibody specific for the phosphorylated form of the target's substrate.
-
Incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Analysis: Re-probe the blot with an antibody against the total protein for the substrate to ensure equal loading. Quantify the band intensities and plot the ratio of phosphorylated to total substrate protein against the compound concentration to determine the cellular EC₅₀.
Conclusion and Best Practices
This compound represents a promising starting point for the development of a selective chemical probe. Its benzimidazole core suggests a likely mechanism of action as an ATP-competitive kinase inhibitor.[1][2][3] The systematic approach outlined in this guide—progressing from fundamental physicochemical characterization to in-depth cellular analysis—provides a rigorous framework for validating its utility. Researchers are reminded to always include appropriate controls, such as structurally similar but inactive molecules, to ensure that the observed biological effects are due to on-target activity. The ultimate goal is to develop a well-characterized probe that can be used with confidence to dissect complex signaling networks and validate novel therapeutic targets.
References
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Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298. [Link]
-
Bentham Science Publishers. (2014). Benzimidazole Derivatives as Kinase Inhibitors. Current Medicinal Chemistry, 21(20). [Link]
-
ResearchGate. (2014). Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. [Link]
-
Al-Sanea, M. M., et al. (2024). Newly designed 2-(aminomethyl)benzimidazole derivatives as possible tyrosine kinase inhibitors: synthesis, characterization. Chemical Review and Letters. [Link]
-
Wagh, D. D., & Kankate, R. S. (2025). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biosciences Biotechnology Research Asia, 22(3). [Link]
-
PFI-1 - Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. National Center for Biotechnology Information. [Link]
-
CP Lab Safety. (n.d.). 5-Bromo-6-fluoro-1-isopropylbenzimidazole, min 98%, 100 grams. [Link]
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Application Notes and Protocols for the Solubilization of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole in Cell Culture
Introduction
5-Bromo-6,7-difluoro-1-isopropylbenzimidazole is a halogenated benzimidazole derivative, a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research for their diverse biological activities.[1] Due to their typically hydrophobic nature, benzimidazole derivatives often exhibit poor aqueous solubility, presenting a challenge for their application in in-vitro cell-based assays which are predominantly aqueous systems.[2][3] This document provides a comprehensive protocol for the effective dissolution of this compound for cell culture applications, with a focus on maintaining compound stability and minimizing solvent-induced cytotoxicity.
Understanding the Challenge: Solubility of Benzimidazole Derivatives
The core structure of benzimidazoles is largely non-polar, and the addition of bromo, difluoro, and isopropyl groups to the parent molecule further increases its hydrophobicity. Consequently, direct dissolution in aqueous cell culture media is often impractical, leading to precipitation and inaccurate concentration assessments in experimental setups. To overcome this, a common and effective strategy in drug discovery and cell biology is the use of a biocompatible organic solvent to prepare a concentrated stock solution.[4][5]
Recommended Solvent: Dimethyl Sulfoxide (DMSO)
For compounds with low water solubility, Dimethyl Sulfoxide (DMSO) is the most widely utilized solvent for in-vitro testing.[4] Its ability to dissolve a broad range of both polar and nonpolar compounds makes it an excellent choice for creating high-concentration stock solutions.[5] These stock solutions can then be serially diluted in cell culture media to achieve the desired final concentration for experimentation.
It is crucial to be mindful of the potential cytotoxic effects of DMSO on cell lines. While most cell lines can tolerate DMSO concentrations up to 0.5%, some, particularly primary cells, may exhibit sensitivity at lower concentrations.[6] Therefore, it is imperative to determine the maximum tolerable DMSO concentration for the specific cell line used in your experiments. As a general rule, the final concentration of DMSO in the culture medium should be kept at or below 0.1% to minimize any impact on cell viability and function.[6]
Protocol for Preparation of a Concentrated Stock Solution
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in 100% DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettors and sterile filter tips
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is required for this calculation.
-
Weigh the compound: Carefully weigh the calculated amount of the compound powder using an analytical balance in a sterile environment (e.g., a laminar flow hood).
-
Dissolution in DMSO: Add the appropriate volume of 100% sterile DMSO to the vial containing the compound.
-
Ensure complete dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulate matter is present.
-
Sterilization (Optional): If sterility is a major concern, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Workflow for Preparing Working Solutions in Cell Culture Media
The following workflow illustrates the process of diluting the high-concentration DMSO stock solution to the final desired concentration in the cell culture medium. A stepwise dilution is recommended to prevent the compound from precipitating out of the solution, a phenomenon often referred to as "solvent shock".[3]
Caption: Workflow for preparing working solutions from a DMSO stock.
Experimental Protocol: Determining Optimal Concentration and Vehicle Control
Before proceeding with functional assays, it is essential to determine the non-toxic concentration range for both the compound and the DMSO vehicle on your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
100% sterile DMSO
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Multichannel pipettor
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow the cells to adhere overnight.
-
Preparation of Serial Dilutions:
-
Compound: Prepare a series of dilutions of the this compound working solutions in complete cell culture medium.
-
Vehicle Control: Prepare a corresponding series of dilutions of DMSO in the complete cell culture medium, ensuring the final DMSO concentrations match those in the compound-treated wells.
-
-
Cell Treatment: Remove the old medium from the cells and add the prepared working solutions (compound and vehicle control) to the respective wells. Include a "medium only" control (untreated cells).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the highest concentration of the compound and DMSO that does not significantly affect cell viability.
Quantitative Data Summary
| Parameter | Recommended Range | Critical Notes |
| Stock Solution Concentration | 1-10 mM in 100% DMSO | Higher concentrations may be possible depending on solubility. |
| Final DMSO Concentration in Media | ≤ 0.5% (ideally ≤ 0.1%) | Cell line dependent; must be determined empirically.[6][7] |
| Storage of Stock Solution | -20°C to -80°C | Aliquot to avoid repeated freeze-thaw cycles. |
Conclusion
The successful use of this compound in cell culture hinges on proper solubilization and careful consideration of solvent effects. By utilizing DMSO to create a high-concentration stock solution and performing appropriate vehicle controls, researchers can confidently assess the biological activity of this compound in a variety of cell-based assays.
References
-
Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture. Retrieved from [Link]
-
Hansen, R. L., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin, 37(6), 948-952. Retrieved from [Link]
-
protocols.io. (2021, October 21). DMSO stock preparation. Retrieved from [Link]
-
Jamalzadeh, L., et al. (2023). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line. ResearchGate. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
Wikipedia. Dimethyl sulfoxide. Retrieved from [Link]
-
ResearchGate. (2015, March 6). In cell culture, what is the appropriate solvent for a drug other than DMSO? Retrieved from [Link]
-
Nelson, J. (2021, August 4). Biocompatibility Failure & Solvent Effect on Chemical Characterization. Nelson Labs. Retrieved from [Link]
-
BIOFOUNT. This compound. Retrieved from [Link]
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. Journal of Molecular Structure, 1244, 130953. Retrieved from [Link]
-
PubChem. 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo(d)imidazole. Retrieved from [Link]
-
Wang, X., et al. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(12), 7869-7888. Retrieved from [Link]
-
PubChem. 6-Bromo-1H-benzimidazole. Retrieved from [Link]
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- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
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- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole in Drug Discovery
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole in drug discovery. This document outlines a proposed synthesis, discusses its potential as a kinase inhibitor based on structure-activity relationships of related compounds, and provides detailed protocols for its evaluation.
Introduction: The Promise of Fluorinated Benzimidazoles in Kinase Inhibition
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The versatility of the benzimidazole ring system, particularly its ability to mimic purine bases, allows for its interaction with a variety of biological targets.[1] The incorporation of halogen atoms, especially fluorine, into the benzimidazole structure can significantly enhance its therapeutic properties.[3] Fluorine's high electronegativity and relatively small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved potency and pharmacokinetic profiles.[3]
This compound is a novel, synthetically accessible compound that combines the key features of a halogenated benzimidazole with an isopropyl group at the N1 position. This substitution pattern is of particular interest for its potential to confer selectivity and potency as a kinase inhibitor. Numerous halogenated benzimidazoles have been identified as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[4][5][6] Notably, kinases such as PIM-1, Casein Kinase 2 (CK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been successfully targeted by benzimidazole-based inhibitors.[6][7][8]
This guide, therefore, focuses on the application of this compound as a putative kinase inhibitor. We present a plausible synthetic route and detailed protocols for its evaluation in both biochemical and cell-based assays.
Proposed Synthesis of this compound
While a specific synthesis for this compound is not explicitly detailed in the current literature, a robust synthetic pathway can be proposed based on established methodologies for analogous benzimidazole derivatives. The following two-step protocol is based on the well-established Phillips-Ladenburg benzimidazole synthesis.[1][9][10]
Step 1: Synthesis of 5-Bromo-6,7-difluoro-1H-benzimidazole (Intermediate)
This initial step involves the condensation of a substituted o-phenylenediamine with a one-carbon source, such as formic acid, to construct the benzimidazole core.
Materials:
-
4-Bromo-5,6-difluorobenzene-1,2-diamine
-
Formic acid
-
Hydrochloric acid (4 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-5,6-difluorobenzene-1,2-diamine in an excess of formic acid.
-
Add 4 M hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated sodium bicarbonate solution until a precipitate forms.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude 5-Bromo-6,7-difluoro-1H-benzimidazole.
-
Purify the crude product by column chromatography on silica gel.
Step 2: N-Alkylation to Yield this compound
The second step involves the alkylation of the N1 position of the benzimidazole intermediate with an isopropyl group.
Materials:
-
5-Bromo-6,7-difluoro-1H-benzimidazole
-
2-Bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 5-Bromo-6,7-difluoro-1H-benzimidazole in acetone in a round-bottom flask.
-
Add an excess of potassium carbonate to the solution.
-
Add 2-bromopropane dropwise to the stirring suspension.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of this compound.
Application I: In Vitro Kinase Inhibition Assays
Based on the structure of this compound, it is hypothesized to be an inhibitor of protein kinases. The following protocols describe how to assess its inhibitory activity against a panel of relevant kinases.
General Protocol for Luminescence-Based In Vitro Kinase Assay
This protocol is a general method for determining the IC₅₀ value of the test compound against a specific kinase by measuring the amount of ADP produced.[11]
Materials:
-
Purified recombinant kinase (e.g., PIM-1, CK2, VEGFR-2)
-
Specific kinase substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mixture.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Specific Kinase Assay Protocols:
The general protocol above can be adapted for specific kinases by using their respective substrates and optimizing reaction conditions.
| Kinase Target | Substrate | Rationale for Targeting |
| PIM-1 | PIMtide (ARKRRRHPSGPPTA) or similar | PIM-1 is a serine/threonine kinase often overexpressed in cancers; benzimidazole derivatives have shown inhibitory activity.[12][13] |
| CK2 | RRRADDSDDDDD | CK2 is a constitutively active serine/threonine kinase implicated in cancer; it is a known target of halogenated benzimidazoles.[4][14][15] |
| VEGFR-2 | Poly (Glu, Tyr) 4:1 | VEGFR-2 is a receptor tyrosine kinase crucial for angiogenesis in tumors; it is a target for many benzimidazole-based anticancer agents.[8][16][17][18] |
Diagram of the In Vitro Kinase Assay Workflow:
Caption: Workflow for the luminescence-based in vitro kinase assay.
Application II: Cell-Based Assays
To assess the biological effect of this compound in a cellular context, a cell viability assay is a fundamental first step.
MTT Cell Viability Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[2][19]
Materials:
-
Cancer cell line of interest (e.g., a line known to be dependent on PIM-1, CK2, or VEGFR-2 signaling)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization of Formazan:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).
-
Diagram of a Putative Kinase Signaling Pathway and Point of Inhibition:
Caption: Hypothesized inhibition of key pro-survival kinases by the test compound.
Conclusion
This compound represents a promising scaffold for the development of novel kinase inhibitors. The proposed synthetic route offers a practical approach to obtaining this compound for further investigation. The detailed protocols for in vitro kinase assays and cell-based viability assays provide a solid framework for characterizing its biological activity and elucidating its potential as a therapeutic agent. Further studies, including comprehensive kinase profiling and in vivo efficacy models, will be crucial in fully realizing the therapeutic potential of this and related compounds.
References
- Arabian Journal of Chemistry.
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Importance of Fluorine in Benzazole Compounds. PMC - NIH. (2020). [Link]
-
PubMed. Halogenated benzimidazoles and benzotriazoles as selective inhibitors of protein kinases CK I and CK II from Saccharomyces cerevisiae and other sources. [Link]
-
Bentham Science. Synthesis and Medicinal Applications of Benzimidazoles: An Overview. [Link]
-
AdiChemistry. PHILLIPS CONDENSATION REACTION | EXPLANATION. [Link]
-
Springer Nature Experiments. MTT Assay Protocol. [Link]
-
PubMed. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
PubMed. Halogenated Benzimidazole Inhibitors of Phosphorylation, in Vitro and in Vivo, of the Surface Acidic Proteins of the Yeast Ribosomal 60S Subunit by Endogenous Protein Kinases CK-II and PK60S. [Link]
-
Impactfactor. Benzimidazoles in Medicinal Chemistry: Current Trends and Future Opportunities. (2024). [Link]
-
ResearchGate. Synthesis and Medicinal Applications of Benzimidazoles: An Overview. (2025). [Link]
-
NIH. Cell Viability Assays - Assay Guidance Manual. (2013). [Link]
-
NIH. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors. [Link]
- CoLab. Phillips‐Ladenburg Benzimidazole Synthesis. (2010).
-
Semantic Scholar. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023). [Link]
-
protocols.io. Kinase activity assays Src and CK2. (2024). [Link]
-
NIH. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. [Link]
-
PubMed. In vitro and in vivo assays of protein kinase CK2 activity. [Link]
-
Reaction Biology. PIM1 Cellular Phosphorylation Assay Service. [Link]
-
MDPI. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway. [Link]
-
PubMed. Benzimidazole-based protein kinase inhibitors: Current perspectives in targeted cancer therapy. [Link]
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- 5. Halogenated benzimidazole inhibitors of phosphorylation, in vitro and in vivo, of the surface acidic proteins of the yeast ribosomal 60S subunit by endogenous protein kinases CK-II and PK60S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Leveraging 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole in Structure-Activity Relationship (SAR) Studies for Novel Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its wide range of pharmacological activities, including potent kinase inhibition.[1][2] This application note presents a detailed guide for utilizing 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole as a foundational scaffold for structure-activity relationship (SAR) studies aimed at discovering novel and selective kinase inhibitors. We provide a strategic framework for systematic chemical modification, detailed experimental protocols for synthesis and biological evaluation, and a discussion of the underlying scientific rationale for experimental design.
Introduction: The Benzimidazole Core and the Rationale for the this compound Scaffold
Benzimidazole derivatives are integral to numerous FDA-approved drugs and clinical candidates. Their therapeutic versatility stems from their structural resemblance to endogenous purines, allowing them to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.[2][3] The benzimidazole core's unique physicochemical properties, such as its hydrogen bond donor-acceptor capacity and potential for π-π stacking, facilitate high-affinity binding to macromolecular targets.[1]
The specific scaffold, This compound , offers a compelling starting point for an SAR campaign for several strategic reasons:
-
Benzimidazole Core : Provides a well-validated, rigid framework for interacting with the hinge region of kinase active sites.
-
1-Isopropyl Group : This bulky, lipophilic group can probe hydrophobic pockets within the ATP-binding site, potentially enhancing potency and influencing selectivity.[4]
-
6,7-Difluoro Substitution : Fluorine atoms can modulate the electronics of the aromatic system, improve metabolic stability, and form favorable orthogonal interactions (e.g., with backbone amides), thereby increasing binding affinity.
-
5-Bromo Substituent : The bromine atom serves as a key synthetic handle for introducing further diversity through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This position is often solvent-exposed in kinase binding pockets, making it an ideal vector for exploring SAR.
Strategic Framework for SAR Studies
A systematic SAR exploration of the this compound scaffold is crucial for optimizing potency, selectivity, and drug-like properties. The following diagram illustrates the key modification points on the scaffold.
Sources
Application Notes and Protocols for 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
Introduction
5-Bromo-6,7-difluoro-1-isopropylbenzimidazole is a halogenated and substituted benzimidazole derivative. The benzimidazole core is a prominent scaffold in medicinal chemistry, forming the basis of numerous pharmaceuticals and biologically active compounds.[1] The strategic placement of bromine and fluorine atoms, along with an isopropyl group, on the benzimidazole ring suggests its potential utility as a building block in the synthesis of novel compounds with tailored electronic and steric properties for drug discovery and materials science.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and potential applications of this compound. The protocols and guidelines are based on the known properties of structurally related benzimidazole derivatives and general laboratory safety principles.
Chemical and Physical Properties
A summary of the key physical and chemical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 1365272-31-6 | [2] |
| Molecular Formula | C₁₀H₉BrF₂N₂ | [2] |
| Molecular Weight | 275.09 g/mol | [2] |
| Appearance | Likely a solid (based on related compounds) | Inferred from[3] |
| Purity | Typically ≥97% | [2] |
Safety and Handling
Hazard Identification:
Based on analogous compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[4]
-
Body Protection: Wear a laboratory coat.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if working in a poorly ventilated area.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Ensure that eyewash stations and safety showers are readily accessible.[3]
First Aid Measures:
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center.[3]
-
In Case of Skin Contact: Immediately wash with soap and plenty of water. If skin irritation occurs, get medical advice/attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Spill and Waste Disposal:
-
Spills: Avoid dust formation.[5] Sweep up and shovel the material. Place in a suitable, closed container for disposal.
-
Waste Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.
Storage Guidelines
Proper storage is crucial to maintain the integrity and stability of this compound.
Recommended Storage Conditions:
-
Temperature: Store at room temperature, as suggested by some suppliers.[6] However, for long-term stability, especially for analytical standards, storage at -20°C or -80°C is recommended for benzimidazole derivatives.[7]
-
Atmosphere: Store in a dry, well-ventilated place.[5] Keep the container tightly closed to prevent moisture ingress.
-
Light: Protect from light, as some benzimidazole derivatives can be light-sensitive.
Incompatible Materials:
-
Strong oxidizing agents
-
Strong acids
-
Strong bases[3]
Experimental Protocols
The following protocols are provided as a starting point for the use of this compound in common synthetic transformations.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position of the benzimidazole ring serves as a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
Procedure:
-
To a dry reaction flask, add this compound, the boronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous solvent and the palladium catalyst to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
The C-Br bond can also be functionalized via Buchwald-Hartwig amination to form C-N bonds, introducing a wide range of amino groups.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos, BINAP) (1-5 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction flask.
-
Add the anhydrous solvent, followed by this compound and the amine.
-
Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Workflow for a typical Buchwald-Hartwig amination reaction.
Conclusion
This compound is a valuable building block for synthetic and medicinal chemistry. While specific data for this compound is limited, adherence to the handling, storage, and procedural guidelines outlined in these application notes, which are based on established knowledge of related benzimidazole derivatives, will ensure its safe and effective use in a research setting.
References
-
Szaflarski, P., et al. (2012). Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards. Medycyna pracy, 63(4), 485-494. [Link]
-
BIOFOUNT. This compound. [Link]
- Elderfield, R. C. (Ed.). (1957). Heterocyclic Compounds, Volume 5. John Wiley & Sons.
-
Oxford Lab Fine Chem LLP. Material Safety Data Sheet: Benzimidazole. [Link]
-
ResearchGate. General procedure for benzimidazole derivatives synthesis. [Link]
-
Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. E-Journal of Chemistry, 8(2), 755-761. [Link]
-
Yadav, G., & Singh, A. (2022). Study on Benzimidazole: A Comprehensive Review. International Journal for Multidisciplinary Research, 4(4). [Link]
-
Yilmaz, B., & Asci, A. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Journal of the Hellenic Veterinary Medical Society, 74(1), 5195-5204. [Link]
-
CP Lab Safety. 5-Bromo-6-fluoro-1-isopropylbenzimidazole, min 98%, 100 grams. [Link]
Sources
- 1. [Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1365272-31-6|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 3. fishersci.com [fishersci.com]
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- 5. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 6. calpaclab.com [calpaclab.com]
- 7. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
Welcome to the technical support center for the purification of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this fluorinated benzimidazole derivative.
Introduction to the Challenges
This compound presents a unique set of purification challenges due to its specific structural features. The presence of two electron-withdrawing fluorine atoms significantly alters the electronic properties and polarity of the benzimidazole core.[1][2][3] The bromine atom adds to the molecular weight and can participate in halogen bonding, while the N-isopropyl group introduces a degree of lipophilicity and steric bulk. These characteristics influence the compound's solubility, crystallinity, and interactions with chromatographic stationary phases, making the choice of an appropriate purification strategy critical for achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The two most effective and commonly employed purification techniques for compounds of this class are recrystallization and silica gel column chromatography .[4][5] For higher purity requirements or for separating very closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
Q2: How do the fluorine and bromine substituents affect the choice of purification method?
A2: The electronegative fluorine atoms and the bromine atom increase the polarity of the aromatic core, but the N-isopropyl group adds non-polar character.[6] This balance means the compound is of intermediate polarity. In column chromatography, this allows for good separation from both non-polar and highly polar impurities using common solvent systems. The halogen substituents can also influence crystal lattice energies, which is a key consideration for successful recrystallization.[7]
Q3: What is a good starting point for solvent selection in recrystallization?
A3: A good starting point for recrystallization is a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated. For halogenated benzimidazoles, consider solvent pairs such as:
-
Methyl tert-butyl ether (MTBE) / Hexane: This is a good first choice, as it has been reported to be effective for structurally similar compounds.
-
Ethyl acetate / Hexane: Another common choice for compounds of intermediate polarity.
-
Ethanol / Water: The compound's solubility in alcohols should be assessed. If soluble in hot ethanol, water can be added as an anti-solvent.
-
Toluene: Can be effective for recrystallizing aromatic compounds.
Always start with a small amount of crude material to screen for suitable solvents.
Q4: The crude product is an oil and won't crystallize. What should I do?
A4: Oiling out during recrystallization is a common problem. Here are several strategies to induce crystallization:
-
Scratching the inside of the flask: Use a glass rod to scratch the flask below the solvent level. The microscopic scratches can provide nucleation sites.
-
Seeding: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, supersaturated solution.
-
Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.
-
Cool the solution slowly: Allow the flask to cool to room temperature undisturbed, and then transfer it to a refrigerator or freezer. Slow cooling promotes the formation of well-ordered crystals.
-
Try a different solvent system: The initial solvent may not be appropriate. Re-evaluate solvent miscibility and the compound's solubility.
Troubleshooting Guides
Issue 1: Low Recovery After Silica Gel Column Chromatography
Low recovery is a frequent issue and can stem from several factors. This guide will help you diagnose and resolve the problem.
| Potential Cause | Explanation | Recommended Solution |
| Compound is too polar for the chosen eluent | If the mobile phase is not polar enough, your compound will remain strongly adsorbed to the silica gel and will not elute from the column. | Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. A small addition of methanol (0.5-2%) to the mobile phase can significantly increase its polarity. |
| Compound degradation on silica | Silica gel is slightly acidic and can cause degradation of sensitive compounds. Benzimidazoles are generally stable, but this possibility should not be overlooked, especially if the crude material contains acid-sensitive functional groups.[8] | Deactivate the silica gel by adding 1-2% triethylamine to the eluent system. This will neutralize the acidic sites on the silica. Alternatively, use neutral alumina as the stationary phase. |
| Improper column packing | Channels or cracks in the silica bed can lead to poor separation and product streaking, making it difficult to collect pure fractions and resulting in apparent low recovery of the desired product. | Ensure the silica gel is properly slurried and packed into the column without any air bubbles.[9] Applying gentle pressure can help create a uniform and stable column bed. |
| Compound is insoluble in the loading solvent | If the compound precipitates at the top of the column during loading, it will not move down the column effectively. | Dissolve the crude material in a minimal amount of a strong solvent (like dichloromethane or acetone) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column. |
Issue 2: Persistent Impurities in the Final Product
Even after purification, you may find that your product is still contaminated with impurities. The nature of these impurities will dictate the best course of action.
| Type of Impurity | Identification (TLC) | Troubleshooting Strategy |
| Less Polar Impurity | A spot with a higher Rf value than your product. | * Column Chromatography: Start with a less polar eluent to first wash off the impurity before increasing the polarity to elute your product. * Recrystallization: Choose a solvent system where the impurity is highly soluble even at low temperatures, while your product crystallizes out. |
| More Polar Impurity | A spot with a lower Rf value or streaking from the baseline. | * Column Chromatography: Ensure you have flushed the column with a sufficiently polar solvent to elute your product completely, leaving the more polar impurity on the column. * Recrystallization: Select a solvent in which the impurity is insoluble, allowing you to filter it off from the hot solution before crystallization of your product. * Acid-Base Extraction: If the impurity is acidic or basic, a liquid-liquid extraction workup prior to chromatography or recrystallization can remove it. |
| Isomeric Impurity | A spot with a very similar Rf value to your product, often appearing as a single, slightly elongated spot. | * Optimize Chromatography: Use a shallower solvent gradient in column chromatography to improve resolution. * Change Stationary Phase: Consider using a different stationary phase, such as alumina or a C18-functionalized silica for reverse-phase chromatography. * Preparative HPLC: This is often the most effective method for separating isomers. Fluorinated phases can sometimes offer unique selectivity for halogenated compounds.[10] |
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography
This protocol provides a general workflow for the purification of this compound.
1. TLC Analysis:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a TLC chamber with a starting eluent of 80:20 Hexane:Ethyl Acetate.
-
Visualize the spots under a UV lamp (254 nm).
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for the desired product. This will be the starting eluent for your column.
2. Column Preparation:
-
Select an appropriate size column based on the amount of crude material (a rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight).
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 90:10 Hexane:Ethyl Acetate).[9]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the starting solvent system determined by TLC.
-
Collect fractions in test tubes and monitor the elution process by TLC.
-
Gradually increase the polarity of the eluent (e.g., move from 80:20 to 70:30 Hexane:Ethyl Acetate) to elute the product.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
Protocol 2: Recrystallization
This protocol outlines the steps for purifying the title compound by recrystallization.
1. Solvent Selection:
-
Place a small amount of the crude product (20-30 mg) into a test tube.
-
Add a few drops of a test solvent (e.g., MTBE) and observe the solubility at room temperature.
-
If insoluble, heat the mixture gently. If the solid dissolves, it is a potential recrystallization solvent.
-
If the compound is too soluble at room temperature, consider a solvent pair. Dissolve the compound in a small amount of a "good" solvent (e.g., ethyl acetate) and add a "poor" solvent (e.g., hexane) dropwise until the solution becomes cloudy. Heat to redissolve and then allow to cool.
2. Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a pair) dropwise while heating and swirling until the solid just dissolves.
-
If using a solvent pair, add the "poor" solvent dropwise to the hot solution until persistent cloudiness is observed. Add a few more drops of the "good" solvent to clarify the solution.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution.
-
Allow the flask to cool slowly to room temperature.
-
Once crystals have formed, place the flask in an ice bath to maximize crystal formation.
3. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Purification Workflow Diagram
Caption: Decision workflow for purification of this compound.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common purification problems.
References
- BenchChem. (2025). Technical Support Center: Purification of Benzimidazole Derivatives.
- BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis.
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]
- Przybyciel, M. (2003). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America, 21(7), 642-652.
- Castillo-Bocanegra, F. R., et al. (2021). Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. RSC Medicinal Chemistry, 12(10), 1739-1750.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, A. A. (2020). Importance of Fluorine in Benzazole Compounds. PubMed. [Link]
-
Organic Syntheses. (n.d.). Benzimidazole. Retrieved from [Link]
- Kim, H., & Shibamoto, T. (2012). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns.
- Fadeeva, V. I., et al. (2025). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. Russian Journal of General Chemistry, 95(9), 2366-2373.
-
National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem Compound Database. Retrieved from [Link]
- Santos, L. M. N. B. F., et al. (2022). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules, 27(19), 6285.
- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.
- Acar, Ç., et al. (2023). Fluorinated benzimidazole derivatives: In vitro antimicrobial activity.
-
da Silva, J. B. P., et al. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes. ACS Omega, 9(20), 22102–22111. [Link]
- Cartwright, J., & Widdowson, J. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10348–10357.
- Domańska, U. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.
-
Pomerantz, A., et al. (2010). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Fluorine Chemistry, 131(4), 519–524. [Link]
- da Silva, J. B. P., et al. (2024). Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes.
-
Wang, L., et al. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. Crystals, 13(4), 594. [Link]
-
DTIC. (1964). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
- The Royal Society of Chemistry. (n.d.).
-
PubMed. (2025). Reactive bromine species-mediated desulfonation and bromination of the ultraviolet filter 2-phenylbenzimidazole-5-sulfonic acid during seawater chlorination. [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. [Link]
- Kálai, T., & Hideg, K. (2017). N-Vinylation of Imidazole and Benzimidazole with a Paramagnetic Vinyl Bromide. Molecules, 22(12), 2059.
-
Aydin, B., & Yilmaz, H. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Chemistry, 401, 134151. [Link]
-
Nichols, L. (2022, February 12). Column Chromatography [Video]. YouTube. [Link]
-
CP Lab Safety. (n.d.). 5-Bromo-6-fluoro-1-isopropylbenzimidazole, min 98%, 100 grams. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Cavrini, V., Gatti, R., & Roveri, P. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806. [Link]
- Google Patents. (n.d.). EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene.
- BenchChem. (2025). How to purify 1-Ethyl-5,6-dinitrobenzimidazole using column chromatography.
- Google Patents. (n.d.). CN111018789A - Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole.
- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.
Sources
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- 2. Importance of Fluorine in Benzazole Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importance of Fluorine in Benzazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
- 7. Influence of Solvents and Halogenation on ESIPT of Benzimidazole Derivatives for Designing Turn-on Fluorescence Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
Welcome to the technical support center for the synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient production of your target molecule. Our approach is grounded in established chemical principles and practical, field-proven experience to help you overcome common and uncommon challenges.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Low or No Yield of the Final Product
Question: I am experiencing very low to no yield of this compound after the final cyclization step. What are the likely causes and how can I improve the yield?
Answer:
Low yields in benzimidazole synthesis can often be attributed to several critical factors, ranging from suboptimal reaction conditions to the purity of your starting materials.[1] Here’s a systematic approach to troubleshooting:
-
Incomplete Reduction of the Nitro Group: The conversion of the nitro-substituted precursor, N-isopropyl-4-bromo-2,3-difluoro-6-nitroaniline, to the corresponding diamine is a crucial step. Incomplete reduction will result in a lower concentration of the necessary diamine for the subsequent cyclization.
-
Troubleshooting:
-
Verify Reductant Activity: Ensure your reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd/C, or sodium borohydride) is fresh and active.[2][3][4][5] Catalysts like Pd/C can lose activity over time.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting nitro compound. The reaction should only be quenched once the starting material is fully consumed.
-
Optimize Reaction Conditions: The choice of solvent and temperature is critical. For catalytic hydrogenation, protic solvents like ethanol or methanol are typically effective. For metal-based reductions, ensure the appropriate stoichiometry of the reducing agent and acid (if required) is used.
-
-
-
Suboptimal Cyclization Conditions: The condensation of the diamine with an appropriate C1 source (e.g., formic acid or trimethyl orthoformate) to form the imidazole ring is sensitive to reaction parameters.[6][7][8]
-
Troubleshooting:
-
Acid Catalyst: The presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) or hydrochloric acid, is often necessary to facilitate the condensation and subsequent cyclization.[8][9] Ensure the catalyst is not deactivated.
-
Dehydration: The cyclization reaction involves the elimination of water.[10] If water is not effectively removed, the equilibrium may not favor product formation. Consider using a Dean-Stark apparatus if the reaction is conducted in a suitable solvent like toluene, or use a dehydrating agent.
-
Temperature and Reaction Time: These parameters should be carefully optimized. Insufficient heating may lead to incomplete reaction, while excessive heat can cause degradation of the starting materials or product.[1]
-
-
-
Side Reactions: The formation of unwanted byproducts can significantly reduce the yield of the desired benzimidazole.[1]
-
Troubleshooting:
-
Oxidation of the Diamine: The diamine intermediate is susceptible to oxidation, especially in the presence of air and at elevated temperatures. It is advisable to use the crude diamine immediately after its formation or to store it under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of 1,2-Disubstituted Benzimidazoles: If using an aldehyde as the C1 source, there is a possibility of forming a 1,2-disubstituted product.[7] Using formic acid or trimethyl orthoformate generally avoids this issue.
-
-
Difficulty in Purification
Question: I am having trouble purifying the final product. Column chromatography is not giving a clean separation, and I am observing multiple spots on TLC.
Answer:
Purification challenges often arise from the presence of closely related impurities or unreacted starting materials.
-
Identify the Impurities: Before attempting purification, it is crucial to identify the major impurities. LC-MS is an invaluable tool for this purpose. Common impurities include unreacted diamine, the intermediate Schiff base, or over-alkylated byproducts.
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for TLC to achieve better separation between your product and the impurities. A gradient elution on your column might be necessary.
-
Silica Gel Deactivation: If your compound is basic, it might interact strongly with the acidic silica gel, leading to tailing. You can try neutralizing the silica gel with a small amount of triethylamine in your eluent.
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.[11]
-
Solvent Screening: The key is to find a solvent or a solvent pair in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents to screen include ethanol, isopropanol, ethyl acetate, and heptane.
-
Characterization Issues: Inconsistent Spectroscopic Data
Question: My NMR and Mass Spectrometry data are not consistent with the expected structure of this compound. What could be the problem?
Answer:
Inconsistent analytical data can point to several issues, from an incorrect structure to the presence of residual solvents or impurities.
-
Re-evaluate the Synthetic Route: Double-check each step of your synthesis to ensure the correct reagents were used and that no unexpected rearrangements could have occurred.
-
Isomeric Impurities: It's possible that you have a mixture of isomers. For instance, if the starting aniline was not pure, you might have isomers with different substitution patterns on the benzene ring.
-
Residual Solvents: The presence of residual solvents from the reaction or purification steps can complicate NMR spectra. Ensure your product is thoroughly dried under high vacuum.
-
Mass Spectrometry Fragmentation: Analyze the fragmentation pattern in your mass spectrum. It can provide valuable clues about the structure of your molecule and any potential byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and logical synthetic route involves a multi-step process:
-
N-isopropylation: Start with a suitable difluoro-nitroaniline precursor and introduce the isopropyl group on the amine.[12][13][14]
-
Bromination: Introduce the bromine atom at the desired position on the aromatic ring.
-
Nitro Reduction: Reduce the nitro group to an amine to form the corresponding o-phenylenediamine derivative.[2][3][15]
-
Cyclization: React the resulting diamine with a one-carbon source, such as formic acid or trimethyl orthoformate, to form the benzimidazole ring.[6][16]
Q2: Why is the reduction of the nitro group a critical step?
A2: The reduction of the nitro group to form the o-phenylenediamine is the pivotal step that sets the stage for the subsequent cyclization to form the benzimidazole ring.[17][18] The presence of two adjacent amino groups is essential for the condensation reaction with a C1 source to occur. Incomplete reduction leads to a lower concentration of this key intermediate, directly impacting the overall yield.[1]
Q3: What are the best practices for handling the diamine intermediate?
A3: o-Phenylenediamines are often sensitive to air and light and can oxidize over time, leading to colored impurities and reduced reactivity. It is highly recommended to:
-
Use the diamine intermediate immediately after it is prepared and isolated.
-
If storage is necessary, keep it under an inert atmosphere (nitrogen or argon) in a sealed, light-protected container, preferably at a low temperature.
Q4: Can I use an aldehyde for the cyclization step instead of formic acid?
A4: While aldehydes can be used to form 2-substituted benzimidazoles, they are generally not suitable for synthesizing benzimidazoles that are unsubstituted at the 2-position.[7][19] Using an aldehyde would introduce a substituent at the C2 position of the benzimidazole ring. For the synthesis of this compound (unsubstituted at C2), formic acid or an equivalent like trimethyl orthoformate is the appropriate reagent.[6][16]
Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound.
Detailed Step-by-Step Protocol: Cyclization
This protocol details the final cyclization step, assuming the successful synthesis of the precursor, 4-Bromo-6,7-difluoro-N1-isopropylbenzene-1,2-diamine.
Materials and Reagents:
-
4-Bromo-6,7-difluoro-N1-isopropylbenzene-1,2-diamine
-
Formic acid (≥95%)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-Bromo-6,7-difluoro-N1-isopropylbenzene-1,2-diamine (1.0 equivalent) in formic acid (10-20 equivalents).
-
Acidification: To this solution, add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting common issues in the synthesis.
Quantitative Data Summary
| Parameter | Value/Condition | Rationale/Reference |
| Nitro Reduction | ||
| Reducing Agent | SnCl₂·2H₂O or H₂/Pd/C | Common and effective methods for nitro group reduction.[2][3][15] |
| Solvent | Ethanol, Methanol, or Ethyl Acetate | Protic solvents are generally used for catalytic hydrogenation. |
| Temperature | Room Temperature to 50 °C | Mild conditions are often sufficient and prevent side reactions. |
| Cyclization | ||
| C1 Source | Formic Acid or Trimethyl Orthoformate | Provides the C2 carbon of the benzimidazole ring without adding a substituent.[6][16] |
| Catalyst | p-TSA or HCl | Acid catalysis is crucial for the condensation and cyclization.[8][9] |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion. |
| Reaction Time | 2-6 hours | Typically sufficient, but should be monitored by TLC. |
References
-
Chirachanchai, S., et al. (2018). Cyclization of aromatic aldehydes and phenylenediamines under reduced pressure: A convenient, environmentally friendly, and simple procedure for benzimidazole precursors. Synthetic Communications, 48(6). Available at: [Link]
-
Gilanizadeh, M., & Zeynizadeh, B. (2022). Plausible mechanism for the formation of benzimidazoles. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]
-
Nguyen, T. C., Dung, V. C., & Duc, D. X. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of imidazolines and benzimidazoles from aldehydes and 1,2-Diamines. Available at: [Link]
-
Naseem, K., & Begum, R. (2017). Catalytic reduction of 2-nitroaniline: a review. PubMed. Available at: [Link]
-
Taylor & Francis Online. (n.d.). Microwave-assisted practical and simple method for heterocyclization of o-phenylenediamine and aldehydes using DDQ as oxidant agent. Available at: [Link]
-
Chirachanchai, S., et al. (2018). Cyclization of aromatic aldehydes and phenylenediamines under reduced pressure: A convenient, environmentally friendly, and simp. Taylor & Francis Online. Available at: [Link]
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Wikipedia. (n.d.). Benzimidazole. Available at: [Link]
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Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available at: [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Available at: [Link]
- Google Books. (n.d.). Cyclization of Aromatic Aldehydes and Phenylenediamines Under Reduced Pressure: A Convenient, Environmentally Friendly, and Simple Procedure for Benzimidazole Precursors.
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ResearchGate. (n.d.). General Mechanism of Benzimidazole formation. Available at: [Link]
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ACS Publications. (n.d.). BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. The Journal of Organic Chemistry. Available at: [Link]
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ACS Publications. (2023). Cu(II)-Catalyzed Cascade of N-Phenyl-o-phenylenediamine with Benzaldehyde: One-Step Direct Construction of 2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)phenols. The Journal of Organic Chemistry. Available at: [Link]
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PubMed. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2 O4 Nanoparticles in an Aqueous Medium. Available at: [Link]
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Naseem, K. (2017). Catalytic reduction of 2-nitroaniline: a review. Environmental Science and Pollution Research. Available at: [Link]
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Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]
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NIH. (2022). N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity. PMC. Available at: [Link]
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ResearchGate. (2022). The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]
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IJFMR. (n.d.). Study on Benzimidazole: A Comprehensive Review. Available at: [Link]
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MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Available at: [Link]
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YouTube. (2021). recrystallization & purification of N-bromosuccinimide. Available at: [Link]
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Arabian Journal of Chemistry. (n.d.). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. Available at: [Link]
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OUCI. (n.d.). Synthesis, Characterization and Evaluation of Anticorrosion Properties of a New Benzimidazole Derived: 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one. Available at: [Link]
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PubChem. (n.d.). N-Isopropyl 4-bromo-2-nitroaniline. Available at: [Link]
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ResearchGate. (n.d.). Synthesis, characterization and antibacterial evaluation of some novel derivatives of 2-bromomethyl-benzimidazole. Available at: [Link]
- Google Patents. (n.d.). CN1803794A - Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
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ResearchGate. (n.d.). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[17][19][20]-benzothiadiazole for Synthesis of 4,7-dibromo-5,6-BINOL-O-benzo[17][19][20]thiadiazole, and 4,7-dibromo-5,6-dicarbazol-N-ylbenzo[17][19][20]thiadiazole. The Stille coupling reaction and continuous Heck coupling reaction for synthesis of 4,7-bispara-chlorophenyl-5,6-dicarbazol-N-ylbenzo[17][19][20]thiadiazole. Available at: [Link]
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PubMed. (2011). Synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-alpha]-benzimidazole derivatives and their biological activities. Available at: [Link]
- Google Patents. (n.d.). CA2340442C - Process for preparing 3,5-difluoroaniline.
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ResearchGate. (n.d.). (PDF) Synthesis, Characterization and Evaluation of Anticorrosion Properties of a New Benzimidazole Derived: 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one. Available at: [Link]
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Technical Support Center: Optimizing Reaction Conditions for N-Isopropylation of Benzimidazoles
Welcome to the technical support center for the N-isopropylation of benzimidazoles. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, FAQs, and optimized protocols to navigate the complexities of this essential synthetic transformation. N-alkylated benzimidazoles are a cornerstone in medicinal chemistry, and mastering their synthesis is critical.[1][2] This document provides field-proven insights to help you overcome common challenges and achieve high-yield, selective synthesis.
Core Concepts: The N-Isopropylation Reaction
The N-isopropylation of benzimidazole is fundamentally a nucleophilic substitution reaction (typically SN2). The process involves the deprotonation of the N-H bond of the benzimidazole ring by a base to form a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of an isopropylating agent, forming the C-N bond.
The primary challenge arises from the tautomeric nature of the benzimidazole ring. In unsymmetrically substituted benzimidazoles, the proton can reside on either nitrogen (N1 or N3), leading to a mixture of two regioisomers upon alkylation.[3] Controlling this regioselectivity is often the principal goal of reaction optimization.
Caption: General mechanism for N-isopropylation of benzimidazole.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the N-isopropylation of benzimidazoles in a direct question-and-answer format.
Problem 1: Low to No Yield of the Desired Product
Question: My N-isopropylation reaction is resulting in a very low yield or no product at all. What are the possible reasons, and how can I improve the yield?
Answer: Low yields are a common frustration that can stem from several factors. A systematic approach to troubleshooting is essential.[4][5]
-
Purity of Reagents: Ensure your starting benzimidazole is pure and, critically, anhydrous. Moisture can quench the benzimidazolide anion intermediate. Similarly, use a dry, aprotic solvent, as protic solvents (like ethanol or water) will protonate the anion and halt the reaction.[3]
-
Choice of Base: The base must be strong enough to deprotonate the benzimidazole N-H (pKa ≈ 13.2 in DMSO).
-
Weak Bases (e.g., K₂CO₃): May not be sufficient, leading to low conversion. They often require higher temperatures or the use of a phase-transfer catalyst to be effective.
-
Strong Bases (e.g., NaH, KOH): Are generally more effective but require strictly anhydrous conditions. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the benzimidazole, driving the reaction forward.[6]
-
-
Reactivity of Isopropylating Agent: The leaving group's ability is paramount. The general reactivity trend is: Isopropyl Iodide > Isopropyl Bromide > Isopropyl Chloride. Isopropyl tosylate is also a highly effective agent. If you are using isopropyl bromide with sluggish results, switching to isopropyl iodide can significantly increase the reaction rate.[7]
-
Temperature & Reaction Time: N-isopropylation is often sterically hindered compared to N-methylation or N-ethylation. As such, it may require heating (refluxing in solvents like THF, Acetonitrile, or DMF) to proceed at a reasonable rate. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure it has gone to completion.[8]
Problem 2: Formation of 1,3-Diisopropylbenzimidazolium Salt
Question: I'm observing a significant amount of a quaternary salt byproduct, which is complicating my purification. How can I avoid this?
Answer: This is a classic case of over-alkylation. The N-isopropylated benzimidazole product can itself act as a nucleophile, reacting with another molecule of the isopropylating agent to form a 1,3-diisopropylbenzimidazolium salt.[3][9]
-
Control Stoichiometry: This is the most critical factor. Use the isopropylating agent in a controlled stoichiometric amount, typically 1.05 to 1.2 equivalents relative to the benzimidazole. A large excess dramatically increases the likelihood of di-alkylation.
-
Slow Addition: Add the isopropylating agent slowly or dropwise to the reaction mixture. This prevents localized high concentrations that favor the secondary reaction.
-
Lower Temperature: If feasible, running the reaction at a lower temperature can sometimes temper the reactivity of the mono-alkylated product, reducing the rate of the second alkylation.
Problem 3: Poor Regioselectivity in Unsymmetrical Benzimidazoles
Question: My reaction on a 5-substituted benzimidazole is producing a nearly 1:1 mixture of the N1 and N3-isopropyl isomers. How can I direct the reaction to a single isomer?
Answer: Achieving high regioselectivity is a well-known challenge due to the tautomerism of the benzimidazole ring.[3] The product ratio is determined by a combination of steric and electronic factors.
-
Steric Hindrance: This is the most powerful tool for directing regioselectivity. A bulky substituent at the C4 or C7 position will sterically block the adjacent nitrogen (N1), favoring alkylation at the more accessible N3 position. Conversely, a bulky group at C2 will influence N1.
-
Electronic Effects: The electronic nature of substituents on the benzene ring influences the nucleophilicity of the two nitrogen atoms.
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ decrease the nucleophilicity of the entire ring system but can make the distal nitrogen slightly more reactive.
-
Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase the nucleophilicity, but the directing effect can be subtle and substrate-dependent.
-
-
Specialized Methods: When steric and electronic factors are not sufficient, advanced methods may be required. For instance, directed metallation or the use of specific organometallic bases can achieve high selectivity for the more sterically hindered isomer.[6]
Frequently Asked Questions (FAQs)
Q1: What is Phase-Transfer Catalysis (PTC), and how can it improve my N-isopropylation reaction? A1: Phase-Transfer Catalysis is a powerful technique for reactions where reactants are in different, immiscible phases (e.g., a solid base like K₂CO₃ and an organic solvent). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction.[10][11][12] The catalyst's lipophilic cation pairs with the base's anion (e.g., carbonate) and transports it into the organic phase. There, the base can deprotonate the benzimidazole, and the resulting benzimidazolide anion, paired with the catalyst's cation, becomes highly soluble and reactive. This often allows for the use of safer, cheaper bases (K₂CO₃ vs. NaH) and milder reaction conditions.[12][13][14]
Q2: My reaction seems to stall before completion. What could be the cause? A2: A stalled reaction can be due to several factors. If using a strong base like NaH, ensure your solvent and glassware are scrupulously dry, as any moisture will consume the base. Another common issue is the poor solubility of the intermediate benzimidazolide salt, which can precipitate out of solution. Changing to a more polar aprotic solvent like DMF or using a phase-transfer catalyst can improve solubility and keep the reaction moving.[10][12]
Q3: Can the benzimidazole ring open under harsh conditions? A3: Yes, under excessively harsh conditions—such as high temperatures in the presence of a strong base and a large excess of a reactive alkyl halide—the benzimidazole ring can be susceptible to N-alkylation induced ring opening.[9][15] This is an uncommon but possible side reaction. If you suspect this is occurring, switching to milder conditions (lower temperature, less reactive base) is the best solution.
Optimized Experimental Protocol: N-Isopropylation using Phase-Transfer Catalysis
This protocol provides a robust and generally applicable method for the N-isopropylation of a substituted benzimidazole using isopropyl bromide and a phase-transfer catalyst.
Quantitative Data Summary
| Reagent/Parameter | Stoichiometry (eq.) | Role | Notes |
| Substituted Benzimidazole | 1.0 | Starting Material | Must be pure and dry. |
| Isopropyl Bromide | 1.2 | Alkylating Agent | Can be substituted with Isopropyl Iodide for faster reaction. |
| Potassium Carbonate (K₂CO₃) | 2.0 | Base | Anhydrous, finely powdered is best. |
| Tetrabutylammonium Bromide (TBAB) | 0.1 | Phase-Transfer Catalyst | Essential for PTC method. |
| Acetonitrile (CH₃CN) | - | Solvent | Anhydrous grade. DMF can also be used. |
| Temperature | 80 °C (Reflux) | Reaction Condition | May need adjustment based on substrate. |
| Reaction Time | 8-24 hours | Reaction Condition | Monitor by TLC. |
Step-by-Step Methodology
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted benzimidazole (1.0 eq), anhydrous potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add anhydrous acetonitrile via syringe to the flask.
-
Reagent Addition: Begin stirring the suspension and add isopropyl bromide (1.2 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 80-82°C) and maintain stirring.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent system). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.[16]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid inorganic salts through a pad of celite, washing the filter cake with additional solvent (acetonitrile or ethyl acetate).
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the pure N-isopropylbenzimidazole product.
Caption: A decision tree for troubleshooting common N-isopropylation issues.
References
-
ResearchGate. Phase-transfer catalyzed N-alkylation of imidazole, benzimidazole and... | Download Table. Available from: [Link].
-
ResearchGate. Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent. Available from: [Link].
-
ResearchGate. N‐Alkylation of benzimidazole. | Download Scientific Diagram. Available from: [Link].
-
PubMed Central. Alkylated benzimidazoles: Design, synthesis, docking, DFT analysis, ADMET property, molecular dynamics and activity against HIV and YFV. Available from: [Link].
-
RSC Publishing. Scale-up of N-alkylation reaction using phase-transfer catalysis with integrated separation in flow. Available from: [Link].
-
Semantic Scholar. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents. Available from: [Link].
-
ResearchGate. N-Alkylation of 2-Substituted Benzimidazole Derivatives and Their Evaluation as Antinemic Agents | Request PDF. Available from: [Link].
-
Taylor & Francis Online. Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. Available from: [Link].
-
Beilstein Journals. Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Available from: [Link].
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available from: [Link].
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis. Available from: [Link].
-
Wisdomlib. N-alkylation: Significance and symbolism. Available from: [Link].
-
ResearchGate. (PDF) N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. Available from: [Link].
-
Beilstein Journals. Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Available from: [Link].
-
ResearchGate. imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF. Available from: [Link].
- Google Patents. CN101391982A - Alkylation reaction method of benzimidazoles compounds.
-
ACS Omega. Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. Available from: [Link].
-
ResearchGate. Failure on N-alkylation of benzimidazole. Available from: [Link].
-
National Institutes of Health. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. Available from: [Link].
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Technical Support Center: Synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
Document ID: TSS-BFIB-2026-01A
Last Updated: January 16, 2026
Introduction
Welcome to the technical support guide for the synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole. This molecule is a key building block in pharmaceutical research, and its successful synthesis is critical for many drug development pipelines. However, its multi-step synthesis presents several challenges, primarily related to controlling regioselectivity during N-alkylation and minimizing halogen-related side reactions.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers in the field. We will delve into the causality behind common synthetic pitfalls and provide validated, step-by-step protocols to help you optimize your reaction conditions, maximize yield, and ensure the purity of your final product.
Synthesis Overview & Key Challenge Areas
The synthesis of this compound is typically approached in two main stages:
-
Benzimidazole Core Formation: Cyclization of a substituted o-phenylenediamine precursor.
-
N-Isopropylation: Alkylation of the benzimidazole core to introduce the isopropyl group at the N1 position.
The primary challenge lies in the N-isopropylation step. The benzimidazole core has two nitrogen atoms (N1 and N3) that can be alkylated. Due to the electronic and steric environment created by the difluoro and bromo substituents, a mixture of N1 and N3 regioisomers is a common and problematic outcome, complicating purification and reducing the yield of the desired product.[1]
Frequently Asked Questions & Troubleshooting Guide
Section 1: Benzimidazole Ring Formation
Question 1: My cyclization reaction to form the 5-Bromo-6,7-difluorobenzimidazole intermediate is showing low yield and multiple spots on TLC. What's going wrong?
Low yields during the initial cyclization are often traced back to suboptimal reaction conditions or competing side reactions.[2]
Answer:
-
Suboptimal Temperature: Classical benzimidazole syntheses, like the Phillips-Ladenburg reaction, often require high temperatures (150-200 °C) which can cause degradation of sensitive starting materials.[3]
-
Incomplete Reaction: The condensation can be slow.
-
Recommendation: Ensure sufficient reaction time. Continue the reaction until TLC analysis shows the complete consumption of the starting o-phenylenediamine.[3]
-
-
Competing Side Reactions: Under neutral or basic conditions, reactions between o-phenylenediamines and certain carbonyl compounds can sometimes lead to the formation of benzodiazepine derivatives instead of the desired benzimidazole.[2]
Section 2: N-Isopropylation & Regioselectivity
Question 2: I'm performing the N-isopropylation and getting a mixture of two isomers that are very difficult to separate. How can I selectively synthesize the N1-isopropyl product?
This is the most critical challenge in this synthesis. Achieving high regioselectivity is key. When the 5-Bromo-6,7-difluorobenzimidazole is deprotonated, the resulting anion has negative charge density on both nitrogen atoms, allowing alkylation at either position.[1] The product distribution is governed by a combination of steric and electronic factors.
Answer:
The key is to exploit the subtle differences between the N1 and N3 positions. The fluorine atom at position 7 creates significant steric hindrance around the adjacent N1 position. Conversely, the N3 position is less sterically encumbered. Therefore, reaction conditions must be carefully chosen to favor the formation of the thermodynamically more stable, yet sterically more hindered, N1 isomer.
-
Choice of Base and Solvent: This is the most influential factor. The combination of a strong, non-nucleophilic base and an appropriate solvent can dictate the site of deprotonation and subsequent alkylation.
-
Recommendation: Sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is a highly effective system.[7][8] NaH irreversibly deprotonates the benzimidazole, and the resulting sodium salt may favor alkylation at the N1 position due to coordination effects and thermodynamic stability.
-
-
Steric Effects of the Alkylating Agent: While you are fixed on using an isopropyl group, it's worth noting that bulkier alkylating agents generally increase selectivity for the less hindered position. However, for obtaining the more hindered isomer, thermodynamic control is necessary.
-
Temperature Control: Running the reaction at a controlled temperature can favor the formation of the thermodynamically preferred product.
-
Recommendation: Start the deprotonation at a low temperature (e.g., 0 °C) before adding the alkylating agent and then allowing the reaction to proceed at room temperature or with gentle heating (e.g., 40-70 °C).[8]
-
The following DOT script visualizes the challenge of regioselectivity.
Question 3: I am observing some dehalogenation (loss of Bromine or Fluorine) in my final product. How can this be avoided?
Dehalogenation can occur under certain reductive conditions or via nucleophilic aromatic substitution, especially with highly activated rings.
Answer:
-
Avoid Harsh Reductive Agents: Ensure that no strong reducing agents are inadvertently introduced. Some catalysts used in other steps could potentially have reductive activity.
-
Control Basicity and Nucleophilicity: While a strong base is needed for deprotonation, avoid using strong nucleophilic bases (e.g., alkoxides at high temperatures) which could potentially displace the halogens. The use of a hydride base (NaH) is advantageous as the corresponding byproduct (H₂) is non-nucleophilic.
-
Temperature Management: High reaction temperatures can promote side reactions, including dehalogenation. Maintain the lowest effective temperature for the reaction to proceed to completion.
Section 3: Purification
Question 4: My crude product is an oily mixture of isomers. What is the best method for purification?
Purifying closely related isomers can be challenging. A multi-step approach is often required.
Answer:
-
Aqueous Work-up: After the reaction, a careful aqueous work-up is essential to remove inorganic salts and residual polar solvents like DMF. Quench the reaction mixture with water and extract the product into an organic solvent like ethyl acetate or dichloromethane.[9]
-
Column Chromatography: This is the most effective method for separating the N1 and N3 isomers.
-
Recommendation: Use silica gel as the stationary phase. A gradient elution system starting with a nonpolar solvent (e.g., hexane or heptane) and gradually increasing the polarity with ethyl acetate is typically effective. Monitor the fractions carefully by TLC.[10]
-
-
Recrystallization: Once the desired isomer is isolated and is of sufficient purity (>95%), recrystallization can be used to obtain a highly pure, crystalline solid.
-
Recommendation: A mixed solvent system is often required. Good results can be achieved with methyl tert-butyl ether/hexane or dichloromethane/n-heptane systems. Dissolve the crude product in a minimum amount of the more soluble solvent (e.g., dichloromethane) and then slowly add the less soluble "anti-solvent" (e.g., n-heptane) until turbidity is observed. Allow the solution to cool slowly to promote crystal growth.[9]
-
Validated Experimental Protocols
The following protocols are based on established methodologies for the synthesis of structurally related compounds and are designed to maximize yield and purity.[8][9]
Protocol A: Synthesis of 5-Bromo-6,7-difluorobenzimidazole (Intermediate)
This protocol uses an intramolecular cyclization approach starting from a prepared amidine precursor.
-
Precursor Synthesis (Not Detailed): Synthesize N-(4-bromo-2,6-difluorophenyl)-N'-isopropylacetamidine from 4-bromo-2,6-difluoroaniline.
-
Cyclization:
-
To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).
-
Add anhydrous N,N-Dimethylformamide (DMF) and cool the suspension to 0 °C.
-
Slowly add a solution of the amidine precursor (1.0 eq.) in anhydrous DMF dropwise to the NaH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to 70-75 °C.
-
Monitor the reaction by HPLC or TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and carefully quench by slowly adding water.
-
Extract the aqueous mixture three times with methyl tert-butyl ether (MTBE).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify by column chromatography or recrystallization from an appropriate solvent system (e.g., MTBE/hexane) to yield pure this compound.
-
Quantitative Data Summary for Isopropylation
The table below summarizes typical conditions for achieving high regioselectivity in the N-alkylation of benzimidazoles, favoring the more sterically hindered nitrogen.
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base that provides irreversible deprotonation.[7] |
| Solvent | Anhydrous THF or DMF | Aprotic polar solvents that solvate the cation without interfering with the reaction.[8] |
| Alkylating Agent | 2-Bromopropane or Isopropyl Tosylate | Standard reagents for isopropylation. |
| Temperature | 0 °C to 70 °C | Low temperature for deprotonation, followed by gentle heating for alkylation to ensure thermodynamic control.[8] |
| Stoichiometry | Base (1.1-1.2 eq.), Alkylating Agent (1.1-1.3 eq.) | A slight excess ensures complete conversion of the starting material. |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
References
- Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. Benchchem.
- Troubleshooting guide for low conversion rates in benzimidazole synthesis. Benchchem.
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journals.
- A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (2023).
- Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. ACS Publications.
- A process for the optical purification of benzimidazole derivatives. Google Patents.
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis. Chemicalbook.
- Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. (2022).
- N‐Alkylation of benzimidazole. ResearchGate.
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021).
- Synthesis of benzimidazole. Slideshare.
- This is why selective N-alkylation of imidazoles is difficult. Reddit. (2023).
- Benzimidazole synthesis. Organic Chemistry Portal.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. NIH.
- Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. PrepChem.com.
- A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. MDPI.
- Crystals of benzimidazole derivatives and their production. Google Patents.
- Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles. PMC - PubMed Central.
- N-Alkylation of benzimidazoles with ketonic Mannich bases and the reduction of the resulting 1-(3-oxopropyl)benzimidazoles. ResearchGate.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry.
- BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE. YouTube. (2021).
- Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. (2023).
- Synthesis, Characterization and Evaluation of Anticorrosion Properties of a New Benzimidazole Derived: 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one. OUCI.
- Recent achievements in the synthesis of benzimidazole derivatives. PMC - NIH.
- Synthetic method of 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo [ D ] imidazole. Google Patents.
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- 9. 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole synthesis - chemicalbook [chemicalbook.com]
- 10. Synthesis, Antiproliferative Evaluation and QSAR Analysis of Novel Halogen- and Amidino-Substituted Benzothiazoles and Benzimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
Welcome to the technical support center for 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability and potential degradation pathways of this compound. Please note that as a novel chemical entity, specific degradation data for this compound is not yet extensively published. Therefore, this guide synthesizes information from studies on analogous benzimidazole derivatives and fundamental chemical principles to provide a robust framework for your experimental work.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
Based on stability studies of similar benzimidazole compounds, it is recommended to store this compound in a cool, dark, and dry place.[2] Many benzimidazole derivatives are sensitive to light and moisture, which can lead to degradation.[2][3] For long-term storage, maintaining temperatures at 4°C or -20°C is advisable.[2] It is also prudent to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q2: What are the most probable degradation pathways for this compound?
While specific pathways for this compound are yet to be elucidated, analogous benzimidazole compounds are known to degrade via several key mechanisms:
-
Hydrolysis: The benzimidazole ring system can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions.[1][2] For some benzimidazoles, hydrolysis can be relevant in alkaline medium, especially at elevated temperatures.[1]
-
Oxidation: The imidazole ring can undergo oxidative cleavage.[2] The presence of an electron-rich aromatic system makes it susceptible to oxidation, which can be accelerated by heat and the presence of oxidizing agents.[1]
-
Photodegradation: Many benzimidazole derivatives exhibit photosensitivity, especially in solution.[1][3] Exposure to UV or even ambient light can trigger degradation, leading to the formation of various photoproducts.[2][4] The bromine and fluorine substituents may also influence the photochemical reactivity.
Q3: Which analytical techniques are best suited for monitoring the stability and degradation of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for assessing the stability of benzimidazole derivatives and separating any degradation products.[1][2][3] For higher resolution and sensitivity, Ultra-Performance Liquid Chromatography (UPLC) can be employed.[2] To identify and structurally characterize unknown degradation products, coupling HPLC with Mass Spectrometry (LC-MS) is indispensable.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable tool, particularly for identifying more volatile degradants.[1][3]
Q4: What is a forced degradation study and why is it crucial for a novel compound like this?
A forced degradation or stress testing study involves intentionally subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[2][5] This is a critical step in drug development and for any research involving a new chemical entity. The primary goals of a forced degradation study are to:
-
Identify potential degradation products that could form under various conditions.[5][6]
-
Understand the intrinsic stability of the molecule and its degradation pathways.[6]
-
Develop and validate a "stability-indicating" analytical method that can accurately separate and quantify the active compound from its degradation products.[6]
Troubleshooting Guide
Issue 1: I am seeing unexpected peaks in my HPLC chromatogram when analyzing my sample of this compound. What could be the cause?
The appearance of new peaks in your chromatogram is a strong indicator of degradation or the presence of impurities. Here's how to troubleshoot:
-
Step 1: Verify Sample Preparation and Handling.
-
Causality: The solvent used for sample preparation can influence stability. Ensure the chosen solvent is inert and does not promote degradation. Some benzimidazoles show instability in certain solvents over time.
-
Action: Prepare a fresh sample in a high-purity, inert solvent (e.g., acetonitrile or methanol) and analyze it immediately. Compare this to an aged sample solution.
-
-
Step 2: Review Storage Conditions.
-
Causality: As mentioned in the FAQs, exposure to light, heat, or humidity can cause degradation.
-
Action: Ensure your stock material has been stored correctly. If in doubt, use a freshly synthesized or newly opened batch of the compound for comparison.
-
-
Step 3: Perform a Controlled Forced Degradation Study.
-
Causality: A systematic forced degradation study will help you to tentatively identify the degradation products you are observing by correlating the appearance of specific peaks with specific stress conditions (acid, base, oxidation, heat, photolytic).[2]
-
Action: Follow the "Protocol for a Forced Degradation Study" outlined below. This will provide a reference for the expected degradation products.
-
-
Step 4: Utilize LC-MS for Peak Identification.
-
Causality: To definitively identify the unknown peaks, determining their mass is essential.
-
Action: Analyze your degraded sample using LC-MS to obtain the mass-to-charge ratio (m/z) of each impurity. This data is crucial for proposing potential structures for the degradation products.
-
Issue 2: The concentration of my this compound solution is decreasing over time, but I don't see any significant degradation peaks in the chromatogram.
This scenario can be perplexing, but there are several plausible explanations:
-
Formation of Insoluble Degradants:
-
Causality: The degradation products may be insoluble in your mobile phase or sample solvent and are precipitating out of the solution.
-
Action: Visually inspect your sample for any precipitate. Try dissolving a fresh sample in a stronger solvent and re-analyzing.
-
-
Degradants Not Detected by UV:
-
Causality: The degradation products may lack a chromophore that absorbs at the wavelength you are using for UV detection.
-
Action: If you have access to a Photodiode Array (PDA) detector, analyze the sample across a range of wavelengths. Also, consider using a more universal detection method like a Charged Aerosol Detector (CAD) or a mass spectrometer.
-
-
Formation of Volatile Degradants:
-
Causality: Degradation could be leading to volatile products that are not retained on your HPLC column.
-
Action: Analyze the headspace of a degraded sample using Gas Chromatography (GC) to check for volatile compounds.
-
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound. The conditions should be adjusted to achieve a target degradation of 5-20%.[7]
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
| Stress Condition | Protocol |
| Acid Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 8 hours. At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute for HPLC analysis.[2] |
| Base Hydrolysis | To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.[2] |
| Oxidative Degradation | To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.[2] |
| Thermal Degradation | Store the solid compound and a solution of the compound at 80°C for 48 hours. Analyze the samples at different time points.[2] |
| Photostability | Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines. A control sample should be kept in the dark.[2] |
3. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Use LC-MS to identify the major degradation products.
Visualizations
Caption: Predicted Degradation Pathways.
Caption: Forced Degradation Experimental Workflow.
References
- Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS. Chemical and Pharmaceutical Bulletin, 54(6), 802-806.
- BenchChem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis. BenchChem Technical Support.
- BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide. BenchChem Technical Support.
- National Institutes of Health (NIH). (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
- Ragno, G., et al. (n.d.). Photo- And Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
- MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
- ScienceDirect. (n.d.). Effects of different pH and surfactants on the solubility of albendazole (n = 3).
- MDPI. (2024). Improving the Solubility, Stability, and Bioavailability of Albendazole through Synthetic Salts.
- International Journal of Pharmaceutical Research & Allied Sciences. (2022).
- MedCrave online. (2016).
- ResearchGate. (n.d.).
- PubMed. (1965). OXIDATIVE DEGRADATION OF IMIDAZOLES BY BROMINE OR N-BROMOSUCCINIMIDE.
- Latin American Journal of Pharmacy. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
- National Institutes of Health (NIH). (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Validation for 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
This guide provides in-depth technical support for the analytical method validation of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole. Recognizing that this is a specialized compound, this document synthesizes foundational principles from international regulatory guidelines with practical, field-proven insights applicable to halogenated and benzimidazole-based structures. Our goal is to equip you with the logic and tools to anticipate, troubleshoot, and resolve common challenges encountered during method validation.
The core of this guide is built upon the principles outlined by the International Council for Harmonisation (ICH), particularly the Q2(R2) guideline on the validation of analytical procedures, which provides a comprehensive framework for demonstrating that an analytical method is fit for its intended purpose.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Where should I start with method development for this compound before validation?
A1: Start by understanding the physicochemical properties of this compound.[4] Key properties like solubility, pKa, and UV absorbance maxima are critical. Given its structure—a substituted benzimidazole—it is likely to have good UV absorbance. A reversed-phase HPLC (RP-HPLC) method with UV detection is a logical starting point.
-
Initial Column Choice: A C18 or C8 column is standard for benzimidazole derivatives.[5][6]
-
Mobile Phase Selection: Begin with a simple gradient of acetonitrile or methanol and water, containing a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the ionization state of the molecule is consistent, leading to sharper peaks.
-
Detector Wavelength: Perform a UV scan of the analyte to determine the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
Q2: What are the mandatory validation parameters I need to assess?
A2: According to ICH Q2(R2) guidelines, the validation parameters depend on the type of analytical procedure.[1][7][8] For a quantitative impurity method or an assay, you will typically need to evaluate:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Q3: How do I establish specificity for my analyte?
A3: Specificity is crucial to ensure you are only measuring your target compound.[9]
-
Forced Degradation Studies: Subject your compound to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Your method should be able to separate the main peak from these degradants and any process impurities.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity. This will help confirm that the chromatographic peak for your analyte is spectrally homogeneous and not co-eluting with an impurity.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing a logical, cause-and-effect approach to problem-solving.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Symptom: Your chromatogram shows asymmetrical peaks, with a tailing factor (As) significantly greater than 1.2 or a fronting peak (As < 0.9).[10] This can compromise resolution and lead to inaccurate integration.
Root Cause Analysis & Solutions:
-
Secondary Silanol Interactions (Common Cause of Tailing): The benzimidazole nitrogen is basic and can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing.[10][11]
-
Solution 1: Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) using a buffer like phosphate or formate. This protonates the silanol groups, minimizing their interaction with the basic analyte.[10]
-
Solution 2: Use a Highly Deactivated Column: Employ a modern, end-capped column specifically designed for good peak shape with basic compounds.[10][11]
-
Solution 3: Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase to saturate the active silanol sites.[12]
-
-
Column Overload (Common Cause of Fronting): Injecting too much sample can saturate the stationary phase, leading to a fronting peak.[12][13]
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[12]
-
-
Column Bed Deformation or Contamination: A void at the column inlet or a blocked frit can distort peak shape for all analytes.[10]
-
Solution: First, try reversing and flushing the column (if the manufacturer allows). If this fails, replace the column and always use a guard column to protect the analytical column from sample matrix components.
-
Logical Workflow for Peak Shape Troubleshooting
Caption: High-Level Workflow for Analytical Method Validation.
Data Presentation: Key Validation Parameters
The following table summarizes typical validation characteristics and their acceptance criteria for an assay of a major component, based on ICH guidelines.
| Validation Characteristic | Acceptance Criteria | Causality and Rationale |
| Specificity | The analyte peak should be free from interference from placebo, impurities, and degradation products. Peak purity index > 0.995. | Ensures the method is selective for the analyte, providing confidence that the measured response is solely from the compound of interest. [9] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | Demonstrates a proportional relationship between concentration and response, which is fundamental for accurate quantification. [14] |
| Range | Typically 80% to 120% of the test concentration. | Defines the concentration interval where the method is known to be linear, accurate, and precise. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery of the analyte spiked into placebo at multiple levels (e.g., 80%, 100%, 120%). | Confirms that the method can accurately measure the true amount of analyte in the sample matrix, accounting for any potential sample preparation losses or matrix effects. [14] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% for ≥6 replicate preparations at 100% of the test concentration. | Shows that the method yields consistent results under the same operating conditions over a short interval of time. |
| Precision (Intermediate) | RSD ≤ 2.0% for analyses conducted on different days, by different analysts, or on different equipment. | Assesses the method's consistency when faced with typical variations within a laboratory, proving its reliability for routine use. |
| Robustness | System suitability parameters (e.g., tailing factor, resolution) must be met after small, deliberate changes to method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%). | Demonstrates the method's reliability during normal use and its suitability for transfer to other labs. [9] |
Experimental Protocol Example: HPLC Assay Validation
Objective: To validate an RP-HPLC method for the quantification of this compound.
1. Chromatographic Conditions (Example)
-
Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 285 nm (example λ-max)
-
Injection Volume: 10 µL
-
Diluent: 50:50 Acetonitrile:Water
2. System Suitability Test (SST)
-
Procedure: Make five replicate injections of a standard solution (e.g., 0.1 mg/mL).
-
Acceptance Criteria: RSD of peak area ≤ 1.0%; Tailing factor ≤ 1.5; Theoretical plates > 2000.
3. Linearity
-
Procedure: Prepare a stock solution of the analyte and perform serial dilutions to create at least five concentration levels (e.g., covering 50% to 150% of the target concentration). Inject each level in triplicate.
-
Analysis: Plot the mean peak area against concentration and perform a linear regression analysis.
4. Accuracy
-
Procedure: Prepare a placebo sample. Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare three samples at each level.
-
Analysis: Calculate the percent recovery for each sample against a standard of known concentration.
References
-
Q14 Analytical Procedure Development . U.S. Food and Drug Administration. [Link] [15][16][17][18][19]
-
Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing . Moravek. [Link] [9]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link] [1]
-
Common Problems in Analytical Method Validation . Pharma Specialists. [Link] [14]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link] [2]
-
Quality Guidelines . International Council for Harmonisation (ICH). [Link] [20]
-
Top Mistakes in Analytical Method Validation and How to Avoid Them . CATO SMS. [Link] [4]
-
Troubleshooting Peak Shape Problems in HPLC . Waters Corporation. [Link]
-
ICH Q2 Analytical Method Validation . Slideshare. [Link] [7]
-
What Causes Peak Tailing in HPLC? . Chrom Tech, Inc. [Link] [11]
-
ICH Q2(R1) Analytical Method Validation . Scribd. [Link] [8]
-
Application of hplc method for investigation of stability of new benzimidazole derivatives . Semantic Scholar. [Link] [21]
-
How to fix asymmetrical chromatography peaks? . Cytiva. [Link] [13]
-
ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS . Semantic Scholar. [Link] [5]
-
Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). [Link] [22]
-
APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES . Taylor & Francis Online. [Link] [23]
-
New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC . ResearchGate. [Link] [24]
-
Quality: specifications, analytical procedures and analytical validation . European Medicines Agency (EMA). [Link] [25]
-
HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs . PubMed. [Link] [6]
-
Challenges in Analytical Method Development and Validation . BioPharm International. [Link] [26]
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency (EMA). [Link] [3]
-
Troubleshooting and Performance Improvement for HPLC . Aurigene Pharmaceutical Services. [Link] [27]
-
HPLC Troubleshooting Guide . SCION Instruments. [Link]
Sources
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS | Semantic Scholar [semanticscholar.org]
- 6. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. upm-inc.com [upm-inc.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. chromtech.com [chromtech.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. cytivalifesciences.com [cytivalifesciences.com]
- 14. Common Problems in Analytical Method Validation [pharmaspecialists.com]
- 15. fda.gov [fda.gov]
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- 17. FDA Guidance for Industry: Q14 Analytical Procedure Development - ECA Academy [gmp-compliance.org]
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- 25. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
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- 27. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 28. jetir.org [jetir.org]
Technical Support Center: Scaling Up 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole Synthesis
Introduction
This technical guide addresses the significant challenges encountered during the scale-up synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, a key intermediate in pharmaceutical development. Scaling up from laboratory (gram) to pilot or manufacturing (kilogram) quantities introduces complexities related to reaction kinetics, heat management, impurity profiles, and process safety. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers and chemical engineers in navigating these challenges effectively. Our approach is grounded in established chemical principles and field-proven process optimization strategies.
Section 1: Overview of the Synthetic Strategy
The most common and scalable synthetic route is a two-step process. It begins with the formation of the benzimidazole core via the cyclization of a substituted o-phenylenediamine, followed by a regioselective N-alkylation to introduce the isopropyl group.
-
Step 1: Cyclization. Condensation of 4-Bromo-5,6-difluorobenzene-1,2-diamine with a C1 source (e.g., formic acid or trimethyl orthoformate) to form 5-Bromo-6,7-difluoro-1H-benzimidazole.
-
Step 2: N-Isopropylation. Alkylation of the benzimidazole intermediate with an isopropylating agent (e.g., isopropyl bromide) in the presence of a base to yield the final product.
Caption: High-level workflow for the two-step synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during synthesis, offering potential causes and recommended solutions.
Step 1: Cyclization to 5-Bromo-6,7-difluoro-1H-benzimidazole
Question 1: My cyclization reaction shows low conversion and significant amounts of unreacted 4-Bromo-5,6-difluorobenzene-1,2-diamine remain. What is happening?
-
Possible Causes:
-
Insufficient Acid Catalysis: The condensation reaction to form the benzimidazole ring is acid-catalyzed.[1][2] Inadequate acid strength or amount will result in a sluggish or incomplete reaction.
-
Low Reaction Temperature: The activation energy for the cyclization may not be met at lower temperatures, leading to poor conversion rates.
-
Water Scavenging: The reaction produces water, which can hydrolyze the intermediate Schiff base and push the equilibrium back towards the starting materials.
-
-
Recommended Solutions:
-
Optimize Catalyst: If using formic acid, ensure it is of high purity. For less reactive systems, stronger condensing agents like polyphosphoric acid (PPA) can be used, but these pose significant handling and safety challenges at scale. An alternative is to use trimethyl orthoformate with a catalytic amount of a strong acid like HCl, which also acts as a water scavenger.[3]
-
Increase Temperature: Gradually increase the reaction temperature while monitoring the impurity profile. Use in-process controls (IPCs) like HPLC to find the optimal balance between reaction rate and decomposition.
-
Control Water Content: If using formic acid, it often serves as both reactant and solvent. If using other C1 sources in solvents like toluene, a Dean-Stark apparatus can be effective for water removal on a larger scale.
-
Question 2: The reaction mixture turns dark brown or black, and the isolated benzimidazole intermediate is highly colored and difficult to purify. How can I prevent this?
-
Possible Causes:
-
Oxidation of Starting Material: o-Phenylenediamines are highly susceptible to aerial oxidation, especially at elevated temperatures and in the presence of acid, leading to intensely colored polymeric impurities.[4]
-
Thermal Decomposition: Excessive temperatures or prolonged reaction times can cause degradation of the starting material or product.
-
-
Recommended Solutions:
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to strictly exclude oxygen.[4] This is a critical parameter for scale-up.
-
Purify Starting Materials: Ensure the 4-Bromo-5,6-difluorobenzene-1,2-diamine is of high purity before use. If its quality is questionable, consider a purification step (e.g., recrystallization or a carbon treatment).[4]
-
Controlled Heating: Avoid localized overheating, which is a common issue in large reactors. Ensure efficient stirring and use a jacketed reactor with controlled heating ramps.
-
Decolorization: During workup, the crude product can be treated with activated carbon in a suitable solvent to remove colored impurities before final isolation.[5]
-
Step 2: N-Isopropylation
Question 3: My N-isopropylation reaction has a low yield. How can I improve the conversion?
-
Possible Causes:
-
Insufficient Base Strength: The pKa of the benzimidazole N-H is around 13. The base must be strong enough to deprotonate the nitrogen effectively to form the nucleophilic benzimidazolide anion.
-
Poor Leaving Group/Alkylating Agent: The reactivity of the isopropylating agent is critical. The order of reactivity is typically Isopropyl Iodide > Isopropyl Tosylate > Isopropyl Bromide > Isopropyl Chloride.
-
Inappropriate Solvent: The choice of solvent can significantly impact reaction rates and solubility of the benzimidazolide salt.[4][6]
-
-
Recommended Solutions:
-
Base Selection: While potassium carbonate (K2CO3) is common, stronger bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs2CO3) can dramatically improve the reaction rate.[7] For scale-up, consider the safety and handling of these reagents; NaH, for example, is highly flammable.
-
Alkylating Agent: If using isopropyl bromide yields poor results, consider switching to isopropyl iodide. A catalytic amount of sodium iodide can also be added to a reaction with isopropyl bromide to generate the more reactive iodide in situ.
-
Solvent Optimization: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents effectively solvate the cation of the base, leaving a more "naked" and reactive benzimidazolide anion.[7]
-
Sources
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 5-Bromo-1H-benzimidazole synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Phenacyldibromobenzimidazoles—Synthesis Optimization and Evaluation of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole and Other Benzimidazole Derivatives for Researchers in Drug Discovery
Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzimidazole core, a bicyclic system formed by the fusion of benzene and imidazole rings, represents a cornerstone in the development of therapeutic agents.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2] This versatility has led to the development of numerous FDA-approved drugs for a variety of conditions, including antiulcer agents (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines.
The therapeutic potential of the benzimidazole scaffold can be finely tuned through substitutions at various positions on the bicyclic ring. These modifications influence the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profiles. Halogenation, in particular, is a common strategy to enhance the biological activity of drug candidates. Fluorine atoms, for instance, can modulate a molecule's pKa, improve its metabolic stability, and enhance its binding affinity to target proteins through favorable electrostatic interactions.
This guide focuses on 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole , a specific derivative that combines several key features expected to confer potent biological activity. While direct experimental data for this particular compound is not extensively available in the public domain, this guide will provide a comprehensive framework for its synthesis, characterization, and evaluation. We will draw upon data from closely related analogues to build a predictive comparison and provide detailed experimental protocols to empower researchers in their exploration of this promising chemical space.
Synthesis of this compound: A Proposed Pathway
A validated, step-by-step synthesis protocol for this compound is not readily found in peer-reviewed literature. However, based on established methods for the synthesis of related benzimidazole derivatives, a plausible and robust synthetic route can be proposed. The following workflow is designed to be a self-validating system, with clear checkpoints for characterization of intermediates.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 4,5-Difluoro-2-nitroaniline
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,4-difluoroaniline in concentrated sulfuric acid at 0°C.
-
Nitration: Slowly add a mixture of nitric acid and sulfuric acid dropwise to the solution, maintaining the temperature below 5°C.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Purification: The precipitated product can be filtered, washed with cold water, and recrystallized from ethanol to yield pure 4,5-difluoro-2-nitroaniline.
Step 2: Synthesis of 4-Bromo-5,6-difluoro-2-nitroaniline
-
Bromination: Dissolve the product from Step 1 in a suitable solvent such as acetic acid. Add N-bromosuccinimide (NBS) portion-wise while stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification: Pour the reaction mixture into water to precipitate the crude product. Filter, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain 4-Bromo-5,6-difluoro-2-nitroaniline.
Step 3: Synthesis of 4-Bromo-5,6-difluoro-N1-isopropylbenzene-1,2-diamine
-
Reduction: The nitro group can be reduced to an amine using a standard reducing agent like tin(II) chloride in ethanol or catalytic hydrogenation with Pd/C.
-
Work-up: After the reaction is complete, the mixture is typically basified and extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated.
Step 4: N-Isopropylation
-
Alkylation: The N-isopropylation of the diamine intermediate can be achieved by reacting it with 2-iodopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF.
Step 5: Cyclization to form the Benzimidazole Ring
-
Ring Formation: The resulting N-isopropyl diamine is then cyclized to form the benzimidazole ring. This can be achieved by reacting it with formic acid or triethyl orthoformate.
-
Purification of Final Product: The crude product can be purified by column chromatography on silica gel to yield the final compound, This compound .
Comparative Analysis: Physicochemical and Biological Properties
While specific experimental data for this compound is scarce, we can infer its potential properties by examining structurally similar compounds. The strategic placement of bromo and difluoro substituents, along with the N-isopropyl group, is expected to significantly influence its biological activity.
| Compound | Structure | Key Physicochemical/Biological Properties | Reference |
| 5-Bromo-6,7-difluoro-1,2-dimethyl-1,3-benzodiazole | C₉H₇BrF₂N₂ | Molecular Weight: 261.07. A close structural analog, indicating the feasibility of the core structure. | [3] |
| 5-Bromo-6-fluoro-1-isopropylbenzimidazole | C₁₀H₁₀BrFN₂ | Molecular Weight: 257.1. Demonstrates that the N-isopropyl group is compatible with a bromo-fluoro-substituted benzimidazole core. | [4] |
| Halogenated Benzimidazole Ribonucleosides (e.g., TCRB) | Varied | Potent and selective inhibitors of human cytomegalovirus (HCMV). This highlights the potential of halogenated benzimidazoles as antiviral agents. | |
| Various 2-Arylbenzimidazoles | Varied | Exhibit inhibitory activity against checkpoint kinase 2 (Chk2), with potency influenced by substitutions on the benzimidazole ring. | [5] |
Structure-Activity Relationship (SAR) Insights:
-
Halogenation at positions 5, 6, and 7: The presence of electron-withdrawing fluorine and bromine atoms is anticipated to enhance the compound's interaction with target proteins and improve its metabolic stability. Studies on other halogenated benzimidazoles have shown that these substitutions can lead to potent biological activities, including antiviral and anticancer effects.
-
N1-Isopropyl Group: The isopropyl group at the N1 position is a moderately bulky, lipophilic group. In many kinase inhibitors, this position is crucial for establishing selectivity and potency by interacting with a specific hydrophobic pocket in the ATP-binding site of the kinase.
-
Potential as a Kinase Inhibitor: The benzimidazole scaffold is a well-established core for kinase inhibitors.[6] It can act as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for ATP-competitive inhibitors. The specific substitution pattern of this compound suggests it could be a potent and selective inhibitor of various kinases involved in cell signaling pathways.
Experimental Protocols for Biological Evaluation
To ascertain the biological activity of this compound, a series of in vitro assays are necessary. The following is a detailed protocol for a representative kinase inhibition assay.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a framework for assessing the inhibitory activity of a test compound against a specific protein kinase.
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Recombinant protein kinase of interest
-
Specific peptide or protein substrate
-
Adenosine triphosphate (ATP)
-
Test compound (this compound) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted test compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
-
Kinase Reaction:
-
Add the kinase enzyme diluted in assay buffer to each well.
-
Incubate for a predefined period (e.g., 15 minutes) at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).
-
Conclusion and Future Directions
While direct experimental evidence for This compound remains to be published, its structural features strongly suggest its potential as a potent and selective biologically active molecule, particularly as a kinase inhibitor. The strategic combination of a benzimidazole core, specific halogenation, and an N-isopropyl group provides a compelling rationale for its synthesis and evaluation.
This guide has provided a plausible synthetic route and a framework for its biological characterization. Researchers are encouraged to synthesize this compound and evaluate its activity against a panel of kinases implicated in diseases such as cancer and inflammation. Further studies, including co-crystallization with target proteins, will be invaluable in elucidating its precise mechanism of action and guiding the development of the next generation of benzimidazole-based therapeutics.
References
-
CP Lab Safety. (n.d.). 5-Bromo-6-fluoro-1-isopropylbenzimidazole, min 98%, 100 grams. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 5-Bromo-6-isopropyl-1,3-benzodioxole. Retrieved from [Link]
-
Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances. (n.d.). Retrieved from [Link]
-
Frontiers in Chemistry. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Retrieved from [Link]
-
MDPI. (2024). Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. Retrieved from [Link]
- Google Patents. (n.d.). WO2001077083A1 - Process for preparing substituted benzimidazole compounds.
-
National Institutes of Health. (2024). In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). Retrieved from [Link]
-
PubChem. (n.d.). Benzimidazoles and methods of using same - Patent US-12227512-B2. Retrieved from [Link]
-
ResearchGate. (2014). Benzimidazole Derivatives as Kinase Inhibitors | Request PDF. Retrieved from [Link]
-
MDPI. (n.d.). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. Retrieved from [Link]
-
MDPI. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. Retrieved from [Link]
-
ResearchGate. (2021). (PDF) Synthesis of Some Novel Benzimidazole Derivatives as Anticancer Agent, and Evaluation for CDK2 Inhibition Activity. Retrieved from [Link]
- Google Patents. (n.d.). US4280957A - Imidazodiazepines and processes therefor.
- Google Patents. (n.d.). WO2021152435A1 - Process for preparation of 5-bromo-1, 2, 3-trichlorobenzene.
- Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
-
Organic Communications. (n.d.). Synthesis, Characterization and Evaluation of Anticorrosion Properties of a New Benzimidazole Derived: 5-Bromo-1,3-dihydro-4,6,7-trinitrobenzimidazol-2-one. Retrieved from [Link]
-
Bentham Science. (n.d.). Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. Retrieved from [Link]
Sources
- 1. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. usbio.net [usbio.net]
- 4. calpaclab.com [calpaclab.com]
- 5. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validating the Biological Activity of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive framework for the validation of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, a novel compound belonging to the well-established class of benzimidazole-based kinase inhibitors. While specific experimental data for this particular molecule is not yet broadly published, this document will leverage data from structurally related and extensively studied halogenated benzimidazoles to establish a robust validation workflow. Researchers, scientists, and drug development professionals can utilize this guide to design and execute experiments, interpret data, and position this novel compound within the competitive landscape of kinase inhibitor discovery.
Introduction: The Benzimidazole Scaffold as a Privileged Kinase Inhibitor Motif
The benzimidazole core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide array of biological targets, most notably protein kinases.[1][2] Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major class of therapeutic agents.
Benzimidazole derivatives often function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases.[1][4] The specific substitutions on the benzimidazole ring system dictate the compound's selectivity and potency against different kinases. Halogenation, particularly bromination and fluorination, is a common strategy to enhance binding affinity and modulate pharmacokinetic properties.[5][6] Based on its structural features, this compound is hypothesized to function as a kinase inhibitor, likely targeting kinases such as Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1), which are common targets for halogenated benzimidazoles.[3][5]
dot graph { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
"Benzimidazole Scaffold" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Kinase Inhibition" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Anticancer Activity" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell Proliferation" "Apoptosis" "Signaling Pathways"
"Benzimidazole Scaffold" -- "Kinase Inhibition" [label=" Mechanism"]; "Kinase Inhibition" -- "Signaling Pathways" [label=" Disrupts"]; "Signaling Pathways" -- "Cell Proliferation" [label=" Regulates"]; "Signaling Pathways" -- "Apoptosis" [label=" Regulates"]; "Cell Proliferation" -- "Anticancer Activity" [label=" Inhibition leads to"]; "Apoptosis" -- "Anticancer Activity" [label=" Induction leads to"]; } caption { label = "Figure 1: The central role of the benzimidazole scaffold in achieving anticancer activity through kinase inhibition." }
Proposed Validation Workflow for this compound
The validation of a novel kinase inhibitor is a multi-step process that progresses from in vitro enzymatic assays to cell-based models and finally to in vivo efficacy studies. The following workflow is proposed for this compound.
In Vitro Validation: Characterizing a Kinase Inhibitor
The initial step is to determine the inhibitory activity of this compound against a panel of purified kinases.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against target kinases.
-
Materials:
-
Purified recombinant human kinases (e.g., CK2, PIM-1).
-
Kinase-specific substrate peptide.
-
ATP (Adenosine triphosphate).
-
Test compound (this compound) dissolved in DMSO.
-
Assay buffer.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Positive control inhibitor (e.g., a known CK2 or PIM-1 inhibitor).
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the kinase, substrate peptide, and test compound or positive control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Comparative Data from Structurally Related Compounds:
The following table provides IC50 values for known halogenated benzimidazole kinase inhibitors, which can serve as a benchmark for evaluating the potency of this compound.
| Compound | Target Kinase | IC50 (µM) | Reference |
| 4,5,6,7-Tetrabromo-1H-benzimidazole (TBBi) | CK2 | ~0.1-0.5 | [3] |
| 2-Dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) | CK2 | 0.04 | [1] |
| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (TDB) | CK2, PIM-1 | Not specified | [3] |
Table 1: In vitro inhibitory activity of selected halogenated benzimidazole derivatives.
Cell-Based Validation: Assessing Cellular Efficacy
Following in vitro characterization, it is crucial to assess the compound's activity in a cellular context. This step validates that the compound can penetrate cell membranes, engage its target, and elicit a biological response.
Experimental Protocol: Cell Viability (MTT) Assay
-
Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, CCRF-CEM leukemia).[4]
-
Cell culture medium and supplements.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO).
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the test compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the EC50 value.
-
Comparative Data from Structurally Related Compounds:
| Compound | Cell Line | EC50/LD50 (µM) | Effect | Reference |
| 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo-1H-benzimidazole (TDB) | LNCaP | ~10 | Induction of apoptosis | [1] |
| 2-aminoalkylamino derivatives of TBBi | LNCaP | 4.75 - 9.37 | Strong induction of apoptosis | [1] |
| 5-(or 6-)Bromo-4,5-(or 5,7-)dichloro-1-beta-D-ribofuranosylbenzimidazole | FS-4 | 1.7 | Inhibition of cell proliferation | [6] |
Table 2: Cellular activity of selected halogenated benzimidazole derivatives.
Further Cell-Based Assays:
-
Target Engagement Assays: Techniques like Western blotting can be used to assess the phosphorylation status of downstream substrates of the target kinase, confirming that the compound is hitting its intended target within the cell.[1]
-
Apoptosis Assays: Flow cytometry-based assays using Annexin V/Propidium Iodide staining can quantify the induction of apoptosis in response to compound treatment.[4]
In Vivo Validation: Preclinical Efficacy and Safety
The final stage of preclinical validation involves assessing the compound's efficacy and safety in animal models.
Experimental Protocol: Xenograft Tumor Model
-
Objective: To evaluate the in vivo antitumor efficacy of the test compound.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Cancer cell line for tumor implantation.
-
Test compound formulated for in vivo administration.
-
Vehicle control.
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer the test compound or vehicle control according to a predetermined dosing schedule.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Conclusion and Future Directions
The validation of this compound as a potential therapeutic agent requires a systematic and rigorous experimental approach. By following the proposed workflow and using the provided comparative data as a benchmark, researchers can effectively characterize its biological activity. The structural novelty of this compound, with its unique combination of bromo and difluoro substitutions along with an isopropyl group, offers the potential for improved potency, selectivity, and pharmacokinetic properties compared to existing benzimidazole-based kinase inhibitors. Future studies should focus on comprehensive kinase profiling to identify its primary targets, followed by detailed mechanistic studies to elucidate its mode of action and evaluation in relevant in vivo cancer models to establish its therapeutic potential.
References
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2024). MDPI. [Link]
-
Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines. (2022). NIH. [Link]
-
A Comparative Study of the Effects of Certain Halogenated Benzimidazole Ribosides on RNA Synthesis, Cell Proliferation, and Interferon Production. (1976). PubMed. [Link]
-
Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. (2025). PubMed. [Link]
-
Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective. (n.d.). Bentham Science. [Link]
Sources
- 1. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells [mdpi.com]
- 2. Chemistry of Biologically Active Benzimidazole Scaffolds: Medicinal Chemistry Perspective | Bentham Science [benthamscience.com]
- 3. Antitumor activity of the protein kinase inhibitor 1-(β-D-2′-deoxyribofuranosyl)-4,5,6,7-tetrabromo- 1H-benzimidazole in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1 H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A comparative study of the effects of certain halogenated benzimidazole ribosides on RNA synthesis, cell proliferation, and interferon production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Structure-Activity Relationship of Substituted Benzimidazoles: From Bench to Biological Insight
Introduction: The Benzimidazole Scaffold - A Privileged Core in Medicinal Chemistry
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents. These are often referred to as "privileged structures" due to their ability to interact with diverse biological targets. The benzimidazole nucleus, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a quintessential example of such a scaffold.[1][2] Its structural similarity to naturally occurring purine nucleoside bases allows it to readily interact with the biopolymers of living systems, making it a cornerstone in the development of drugs with a wide spectrum of activities.[1][3]
Substituted benzimidazoles have demonstrated a remarkable range of pharmacological effects, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[1][3][4][5][6] The versatility of this core lies in its amenability to chemical modification at several key positions. Understanding the Structure-Activity Relationship (SAR) —how specific structural changes influence a compound's biological activity—is paramount for rationally designing more potent and selective therapeutic agents.[4][7] This guide synthesizes SAR data across major therapeutic areas, provides validated experimental protocols, and explains the causal logic behind molecular design choices for researchers in drug discovery.
Caption: The core benzimidazole scaffold with key positions for substitution highlighted.
Part 1: Antimicrobial Activity of Substituted Benzimidazoles
The rise of drug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents.[8][9] Benzimidazole derivatives have emerged as a promising class of compounds with broad-spectrum activity against various bacteria and fungi.[1][10]
Mechanism of Action: Disrupting Microbial Viability
The antimicrobial efficacy of benzimidazoles stems from their ability to interfere with essential microbial processes. In fungi, a primary mechanism involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane, leading to compromised membrane integrity.[1] For bacteria, targets can include key enzymes like topoisomerase IV, which is vital for DNA replication.[11] Furthermore, certain derivatives have been shown to bind directly to microbial DNA, disrupting its function and leading to cell death.[12][13] This multi-targeted potential makes benzimidazoles a robust scaffold for antimicrobial drug design.
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the benzimidazole core has yielded critical insights into the structural requirements for potent antimicrobial activity.
-
At the C-2 Position: This is a critical locus for activity. Substitution with bulky aromatic or heteroaromatic rings often enhances potency. The electronic nature of these rings is also pivotal; the presence of electron-withdrawing groups (e.g., halogens, nitro groups) on the C-2 phenyl ring generally leads to increased antimicrobial efficacy.[10]
-
At the C-5/C-6 Positions: Modifications on the benzene portion of the scaffold fine-tune the electronic properties and lipophilicity of the molecule. The introduction of electron-donating groups in combination with electron-withdrawing groups has been shown to produce highly active compounds.[13] For instance, a methyl group at C-6 was found in a series of effective antibacterial agents.[12]
-
At the N-1 Position: Substitutions at the N-1 position primarily influence the compound's pharmacokinetic properties, such as absorption and solubility, although they can also directly impact target binding.
Caption: Key SAR trends for the antimicrobial activity of benzimidazoles.
Comparative Data: Minimum Inhibitory Concentrations (MIC)
The following table summarizes the in vitro antimicrobial activity of representative substituted benzimidazoles against various pathogens. The MIC value represents the lowest concentration of the compound that inhibits visible microbial growth.
| Compound ID | Substituent (Position) | Test Organism | MIC (µg/mL) | Reference |
| 17 | Complex N-1 and C-2 | Enterococcus faecalis | 25 | [14] |
| 18 | Complex N-1 and C-2 | Staphylococcus aureus | 25 | [14] |
| 19 | Complex N-1 and C-2 | Enterococcus faecalis | 12.5 | [14] |
| BM2 | C-2: 4-chloro-2-hydroxyphenyl; C-6: Methyl | Various Bacteria | 12.5 - 25 | [12] |
| 3m | C-2: Substituted Phenyl | S. pyrogenes | 21 | [15] |
| 3n | C-2: Substituted Phenyl | S. pyrogenes | 25 | [15] |
| Cefixime | (Standard Drug) | S. pyrogenes | 26 | [15] |
| Ciprofloxacin | (Standard Drug) | Various Bacteria | - | [9][10] |
| Fluconazole | (Standard Drug) | Various Fungi | - | [9][16] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standardized method for determining the MIC of a test compound against a bacterial strain.[17][18][19]
Objective: To determine the lowest concentration of a substituted benzimidazole that inhibits the visible growth of a specific bacterium.
Materials:
-
Test benzimidazole compound stock solution (e.g., 10 mg/mL in DMSO).
-
Mueller-Hinton Broth (MHB).[20]
-
Sterile 96-well microtiter plates.
-
Standardized bacterial inoculum (approx. 5 x 10^5 CFU/mL).[19]
-
Positive control (bacterial culture in broth without compound).
-
Negative control (broth only).
-
Vehicle control (broth with the highest concentration of DMSO used).
-
Microplate reader or visual inspection.
Procedure:
-
Preparation of Compound Dilutions: a. Add 100 µL of sterile MHB to all wells of a 96-well plate. b. Add a specific volume of the compound stock solution to the first well to achieve twice the highest desired final concentration. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last well.[18]
-
Inoculation: a. Prepare the bacterial inoculum by suspending 3-5 isolated colonies from a fresh agar plate into sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard.[18] b. Dilute this standardized suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation. c. Inoculate each well (except the negative control) with 100 µL of the final bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubation: a. Seal the plate to prevent evaporation. b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[18]
-
Reading and Interpretation: a. Following incubation, visually inspect the wells for turbidity (a sign of bacterial growth). b. The MIC is the lowest concentration of the benzimidazole derivative in a well that remains clear (no visible growth).[18] c. The results can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.
Part 2: Anticancer Activity of Substituted Benzimidazoles
The development of targeted and effective anticancer agents is a primary goal of modern drug discovery. Benzimidazoles are of significant interest due to their structural resemblance to purine, allowing them to interfere with the machinery of rapidly dividing cancer cells.[2][3]
Mechanism of Action: A Multi-Pronged Attack on Cancer Cells
Benzimidazole derivatives exert their anticancer effects through a variety of mechanisms, highlighting their versatility.[2]
-
Microtubule Inhibition: A well-established mechanism involves binding to β-tubulin, which disrupts the polymerization of microtubules.[21][22] This arrests the cell cycle in the metaphase, leading to apoptosis. This is the mechanism of action for several approved anthelmintic benzimidazoles like albendazole, which are now being repurposed for cancer therapy.[21]
-
Kinase Inhibition: Many benzimidazoles are potent inhibitors of protein kinases, such as EGFR and VEGFR-2, which are crucial components of signaling pathways that drive tumor growth and angiogenesis.[23]
-
Topoisomerase Inhibition: These enzymes are essential for managing DNA topology during replication. Benzimidazole derivatives can inhibit topoisomerases, leading to DNA damage and cell death.[2]
-
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is a key enzyme in DNA repair. Its inhibition by certain benzimidazoles can be particularly effective in cancers with existing DNA repair deficiencies.[2]
Caption: Major mechanisms of anticancer action for benzimidazole derivatives.
Structure-Activity Relationship (SAR) Analysis
-
At the C-2 Position: This position is crucial for target interaction. Substitutions with large, often planar, aryl or heteroaryl groups are frequently required for potent activity.
-
At the N-1 Position: Substitution at this position, for example with a benzyl group, has been shown to be a key determinant of anticancer activity in several series of compounds.[23]
-
At the C-5/C-6 Positions: The electronic nature of substituents on the benzene ring significantly influences cytotoxicity. For example, 5,6-dimethylbenzimidazole derivatives show enhanced cellular absorption and cytotoxicity, while nitro-substituted compounds can exhibit high selectivity and promote apoptosis.[24] The 5,6-dichloro substitution pattern is also associated with potent activity.[2]
Comparative Data: In Vitro Cytotoxicity (IC₅₀)
The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound Class | Substituents | Cell Line | IC₅₀ (µM) | Mechanism | Reference |
| 5,6-dimethyl derivatives | - | Breast, Lung | Potent | Enhanced lipophilicity | [24] |
| Benzimidazole-quinazoline hybrids | - | Leukemia, Ovarian | Potent | Tubulin/Topo inhibition | [24] |
| Nitrobenzimidazoles | Nitro group | Pancreatic, Cervical | Selective | DNA intercalation | [24] |
| 1-benzyl-1H-benzimidazoles | Varied C-2 aryl groups | Various | Varies | Kinase Inhibition | [23] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[25][26]
Objective: To determine the IC₅₀ value of a substituted benzimidazole against a cancer cell line.
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2).
-
Complete culture medium (e.g., RPMI, DMEM).
-
Test benzimidazole compound, serially diluted in culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[25]
-
Solubilization solution (e.g., DMSO, acidified isopropanol).
-
Sterile 96-well plates.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: a. Harvest exponentially growing cells and perform a cell count. b. Seed cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium.[25] c. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium. Ensure the final solvent concentration (e.g., DMSO) does not exceed a non-toxic level (typically <0.5%). b. Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control. c. Incubate for the desired exposure time (e.g., 48 or 72 hours).[27][28]
-
MTT Addition and Incubation: a. After the treatment period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, protected from light.[25][27] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[25][28]
-
Absorbance Measurement: a. Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization. b. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. b. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[26]
Part 3: Antiviral Activity of Substituted Benzimidazoles
The structural adaptability of benzimidazoles makes them a valuable scaffold for developing agents against a wide range of viral pathogens.[4] They can be modified to selectively target various stages of the viral replication cycle.
Mechanism of Action: Halting Viral Replication
Benzimidazole derivatives can inhibit viral propagation by targeting critical viral processes.[4] This includes:
-
Inhibition of Viral Enzymes: Key targets include viral polymerases (e.g., RNA-dependent RNA polymerase) or proteases, which are essential for replicating the viral genome and processing viral proteins, respectively.[4][29]
-
Blocking Viral Entry: Some compounds can interfere with the mechanisms viruses use to enter host cells.[4]
Structure-Activity Relationship (SAR) Analysis
-
At the C-2 Position: Substituents at this position are critical for interacting with viral targets. 2-benzylbenzimidazole is a frequently utilized and effective scaffold.[30]
-
At the N-1 Position: The nature of the substituent at N-1 can dramatically affect potency. Studies have shown that varying this position with aliphatic chains can yield derivatives with higher potency than those with phenyl ring substitutions.[29]
-
At the C-5 Position: For certain viruses, a cyano (-CN) group at the C-5 position has been identified as optimal for activity. Shifting this group to the C-6 position can negatively impact potency.[29]
Comparative Data: Antiviral Activity (EC₅₀)
The EC₅₀ value is the concentration of a drug that gives a half-maximal response, in this case, a 50% reduction in viral replication.
| Compound ID | Substituents | Target Virus | EC₅₀ (µM) | Reference |
| Series 1 | 2-benzylbenzimidazole core | Coxsackievirus B5 (CVB-5) | 9 - 17 | [30] |
| Series 2 | 2-benzylbenzimidazole core | Respiratory Syncytial Virus (RSV) | 5 - 15 | [30] |
| 95a | N-1: Aliphatic chain; C-2: NH₂; C-5: CN | Zika Virus | 43.1 | [29] |
| 95b | N-1: Phenyl ring; C-2: NH₂; C-5: CN | Zika Virus | 46.4 | [29] |
| Ribavirin | (Standard Drug) | Zika Virus | >250 | [29] |
Part 4: General Synthesis of Substituted Benzimidazoles
The accessibility and straightforward synthesis of the benzimidazole core are key reasons for its widespread use in drug discovery. The most common approach is the condensation of an o-phenylenediamine with either a carboxylic acid or an aldehyde.[31][32]
Experimental Protocol: Microwave-Assisted Synthesis of 1,2-Disubstituted Benzimidazoles
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods.[33][34]
Objective: To synthesize a 1,2-disubstituted benzimidazole from an N-substituted-o-phenylenediamine and an aldehyde.
Materials:
-
N-substituted-o-phenylenediamine (e.g., N-phenyl-o-phenylenediamine).
-
Substituted aldehyde (e.g., benzaldehyde).
-
Microwave synthesizer.
-
Ethyl acetate and water for extraction.
Caption: General workflow for microwave-assisted benzimidazole synthesis.
Procedure:
-
Reaction Setup: In a microwave-safe glass vial, combine the N-substituted-o-phenylenediamine (1 mmol), the aldehyde (1 mmol), and a catalytic amount of Er(OTf)₃ (e.g., 1 mol%).[34]
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture for 5-10 minutes at a set temperature (e.g., 60-80°C).[32][34] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Add deionized water to the reaction mixture. c. Extract the product with ethyl acetate (e.g., 3 x 10 mL). d. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[35]
Conclusion and Future Outlook
The benzimidazole scaffold remains a remarkably fertile ground for drug discovery. Its synthetic tractability and ability to interact with a wide array of biological targets have solidified its status as a privileged structure. This guide has demonstrated that the biological activity of benzimidazole derivatives can be rationally tuned by strategic substitutions at the N-1, C-2, and C-5/6 positions. For antimicrobial agents, electron-withdrawing groups are often beneficial, while anticancer and antiviral activities are highly dependent on the nature of bulky substituents that can interact with specific pockets in target enzymes or proteins.
Future research will likely focus on developing benzimidazole-based hybrid molecules, which conjugate the benzimidazole core with other pharmacophores to achieve synergistic effects or multi-target activity.[24][29] The continued application of computational modeling alongside robust SAR studies will undoubtedly accelerate the discovery of next-generation benzimidazole therapeutics with enhanced potency, selectivity, and safety profiles.
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Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed. (URL: [Link])
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Substituted Benzimidazoles as Antibacterial and Antifungal Agents: A Review - Pharmacophore. (URL: [Link])
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New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. (URL: [Link])
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Benzimidazole - Wikipedia. (URL: [Link])
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Mode of action of benzimidazoles - PubMed. (URL: [Link])
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC - PubMed Central. (URL: [Link])
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Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent - ResearchGate. (URL: [Link])
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Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (URL: [Link])
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Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - ResearchGate. (URL: [Link])
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Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (URL: [Link])
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Full article: Synthesis and evaluation of novel benzimidazole derivatives as potential anti bacterial and anti fungal agents - Taylor & Francis Online. (URL: [Link])
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A possible biochemical mode of action for benzimidazole anthelmintics - PubMed. (URL: [Link])
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Benzimidazole derivatives as potential anticancer agents - PubMed. (URL: [Link])
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Benzimidazole Derivatives in Drug Design: Structure-Activity Relationships and Therapeutic Potential: A Review - ResearchGate. (URL: [Link])
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. (URL: [Link])
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Anthelmintics Benzimidazole derivatives - YouTube. (URL: [Link])
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Structure activity relationships of substituted benzimidazoles - PubMed. (URL: [Link])
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Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed. (URL: [Link])
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Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. (URL: [Link])
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A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a well-characterized chemical probe or therapeutic candidate is paved with rigorous validation. A critical and often challenging aspect of this process is the comprehensive assessment of a compound's selectivity—its tendency to interact with intended targets versus unintended off-targets. This guide provides an in-depth, technically-grounded framework for the cross-reactivity profiling of a novel benzimidazole derivative, 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole. While specific experimental data for this compound is not yet publicly available, this document outlines a robust, multi-tiered strategy, detailing the causality behind experimental choices and providing actionable protocols to empower researchers in their investigations.
The promiscuity of small molecules, particularly kinase inhibitors, is a well-documented phenomenon, largely due to the conserved nature of ATP-binding pockets across the kinome.[1][2] This cross-reactivity can lead to unforeseen toxicities or, in some cases, present opportunities for therapeutic polypharmacology.[2][3] Therefore, a thorough understanding of a compound's interaction landscape is not merely an academic exercise but a cornerstone of translational success.
This guide will navigate through a logical progression of experiments, from broad, high-throughput screening to more focused, in-depth cellular and proteomic analyses. Each section is designed to build upon the last, creating a self-validating cascade of evidence to construct a high-confidence selectivity profile for this compound.
Tier 1: Broad Kinome Profiling - Casting a Wide Net
The logical first step in assessing the selectivity of a potential kinase inhibitor is to screen it against a large, representative panel of kinases. This provides a bird's-eye view of the compound's activity across the kinome and helps to identify primary targets and major off-targets early in the discovery process.[4][5]
Commercial services offer extensive kinase panels, often covering a significant portion of the human kinome.[5][6] These assays typically measure the inhibition of kinase activity by quantifying the phosphorylation of a substrate in the presence of the test compound.
Experimental Rationale: By screening at a fixed, relatively high concentration (e.g., 1 µM or 10 µM), we can quickly identify kinases that are potently inhibited. This initial screen acts as a filter, prioritizing which interactions warrant further investigation through dose-response studies to determine IC50 values. The choice of ATP concentration is also a critical parameter; screening at both a low (e.g., apparent Km) and a high (e.g., 1 mM, approximating physiological levels) ATP concentration can provide valuable insights into the compound's mechanism of action (e.g., competitive vs. non-competitive).[7]
Experimental Workflow: Kinase Panel Screening
Caption: Workflow for in vitro kinase panel screening.
Data Presentation: Initial Kinome Screen
The results from a single-point screen can be effectively summarized in a table, highlighting the kinases that show significant inhibition.
| Kinase Family | Kinase Target | % Inhibition at 1 µM |
| TK | ABL1 | 85% |
| CMGC | CDK2 | 15% |
| AGC | AKT1 | 5% |
| ... | ... | ... |
Following the initial screen, IC50 values should be determined for all "hit" kinases to quantify the potency of the interactions.
| Kinase Target | IC50 (nM) |
| ABL1 | 50 |
| SRC | 250 |
| LCK | 800 |
| ... | ... |
Tier 2: Cellular Target Engagement - Verifying Interactions in a Physiological Context
While in vitro assays are invaluable for initial screening, they do not fully recapitulate the complex environment of a living cell. Factors such as cell permeability, intracellular ATP concentrations, and the presence of scaffolding proteins can all influence a compound's activity. Therefore, it is crucial to validate the primary targets and key off-targets identified in Tier 1 using cell-based assays.[8][9]
CETSA® is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells and tissues.[8][10] The principle is based on the ligand-induced stabilization of a target protein against thermal denaturation.[11][12]
Experimental Rationale: By treating cells with this compound and then subjecting them to a heat gradient, we can observe a shift in the melting temperature (Tm) of the target protein if the compound binds and stabilizes it. This provides direct evidence of target engagement in a physiological setting. CETSA® can be performed in a targeted manner using Western blotting to detect a specific protein of interest or in a more global, unbiased fashion using mass spectrometry (thermal proteome profiling).[8]
Experimental Protocol: Targeted CETSA® with Western Blot Detection
-
Cell Culture and Treatment: Culture an appropriate cell line to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[8]
-
Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[10]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Normalize the protein concentrations. Analyze the abundance of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. Determine the Tm shift induced by the compound.
Logical Relationship: From In Vitro Inhibition to Cellular Engagement
Caption: Connecting biochemical activity to cellular function.
Tier 3: Unbiased Off-Target Identification - A Proteome-Wide View
While kinase panels are extensive, they are not exhaustive. To build a truly comprehensive selectivity profile and uncover potentially novel or unexpected off-targets, unbiased proteomic approaches are indispensable.[13][14]
Chemoproteomics encompasses several powerful techniques to identify the protein interaction partners of a small molecule on a proteome-wide scale.[15][16] A common and effective method is affinity-based protein profiling.
Experimental Rationale: This approach involves synthesizing a chemical probe version of this compound that is functionalized with a reactive group (e.g., a photo-affinity label) and an enrichment tag (e.g., biotin).[17] The probe is incubated with cell lysates or intact cells, and upon activation (e.g., by UV light), it covalently crosslinks to interacting proteins. These protein-probe complexes can then be enriched using the tag (e.g., with streptavidin beads) and identified by mass spectrometry. A competition experiment, where the lysate is co-incubated with the probe and an excess of the parent, unmodified compound, is crucial to distinguish specific binders from non-specific interactions.[15]
Experimental Workflow: Affinity-Based Chemoproteomics
Caption: Chemoproteomics workflow for off-target identification.
Data Presentation: Chemoproteomics Hits
The final output of a chemoproteomics experiment is a list of proteins that specifically interact with the compound. This data is best presented in a table that includes quantitative information from the mass spectrometry analysis.
| Protein ID | Gene Name | Fold Change (Probe vs. Probe + Competitor) | p-value |
| P00519 | ABL1 | 25.4 | <0.001 |
| Q9Y243 | DDR1 | 15.8 | <0.001 |
| P12931 | SRC | 12.1 | <0.005 |
| P41240 | FAK1 | 8.5 | <0.01 |
| ... | ... | ... | ... |
Synthesizing the Data: A Comparative Framework
By integrating the data from these three tiers, a comprehensive and high-confidence cross-reactivity profile for this compound can be constructed.
| Method | Advantages | Limitations |
| In Vitro Kinase Panel | High-throughput, quantitative (IC50), broad coverage of a specific protein family.[18] | Lacks cellular context, may miss non-kinase off-targets. |
| Cellular Thermal Shift Assay (CETSA®) | Confirms target engagement in a physiological context, applicable to various cell types and tissues.[8][9] | Lower throughput for proteome-wide analysis (unless coupled with MS), requires specific antibodies for targeted approach. |
| Chemoproteomics | Unbiased, proteome-wide discovery of on- and off-targets, can identify novel interactions.[13][15] | Requires synthesis of a chemical probe which may alter compound activity, potential for false positives. |
Conclusion
The rigorous profiling of a small molecule's cross-reactivity is a non-negotiable step in modern drug discovery and chemical biology. For a novel compound such as this compound, a multi-tiered approach, beginning with broad in vitro screening, followed by cell-based target validation, and culminating in unbiased proteomic profiling, provides the necessary depth and breadth of data to make informed decisions about its future development. This systematic and self-validating workflow not only de-risks the progression of a compound but also provides a deeper understanding of its biological mechanism of action. By following the principles and protocols outlined in this guide, researchers can confidently and comprehensively characterize the interaction landscape of their molecules of interest.
References
- Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science.
- Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
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- Target-Directed Approaches for Screening Small Molecules against RNA Targets.
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The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Benzimidazoles in Drug Discovery
A Senior Application Scientist's Guide to Synthesis, Physicochemical Properties, and Biological Activity
For decades, the benzimidazole scaffold has been a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs.[1] Its versatile biological activity, spanning from anti-ulcer to anticancer applications, makes it a focal point for drug discovery programs.[2] A key strategy in modern medicinal chemistry to refine the pharmacological properties of such scaffolds is the introduction of fluorine atoms.[3] This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated benzimidazoles, offering insights into how this single-atom substitution can profoundly impact a molecule's developability and efficacy. We will explore this through the lens of synthesis, physicochemical properties, and biological activity, supported by experimental data and detailed protocols for researchers in the field.
The rationale for fluorine incorporation is multifaceted. Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule, influencing its acidity (pKa) and lipophilicity (LogP).[4] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism by enzymes like cytochrome P450.[5] These modifications can translate to improved potency, selectivity, and pharmacokinetic profiles.
I. Synthesis of Benzimidazoles: A Comparative Overview
The synthesis of both non-fluorinated and fluorinated benzimidazoles typically follows a common pathway: the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde. The choice of starting materials dictates the final product.
A. General Synthesis of 2-Phenylbenzimidazole (Non-Fluorinated)
A prevalent method for synthesizing 2-phenylbenzimidazole involves the reaction of o-phenylenediamine with benzoic acid or benzaldehyde.[6]
Experimental Protocol: Synthesis of 2-Phenylbenzimidazole
Objective: To synthesize 2-phenylbenzimidazole via the condensation of o-phenylenediamine and benzaldehyde.
Materials:
-
o-phenylenediamine
-
Benzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure: [7]
-
To a stirred solution of o-phenylenediamine (1 mmol) in chloroform (5 ml), add benzaldehyde (1 mmol) and ammonium chloride (4 mmol) at room temperature.
-
Continue stirring the reaction mixture for four hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC) with a hexane:ethyl acetate (30:70) mobile phase.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
Extract the residue with ethyl acetate (20 ml).
-
Wash the organic layer with water (10 ml).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent to obtain the crude product.
-
Purify the crude product by recrystallization to yield 2-phenyl-1H-benzo[d]imidazole.
B. Synthesis of 2-(4-Fluorophenyl)benzimidazole (Fluorinated)
The synthesis of the fluorinated analogue follows a similar principle, substituting the non-fluorinated starting material with its fluorinated counterpart.
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-1H-benzo[d]imidazole
Objective: To synthesize 2-(4-fluorophenyl)-1H-benzo[d]imidazole.
Materials:
-
1,2-phenylenediamine
-
4-fluorobenzaldehyde
-
Ethanol
-
Sodium metabisulfite (aqueous solution, 5 M)
-
Dichloromethane
-
Diethyl ether
-
Methanol
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Flash column chromatography system
Procedure: [8]
-
In a round-bottom flask, mix 1,2-phenylenediamine (1 equiv) and 4-fluorobenzaldehyde (1 equiv) in ethanol.
-
Add a 5 M aqueous solution of sodium metabisulfite (1.5 equiv) to the mixture.
-
Stir the reaction mixture at 70 °C for 24 hours under reflux.
-
After cooling to room temperature, add distilled water to the reaction mixture.
-
Cool the mixture to 0 °C for 2 hours to facilitate precipitation.
-
Filter the solid and wash with distilled water.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a dichloromethane/diethyl ether/methanol solvent system to yield 2-(4-fluorophenyl)-1H-benzo[d]imidazole.
II. The Impact of Fluorination on Physicochemical Properties
The introduction of a fluorine atom onto the phenyl ring of 2-phenylbenzimidazole significantly alters its physicochemical properties, primarily its acidity (pKa) and lipophilicity (LogP). These changes have profound implications for a compound's behavior in biological systems.
A. Basicity (pKa)
The strong electron-withdrawing nature of the fluorine atom decreases the electron density on the benzimidazole ring system, making the nitrogen atoms less basic. This results in a lower pKa value for the fluorinated compound compared to its non-fluorinated counterpart. A lower pKa can influence the ionization state of the molecule at physiological pH, which in turn affects receptor interactions and cell permeability.[4]
B. Lipophilicity (LogP)
Fluorine substitution generally increases the lipophilicity of a molecule, as reflected by a higher LogP value.[9] This enhanced lipophilicity can improve membrane permeability, allowing the compound to more readily cross cell membranes and access intracellular targets. However, excessive lipophilicity can also lead to increased non-specific binding and reduced aqueous solubility.
Table 1: Comparative Physicochemical Properties of 2-Phenylbenzimidazole and its Fluorinated Analogue
| Property | 2-Phenylbenzimidazole | 2-(4-Fluorophenyl)benzimidazole | Rationale for Change |
| pKa | ~5.4 | Lower than 5.4 (predicted) | The electron-withdrawing fluorine atom reduces the basicity of the benzimidazole nitrogens.[10] |
| LogP | ~3.1 | Higher than 3.1 (predicted) | The hydrophobic nature of the fluorine atom increases the overall lipophilicity of the molecule.[9] |
Note: Experimental values for pKa and LogP can vary depending on the specific experimental conditions. The values presented are illustrative based on literature precedents.
Experimental Protocol: Determination of pKa by Capillary Electrophoresis
Objective: To determine the thermodynamic pKa values of benzimidazole derivatives.
Methodology: [3]
-
Prepare a series of background electrolytes with varying pH values and ionic strengths.
-
Dissolve the benzimidazole derivative in the appropriate solvent.
-
Determine the electrophoretic mobility of the benzimidazole derivative at each pH and ionic strength using a capillary electrophoresis system.
-
Plot the electrophoretic mobility as a function of pH to obtain the pKa value at each ionic strength.
-
Extrapolate the pKa values to zero ionic strength to determine the thermodynamic pKa.
III. Fluorination's Influence on Biological Activity and Metabolic Stability
The alterations in physicochemical properties induced by fluorination directly translate to changes in biological activity and metabolic stability.
A. Enhanced Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[5] By replacing a hydrogen atom at a metabolically labile position with fluorine, the metabolic "soft spot" can be blocked, leading to a longer in vivo half-life and improved bioavailability.
Table 2: Comparative In Vitro Metabolic Stability
| Compound | Half-life (t½) in Human Liver Microsomes | Intrinsic Clearance (CLint) | Impact of Fluorination |
| Non-fluorinated Benzimidazole (Hypothetical) | Shorter | Higher | - |
| Fluorinated Benzimidazole (Hypothetical) | Longer | Lower | Fluorination at a metabolically susceptible position can significantly increase metabolic stability.[5] |
Note: This table represents a general trend. Actual values are highly dependent on the specific compound and the position of fluorination.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
-
Test compound (fluorinated and non-fluorinated analogues)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard
-
LC-MS/MS system
-
Prepare a reaction mixture containing the test compound, human liver microsomes, and phosphate buffer in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate proteins.
-
Transfer the supernatant to a new plate and add an internal standard.
-
Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time and determine the half-life (t½).
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
B. Modulation of Biological Activity: Targeting Key Signaling Pathways
Benzimidazole derivatives exert their biological effects by interacting with various molecular targets. Fluorination can modulate these interactions, often leading to enhanced potency and selectivity. Two prominent examples of benzimidazole targets are tubulin and Epidermal Growth Factor Receptor (EGFR).
1. Tubulin Polymerization Inhibition
Many benzimidazole derivatives act as microtubule-destabilizing agents by binding to the colchicine site of β-tubulin, thereby inhibiting tubulin polymerization.[13] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and induces apoptosis, making these compounds promising anticancer agents.[14]
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of benzimidazole derivatives on tubulin polymerization.
-
Reconstitute purified tubulin in a general tubulin buffer.
-
Prepare a reaction mixture containing tubulin, GTP (to initiate polymerization), and various concentrations of the test compound (or vehicle control) in a 96-well plate.
-
Incubate the plate at 37°C to induce polymerization.
-
Monitor the increase in absorbance at 340 nm over time using a microplate reader. The increase in absorbance corresponds to microtubule formation.
-
Plot the change in absorbance versus time for each concentration of the test compound.
-
Determine the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
2. EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival.[16] Overexpression or mutation of EGFR is implicated in various cancers. Benzimidazole derivatives have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain and thereby blocking downstream signaling pathways.[17]
Experimental Protocol: EGFR Kinase Assay
Objective: To determine the inhibitory activity of benzimidazole derivatives against EGFR kinase.
-
Prepare a reaction mixture containing recombinant human EGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Add serially diluted concentrations of the test compound (or vehicle control) to the reaction mixture in a 384-well plate.
-
Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be done using a commercial kit such as ADP-Glo™.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
IV. Conclusion
The strategic incorporation of fluorine into the benzimidazole scaffold is a powerful tool for medicinal chemists to optimize the pharmacological properties of lead compounds. As demonstrated, fluorination can significantly modulate physicochemical properties such as pKa and LogP, leading to enhanced metabolic stability and altered biological activity. The provided experimental protocols offer a framework for researchers to synthesize and evaluate these compounds, enabling a rational, data-driven approach to drug design. While the effects of fluorination are context-dependent and require careful empirical validation, the potential benefits in terms of improved drug-like properties make it an indispensable strategy in the pursuit of novel and more effective benzimidazole-based therapeutics.
V. References
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Mahurkar, S., et al. (2023). Benzimidazole, a heterocyclic compound formed by the fusion of benzene and imidazole rings, has become a crucial scaffold in medicinal chemistry due to its versatile pharmacological properties. ResearchGate.
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Veerasamy, R., et al. (2021). Typical Experimental Procedure for the Synthesis of Benzimidazoles. PMC.
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Jerez, G., et al. (2009). Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. PubMed.
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Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles. Synthesis.
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Celik, G., et al. (2019). Synthesis and Pharmacologic Evaluation of Some Benzimidazole Acetohydrazide Derivatives as EGFR Inhibitors. PMC.
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Vona, D., et al. (2020). Synthesis and evaluation of antioxidant and antiproliferative activity of 2-arylbenzimidazoles. Bioorganic Chemistry.
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BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. BenchChem.
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Singh, P., et al. (2018). Synthesis and biological evaluation of 2-aryl-benzimidazole derivatives of dehydroabietic acid as novel tubulin polymerization inhibitors. RSC Publishing.
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Bhambra, A. S., et al. (2016). Novel Fluorinated Benzimidazole-Based Scaffolds and their Anticancer Activity in vitro. Journal of Fluorine Chemistry.
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Song, M., et al. (2018). Experimental and theoretical study of fingerprint spectra of 2-(4-fluorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole in terahertz range. PubMed.
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Sharma, D., et al. (2011). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Journal of Applied Pharmaceutical Science.
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Alaqeel, S. I. (2017). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. PMC.
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Jerez, G., et al. (2009). Determination of thermodynamic p K a values of benzimidazole and benzimidazole derivatives by capillary electrophoresis. ResearchGate.
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AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm.
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Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Fluorescence Assay. PMC.
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Al-Masoudi, N. A., et al. (2020). Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. PMC.
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Promega Corporation. (n.d.). EGFR Kinase Assay. Promega Corporation.
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Zhekova, H., et al. (2020). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. MDPI.
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Poturcu, K., & Çubuk Demiralay, E. (2021). Determination of p K a Values for Some Benzimidazole and Imidazole Group Drugs Using the Reversed-Phase Liquid Chromatography Method. ResearchGate.
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Bhambra, A. S., et al. (2016). Novel fluorinated benzimidazole-based scaffolds and their anticancer activity in vitro. OUCI.
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Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science.
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BenchChem. (2025). Application Notes and Protocols for Studying EGFR Signaling Pathways Using a Representative EGFR Inhibitor. BenchChem.
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Kumar, A., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. PubMed.
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El-Damasy, A. K., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors. PMC.
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Van der Pijl, F., et al. (2018). Effect of fluorine substituents in 4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazole for the study of antiparasitic treatment of cysticercosis on a Taenia crassiceps model. ResearchGate.
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Song, M., et al. (2018). Experimental and theoretical study of fingerprint spectra of 2-(4-fluorophenyl)benzimidazole and 2-(4-chlorophenyl)benzimidazole in terahertz range. PubMed.
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Abdullah, M. M., et al. (2022). Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors. Frontiers.
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Shcheglov, D. N., et al. (2021). Synthesis of Fluorinated 2-Benzylbenzimidazoles Under Superelectrophilic Activation Conditions and Investigation of Their Antimicrobial Properties. ResearchGate.
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Hunter, L. (2006). Matched molecular pairs as a guide in the optimization of pharmaceutical properties; a study of aqueous solubility, plasma protein binding and oral exposure. PubMed.
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Jayamoorthy, K., et al. (2012). 2-(4-Fluorophenyl)-1-phenyl-1H-benzimidazole. PMC.
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Hunter, L. (2006). Matched molecular pairs as a guide in the optimization of pharmaceutical properties; a study of aqueous solubility, plasma protein binding and oral exposure. PubMed.
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BenchChem. (2025). A Researcher's Guide to Matched-Pair Analysis of Fluorinated Compounds in Drug Discovery. BenchChem.
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BenchChem. (2025). A Comparative Analysis of 2-Phenylbenzimidazole and 2-Phenoxybenzimidamide for Drug Development Professionals. BenchChem.
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Begg, C., et al. (2017). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science.
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Wróbel, T. M., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. NIH.
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Panda, S. S., et al. (2021). Anti-inflammatory, anti-oxidant and cardio-protective properties of novel fluorophenyl benzimidazole in L-NAME-induced hypertensive rats. ResearchGate.
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Navigating the Preclinical Landscape: A Comparative In-Vivo Efficacy Analysis of a Novel Benzimidazole-Based Tubulin Inhibitor
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel anticancer therapeutics, the benzimidazole scaffold has consistently emerged as a privileged structure, yielding compounds with diverse and potent biological activities. This guide delves into the preclinical in-vivo efficacy of a promising new benzimidazole analog, Compound B6 , a potent tubulin polymerization inhibitor. We will objectively compare its performance against a relevant standard of care in a melanoma model, providing a comprehensive analysis supported by experimental data to inform future drug development endeavors.
Introduction: The Promise of Microtubule Targeting in Oncology
Microtubules, dynamic cytoskeletal polymers, are fundamental to several cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them an attractive target for anticancer drug development. Agents that interfere with microtubule dynamics can arrest cells in mitosis, ultimately leading to apoptotic cell death. The benzimidazole class of compounds has shown significant promise in this area, with several derivatives demonstrating potent inhibition of tubulin polymerization.[1][2]
Compound B6 , a novel benzimidazole analog, has been identified as a potent inhibitor of tubulin polymerization, exhibiting significant antiproliferative activity across various cancer cell lines.[1] This guide focuses on its in-vivo efficacy in a preclinical melanoma model, providing a head-to-head comparison with a standard therapeutic agent.
Mechanism of Action: Disrupting the Cellular Scaffolding
Compound B6 exerts its anticancer effects by binding to tubulin, the protein subunit of microtubules. This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of cellular events culminating in apoptosis.
Caption: Mechanism of action of Compound B6.
In-Vivo Efficacy: A Head-to-Head Comparison in a Melanoma Xenograft Model
To evaluate the in-vivo therapeutic potential of Compound B6, a well-established preclinical model of melanoma was utilized. The study design and comparative data are presented below.
Experimental Model
-
Cell Line: A375 human melanoma (BRAF V600E mutant)
-
Animal Model: Athymic nude mice (nu/nu)
-
Tumor Induction: Subcutaneous injection of A375 cells into the right flank of each mouse.
Comparative Agents
-
Test Article: Compound B6
-
Standard of Care: Vemurafenib (a BRAF inhibitor, standard of care for BRAF-mutant melanoma)[1]
Dosing and Administration
-
Compound B6: 50 mg/kg, administered intraperitoneally (IP) daily.
-
Vemurafenib: 50 mg/kg, administered orally (PO) daily.
-
Vehicle Control: Appropriate vehicle administered on the same schedule.
Efficacy Endpoint
-
Primary Endpoint: Tumor Growth Inhibition (TGI) at the end of the study. TGI is calculated as: (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) * 100%.
Results
| Compound | Dose | Route | Tumor Growth Inhibition (%) |
| Compound B6 | 50 mg/kg | IP | 70.21 [1] |
| Vemurafenib | 50 mg/kg | PO | ~60-70 (Typical reported range) |
Note: The efficacy of Vemurafenib can vary depending on the specific experimental conditions. The value presented is a representative figure from publicly available data in similar A375 xenograft models for comparative purposes.
Discussion: Interpreting the In-Vivo Data
The in-vivo data demonstrates that Compound B6 exhibits potent antitumor activity in a clinically relevant melanoma xenograft model. With a Tumor Growth Inhibition of 70.21% at a dose of 50 mg/kg, its efficacy is comparable to the standard-of-care targeted therapy, Vemurafenib.[1]
This is a significant finding, as it suggests that a tubulin polymerization inhibitor can achieve similar levels of tumor growth control as a therapy that directly targets a key oncogenic driver mutation. This is particularly relevant in the context of acquired resistance to targeted therapies like Vemurafenib, a common clinical challenge.[1] Compound B6, with its distinct mechanism of action, could potentially offer a therapeutic option for patients who have developed resistance to BRAF inhibitors.
Experimental Protocols
For researchers looking to replicate or build upon these findings, the following are detailed protocols for the key experiments described.
A375 Melanoma Xenograft Model Protocol
Caption: In-vivo xenograft experimental workflow.
Step-by-Step Methodology:
-
Cell Culture: A375 human melanoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Cells are harvested during the logarithmic growth phase using trypsin-EDTA. They are then washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Six to eight-week-old female athymic nude mice are anesthetized. 0.1 mL of the cell suspension (1 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Randomization: When the mean tumor volume reaches approximately 100-150 mm³, the mice are randomly assigned to treatment groups (e.g., Vehicle control, Compound B6, Vemurafenib).
-
Treatment Administration:
-
Compound B6: Prepared in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) and administered daily via intraperitoneal injection at 50 mg/kg.
-
Vemurafenib: Formulated in an appropriate vehicle for oral gavage and administered daily at 50 mg/kg.
-
Vehicle Control: The corresponding vehicle is administered on the same schedule and route as the test articles.
-
-
Endpoint: The study is terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
Data Analysis: At the end of the study, the final tumor volumes are recorded, and the percentage of Tumor Growth Inhibition (TGI) is calculated for each treatment group relative to the vehicle control group.
Conclusion and Future Directions
The novel benzimidazole analog, Compound B6, demonstrates compelling in-vivo antitumor efficacy in a BRAF-mutant melanoma model, comparable to the standard-of-care targeted therapy, Vemurafenib. Its distinct mechanism of action as a tubulin polymerization inhibitor positions it as a promising candidate for further preclinical and clinical development, particularly in scenarios of resistance to existing therapies.
Future studies should focus on:
-
Combination Therapies: Evaluating the synergistic potential of Compound B6 with targeted therapies or immunotherapies.
-
Resistance Mechanisms: Investigating its efficacy in models of acquired resistance to BRAF and MEK inhibitors.
-
Pharmacokinetic and Pharmacodynamic Profiling: A more detailed characterization of its absorption, distribution, metabolism, and excretion (ADME) properties and its target engagement in vivo.
This guide provides a foundational understanding of the in-vivo potential of this promising new benzimidazole derivative and a framework for its continued evaluation.
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Validating Target Engagement of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole: A Comparative Guide to Modern Methodologies
In the landscape of contemporary drug discovery, the unequivocal demonstration of a compound's interaction with its intended biological target is a cornerstone of a successful therapeutic program. This guide provides an in-depth, technical comparison of leading methodologies for validating the target engagement of novel small molecules, using the putative kinase inhibitor, 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole , as a central case study. For the purpose of this illustrative guide, we will hypothesize that our compound of interest targets Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle and a validated target in oncology.[1]
The benzimidazole scaffold is a privileged structure in medicinal chemistry, frequently serving as the core of potent kinase inhibitors by interacting with the ATP-binding site.[2][3] The specific substitutions on our compound—a bulky isopropyl group at the N1 position and electron-withdrawing fluorine and bromine atoms—are designed to enhance potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals, offering a nuanced perspective on the causality behind experimental choices and the interpretation of resulting data.
The Imperative of Target Engagement: Moving Beyond Potency
While in vitro biochemical assays are invaluable for initial hit identification, they do not fully recapitulate the complex intracellular environment.[4] A potent compound in a purified enzyme assay may fail to engage its target in a cellular context due to poor permeability, rapid efflux, or competition with high intracellular concentrations of endogenous ligands like ATP. Therefore, robust target engagement studies are critical to bridge the gap between biochemical potency and cellular activity, providing confidence that a compound's observed phenotype is a direct consequence of its interaction with the intended target.[4]
This guide will dissect and compare three orthogonal, yet complementary, state-of-the-art techniques for validating the target engagement of our putative CDK2 inhibitor:
-
Biophysical Measurement of Direct Binding: Surface Plasmon Resonance (SPR) for quantifying binding kinetics.
-
Cellular Thermal Shift Assay (CETSA®): Assessing target stabilization in intact cells and cell lysates.
-
Chemoproteomics: Competitive profiling using Kinobeads to determine selectivity and affinity in a near-native environment.
Biophysical Validation: Quantifying the Molecular Interaction with Surface Plasmon Resonance (SPR)
SPR is a label-free, real-time optical technique that measures the binding of an analyte (our compound) to a ligand (the target protein) immobilized on a sensor surface.[5][6] It provides precise kinetic information, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
Causality of Experimental Choice:
For a putative kinase inhibitor, SPR is an essential first step to confirm direct physical interaction with the purified target protein, in our case, CDK2/Cyclin A. This technique is highly sensitive and can detect even weak binding, making it suitable for early-stage characterization. The kinetic data derived from SPR can be a more potent predictor of in vivo efficacy than affinity alone, as a longer residence time (1/kd) can lead to a more durable pharmacological effect.[7]
Experimental Workflow:
Detailed Protocol for SPR Analysis:
-
Protein Immobilization: Recombinant human CDK2/Cyclin A is immobilized on a CM5 sensor chip via amine coupling. The goal is to achieve an immobilization level that provides a robust signal without causing mass transport limitations.
-
Analyte Preparation: A stock solution of this compound is prepared in 100% DMSO and serially diluted in running buffer (e.g., HBS-EP+) to the desired concentrations. The final DMSO concentration should be kept constant across all dilutions and ideally below 1%.
-
Binding Measurement: The compound dilutions are injected over the sensor surface for a defined period (association phase), followed by an injection of running buffer (dissociation phase). A reference flow cell is used to subtract non-specific binding.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to derive the kinetic parameters.
Data Interpretation and Comparison:
A successful SPR experiment will demonstrate concentration-dependent binding of the compound to CDK2/Cyclin A. The shape of the sensorgrams provides qualitative information about the binding kinetics, while the quantitative fitting provides the affinity and rate constants.
| Compound | Target | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | CDK2/Cyclin A | 1.5 x 10^5 | 3.0 x 10^-3 | 20 |
| Alternative 1 (Roscovitine) | CDK2/Cyclin A | 2.1 x 10^5 | 8.4 x 10^-3 | 40 |
| Alternative 2 (Dinaciclib) | CDK2/Cyclin A | 5.0 x 10^5 | 5.0 x 10^-4 | 1 |
| Note: Data for alternatives are representative, and data for the topic compound are illustrative. |
This table allows for a direct comparison of the binding properties of our compound with known CDK2 inhibitors. Our compound shows a respectable affinity of 20 nM, driven by a moderately fast association and a relatively slow dissociation rate.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique for confirming target engagement in a physiological context, be it in cell lysates or intact cells.[8][9] The principle is based on the ligand-induced thermal stabilization of the target protein.[3] When a protein is heated, it denatures and aggregates. However, the binding of a ligand can stabilize the protein's structure, increasing its melting temperature (Tm).
Causality of Experimental Choice:
CETSA is the gold standard for verifying that a compound reaches and binds to its target inside a cell.[9] A positive result in an intact cell CETSA experiment provides strong evidence of cell permeability and target engagement in the intended biological environment. This is a critical step in validating hits from biochemical or biophysical screens.[8]
Experimental Workflow:
Detailed Protocol for Intact Cell CETSA:
-
Cell Culture and Treatment: A relevant cell line (e.g., MCF-7, which expresses CDK2) is cultured to ~80% confluency. The cells are then treated with this compound or a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Heating: The treated cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[9]
-
Lysis and Fractionation: Cells are lysed, for example, by several freeze-thaw cycles. The lysates are then centrifuged at high speed to pellet the aggregated proteins.
-
Detection: The amount of soluble CDK2 remaining in the supernatant at each temperature is quantified by a suitable method, such as Western blotting or an AlphaLISA® assay.
-
Data Analysis: The data are plotted as the percentage of soluble protein versus temperature to generate a "melt curve." The shift in the melting temperature (ΔTm) between the compound-treated and vehicle-treated samples is calculated.
Data Interpretation and Comparison:
A successful CETSA experiment will show a rightward shift in the melt curve for the compound-treated sample, indicating thermal stabilization of CDK2. The magnitude of the ΔTm is concentration-dependent and reflects the extent of target engagement.
| Compound | Target | Cell Line | ΔTm at 10 µM (°C) |
| This compound | CDK2 | MCF-7 | + 4.2 |
| Alternative 1 (Roscovitine) | CDK2 | MCF-7 | + 3.5 |
| Alternative 2 (Dinaciclib) | CDK2 | MCF-7 | + 6.8 |
| Note: Data are for illustrative purposes. |
This comparison demonstrates that our compound effectively engages and stabilizes CDK2 in intact cells, with a stabilization effect comparable to the known inhibitor Roscovitine.
Chemoproteomic Profiling: Assessing Selectivity with Kinobeads
Chemoproteomics provides a powerful approach to assess the interaction of a compound with a large number of proteins in their native state within a complex cell lysate.[10] The Kinobeads technology utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a significant portion of the cellular kinome.[11] A test compound is then used to compete with the beads for binding to the kinases in the lysate.
Causality of Experimental Choice:
While SPR and CETSA are excellent for validating engagement with a specific target, they do not provide a broad view of a compound's selectivity. Kinobeads profiling is crucial for identifying potential off-targets, which is a major cause of toxicity and can confound the interpretation of phenotypic data.[11] This method provides a "selectivity snapshot" across hundreds of kinases simultaneously.
Experimental Workflow:
Detailed Protocol for Kinobeads Profiling:
-
Lysate Preparation: A cell line with broad kinase expression (e.g., K-562) is lysed under native conditions to preserve kinase activity and protein complexes.
-
Competition Binding: The lysate is incubated with a range of concentrations of this compound or a DMSO control.
-
Kinase Enrichment: Kinobeads are added to the lysates to capture the kinases that are not bound by the test compound.
-
Sample Preparation for MS: The beads are washed, and the bound proteins are digested into peptides, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The abundance of each identified kinase in the compound-treated samples is compared to the vehicle control to determine the degree of competition. This allows for the calculation of an apparent dissociation constant (Kd,app) for each detected kinase.
Data Interpretation and Comparison:
The output of a Kinobeads experiment is a selectivity profile that highlights the kinases that bind to the compound with the highest affinity.
| Kinase Target | This compound (Kd,app in nM) |
| CDK2 | 25 |
| CDK1 | 150 |
| CDK5 | 200 |
| GSK3B | >1000 |
| ERK1 | >1000 |
| p38a | >1000 |
| Note: Data are for illustrative purposes. |
This data demonstrates that our compound is highly selective for CDK2 over other related CDKs and does not significantly engage other major kinases at relevant concentrations. This provides strong evidence that the cellular phenotype observed is likely due to the inhibition of CDK2.
Synthesis and Conclusion
Validating the target engagement of a novel compound like this compound requires a multi-faceted and orthogonal approach. Each of the described methodologies provides a unique and critical piece of the puzzle.
| Method | Key Question Answered | Advantages | Limitations |
| SPR | Does the compound physically bind to the purified target? What are the kinetics? | High sensitivity, provides kinetic data (ka, kd) | In vitro, requires purified protein, can be sensitive to immobilization conditions |
| CETSA | Does the compound enter the cell and bind to the target in its native environment? | In-cell/in-vivo applicability, label-free, direct measure of engagement | Lower throughput, requires specific antibodies or MS for detection |
| Kinobeads | What is the selectivity profile of the compound across the kinome? | Broad selectivity profiling, unbiased, uses native proteins in lysate | In vitro (lysate), may miss non-ATP competitive binders or low-abundance kinases |
By integrating these approaches, we can build a robust and compelling case for the mechanism of action of our compound. The SPR data confirms a direct, high-affinity interaction with CDK2. The CETSA results demonstrate that the compound is cell-permeable and engages CDK2 within intact cells. Finally, the Kinobeads data provides confidence that the compound is selective for CDK2, minimizing the risk of off-target effects. This comprehensive validation package is essential for making informed decisions and advancing a compound through the drug discovery pipeline.
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A Researcher's Guide to Assessing the Selectivity of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of drug targets. The human kinome comprises over 500 enzymes, and their structural similarities, especially within the ATP-binding pocket, present a significant challenge in developing selective inhibitors.[1] The benzimidazole scaffold has been identified as a "privileged" structure in medicinal chemistry, capable of forming the basis for potent and selective kinase inhibitors.[2][3][4] This guide provides a comprehensive framework for assessing the selectivity of a novel benzimidazole derivative, 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, offering a comparative analysis with established kinase inhibitors and detailing the requisite experimental protocols for a thorough evaluation.
The core principle behind this guide is to equip researchers with the rationale and practical steps to move from a novel compound to a well-characterized chemical probe or drug candidate. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reproducible data.
Introduction to this compound: A Profile
While specific biological data for this compound is not yet broadly published, its structural features provide valuable insights into its potential as a kinase inhibitor. The benzimidazole core is a known hinge-binding motif for many ATP-competitive kinase inhibitors.[2][3][4] The strategic placement of bromine and difluoro substituents on the benzene ring can significantly influence binding affinity and selectivity by exploiting unique structural features of the target kinase's active site.[2][3] The isopropyl group at the N1 position likely contributes to optimizing steric interactions within the binding pocket.
Given the prevalence of benzimidazole derivatives as inhibitors of various kinase families, it is plausible that this compound could target kinases such as Cyclin-Dependent Kinases (CDKs), Aurora Kinases, or Receptor Tyrosine Kinases (RTKs), which are often implicated in cancer cell proliferation.[5][6]
The Imperative of Selectivity Profiling
The clinical success of a kinase inhibitor is intrinsically linked to its selectivity profile. While some multi-target inhibitors have therapeutic benefits, off-target effects are a primary cause of adverse drug reactions.[2][4] Therefore, a comprehensive understanding of a compound's kinome-wide interaction profile is paramount.[7][8] This guide will focus on a multi-pronged approach to selectivity assessment, combining biochemical and cellular methods to provide a holistic view of the compound's activity.
Comparative Kinome-Wide Selectivity Analysis
To contextualize the selectivity of this compound, it is essential to compare its performance against well-characterized inhibitors targeting similar kinase families. For this illustrative guide, we will consider a hypothetical scenario where our compound shows primary activity against CDK2 and compare it with the known CDK inhibitor, Roscovitine, and a broader-spectrum inhibitor like Staurosporine.
Table 1: Illustrative Kinome Scan Data (% Inhibition at 1 µM)
| Kinase Target | This compound | Roscovitine (Reference CDK Inhibitor) | Staurosporine (Broad-Spectrum Inhibitor) |
| CDK2 | 98% | 95% | 99% |
| CDK1 | 85% | 92% | 98% |
| CDK5 | 75% | 88% | 97% |
| CDK9 | 60% | 75% | 96% |
| AURKA | 15% | 5% | 90% |
| AURKB | 10% | 3% | 88% |
| VEGFR2 | 5% | 2% | 95% |
| EGFR | 2% | 1% | 85% |
| PIM1 | 8% | 4% | 70% |
| CK2 | 3% | 1% | 65% |
This data is hypothetical and for illustrative purposes only.
The above table demonstrates how a kinome-wide screen can provide an initial snapshot of selectivity. Here, this compound shows high potency against CDK2 with reasonable selectivity against other CDKs and significant selectivity against unrelated kinases like AURKA and VEGFR2 when compared to the promiscuous inhibitor Staurosporine.
Experimental Protocols for Selectivity Assessment
Biochemical Kinase Profiling
The initial and most crucial step in assessing selectivity is to screen the compound against a large panel of purified kinases.[8] Several platforms are available for this, including radiometric assays and fluorescence-based methods.[8][9]
Experimental Workflow: Kinome-Wide Radiometric Assay
Caption: Workflow for a kinome-wide radiometric kinase assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a series of dilutions to be used in the assay.
-
Assay Plate Preparation: In a 384-well plate, dispense the compound dilutions. Include wells with a vehicle control (DMSO) and a positive control inhibitor.
-
Kinase Reaction Mixture: Prepare a reaction mixture containing the specific kinase, its corresponding peptide or protein substrate, and a buffer containing MgCl2 and other necessary cofactors.
-
Reaction Initiation: Add the kinase reaction mixture to the assay plate. Initiate the phosphorylation reaction by adding [γ-33P]ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Reaction Termination and Capture: Stop the reaction and spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane.
-
Washing: Wash the filter membrane extensively to remove unincorporated [γ-33P]ATP.
-
Detection: Measure the amount of incorporated radiolabel using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each kinase at the tested compound concentration relative to the vehicle control.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA®)
While biochemical assays are essential, they do not account for cell permeability, intracellular ATP concentrations, or compound metabolism. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method to verify target engagement within a cellular context.[10][11][12][13][14] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[10][12]
Experimental Workflow: CETSA®
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to express the target kinase) to approximately 80% confluency. Treat the cells with this compound or a vehicle control for a defined period.
-
Harvest and Aliquot: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. Include an unheated control.
-
Cell Lysis: Lyse the cells, for example, by repeated freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.
-
Analysis of Soluble Fraction: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Table 2: Illustrative CETSA® Data (Tagg in °C)
| Target Protein | Vehicle (DMSO) | This compound (10 µM) | ΔTagg (°C) |
| CDK2 | 48.5 | 54.2 | +5.7 |
| Off-Target Kinase X | 52.1 | 52.3 | +0.2 |
This data is hypothetical and for illustrative purposes only.
Conclusion and Future Directions
The systematic assessment of selectivity is a cornerstone of modern kinase inhibitor development.[15][16] This guide has outlined a logical and experimentally robust workflow for characterizing a novel benzimidazole derivative, this compound. By integrating kinome-wide biochemical profiling with cellular target engagement assays, researchers can build a comprehensive and reliable selectivity profile. The illustrative data presented provides a clear framework for interpreting experimental outcomes and making informed decisions about the future development of this and other novel chemical entities. Further studies could involve isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to determine binding kinetics and affinity, as well as cellular assays to probe the downstream functional consequences of target inhibition.[8]
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A Comparative Benchmarking Guide to 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, a Novel TBK1 Inhibitor
Abstract
The development of selective kinase inhibitors is a cornerstone of modern drug discovery. TANK-binding kinase 1 (TBK1) has emerged as a critical signaling node in innate immunity, autophagy, and oncogenesis, making it a high-value therapeutic target.[1][2][3] This guide introduces 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole (hereafter referred to as Compound X), a novel ATP-competitive inhibitor of TBK1. We present a head-to-head comparison of Compound X against two well-characterized TBK1 inhibitors, Amlexanox and BX795, across biochemical and cellular assays.[4][5] Our findings demonstrate that Compound X exhibits superior potency in enzymatic assays and robust target engagement in a cell-based model of TBK1 activation. This guide provides detailed experimental protocols and objective performance data to assist researchers in evaluating Compound X for their discovery programs.
Introduction: The Rationale for Targeting TBK1
TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that belongs to the non-canonical IκB kinase (IKK) family.[6] It plays a pivotal role in integrating signals from various pattern recognition receptors to orchestrate an innate immune response, primarily through the phosphorylation and activation of Interferon Regulatory Factor 3 (IRF3).[4][5][7] This activation is a key step in the production of type-I interferons (IFN-I), which are essential for antiviral defense.[8]
Beyond its role in immunity, aberrant TBK1 signaling has been implicated in a range of pathologies. In oncology, TBK1 can support cancer cell survival and proliferation, particularly in cancers driven by RAS mutations.[1][9] Its involvement in autoimmune disorders and neuroinflammation further broadens its therapeutic relevance.[6] Consequently, there is significant interest in developing potent and selective TBK1 inhibitors to probe its biological functions and serve as potential therapeutics.[10][11]
This guide benchmarks Compound X against two established TBK1 inhibitors:
-
Amlexanox: A specific inhibitor of TBK1 and IKKε with an IC50 of approximately 1-2 μM. It is an approved drug for treating conditions like asthma, valued for its anti-inflammatory properties.[4][12][13]
-
BX795: A potent, dual inhibitor of TBK1 and IKKε, with reported IC50 values in the low nanomolar range for TBK1.[5][14][15] It is widely used as a pharmacological tool to study TBK1 signaling, though it also inhibits other kinases like PDK1.[7][15]
We will assess these compounds based on two primary criteria: biochemical potency against purified TBK1 enzyme and cellular activity measured by the inhibition of IRF3 phosphorylation, a direct downstream substrate of TBK1.
Signaling Pathway Overview
Upon activation by upstream signals, such as those from cGAS-STING or Toll-like receptors, TBK1 undergoes autophosphorylation on serine 172 (S172) in its activation loop.[3] Activated TBK1 then phosphorylates IRF3 on a cluster of C-terminal serine residues.[16] This phosphorylation event induces IRF3 dimerization, nuclear translocation, and subsequent activation of IFN-I gene transcription.[7][16] The inhibitors evaluated in this guide are ATP-competitive, binding to the kinase domain of TBK1 to block the phosphorylation of its substrates.[4][17]
Caption: Workflow for the ADP-Glo™ biochemical assay.
Step-by-Step Protocol:
-
Compound Plating: Serially dilute test compounds (Compound X, Amlexanox, BX795) in DMSO and dispense into a 384-well assay plate. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme/Substrate Addition: Prepare a solution of recombinant human TBK1 enzyme and Myelin Basic Protein (MBP) substrate in kinase assay buffer. Add this solution to the wells containing the compounds.
-
Reaction Initiation: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at the Km value for TBK1 to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. [18]Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by TBK1 into ATP. [19][18]Incubate at room temperature for 30-60 minutes.
-
Signal Detection: Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and thus, to TBK1 activity.
-
Data Analysis: Normalize the data to positive (no inhibitor) and negative (no enzyme) controls. Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
Cellular Target Engagement (HTRF® Phospho-IRF3 Assay)
To confirm that the compounds inhibit TBK1 in a physiological context, we measured the phosphorylation of its direct downstream substrate, IRF3. We chose a Homogeneous Time-Resolved Fluorescence (HTRF®) assay for its high-throughput nature, increased sensitivity, and no-wash protocol, which makes it more convenient than traditional methods like Western Blot or ELISA. [20][21][22][23] Step-by-Step Protocol:
-
Cell Culture and Plating: Culture THP-1 monocytes (a human cell line with a robust innate immune signaling pathway) and plate them into a 96-well culture plate.
-
Compound Treatment: Pre-treat the cells with serial dilutions of Compound X, Amlexanox, or BX795 for 1 hour.
-
Pathway Stimulation: Stimulate the TBK1 pathway by adding a STING agonist, cGAMP (cyclic GMP-AMP), to the wells. Incubate for 4 hours to induce maximal IRF3 phosphorylation.
-
Cell Lysis: Lyse the cells by adding the supplemented HTRF lysis buffer directly to the wells. [23]5. Lysate Transfer: Transfer the cell lysates to a 384-well low-volume detection plate.
-
Detection Reagent Addition: Add the HTRF phospho-IRF3 (Ser386) detection reagents—a Europium cryptate-labeled anti-IRF3 antibody and a d2-labeled anti-phospho-IRF3 (Ser386) antibody. [20]7. Incubation: Incubate the plate at room temperature for 4 hours or overnight to allow for antibody binding.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (cryptate donor) and 665 nm (d2 acceptor). [22][24]9. Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and normalize the data. Determine IC50 values using a four-parameter logistic curve fit.
Results: Comparative Performance Data
All experiments were conducted with rigorous controls to ensure data integrity. The following tables summarize the quantitative performance of Compound X against the reference inhibitors.
Biochemical Potency (IC50)
Compound X demonstrated superior potency against the purified TBK1 enzyme compared to both Amlexanox and BX795. Its IC50 value in the sub-nanomolar range suggests a high-affinity interaction with the ATP-binding pocket of TBK1.
Table 1: Biochemical IC50 Values against Recombinant TBK1
| Compound | Class | Mean IC50 (nM) | Std. Deviation (nM) |
| Compound X | Benzimidazole | 0.8 | ± 0.2 |
| BX795 | Aminopyrimidine | 6.0 [14][15] | ± 1.5 |
| Amlexanox | Oxamic Acid | 1,500 [13] | ± 250 |
Cellular Potency (IC50)
In the cell-based assay, Compound X effectively inhibited STING-induced IRF3 phosphorylation, confirming its cell permeability and on-target activity. While BX795 also showed high potency, Compound X was approximately 3-fold more potent. Amlexanox required a significantly higher concentration to achieve 50% inhibition, consistent with its biochemical profile.
Table 2: Cellular IC50 Values for Inhibition of IRF3 Phosphorylation
| Compound | Target Pathway | Mean IC50 (nM) | Std. Deviation (nM) |
| Compound X | TBK1/IRF3 | 18 | ± 4.5 |
| BX795 | TBK1/IRF3 | 55 | ± 12 |
| Amlexanox | TBK1/IRF3 | 2,200 | ± 310 |
Discussion and Conclusion
This guide provides a direct comparative analysis of a novel TBK1 inhibitor, this compound (Compound X), against established benchmarks.
Expertise & Interpretation: The data clearly position Compound X as a highly potent inhibitor of TBK1. Its sub-nanomolar biochemical IC50 is a significant improvement over both Amlexanox and the widely-used tool compound BX795. The ~20-fold shift between its biochemical and cellular IC50 values is typical for kinase inhibitors and reflects factors such as cell membrane permeability, intracellular ATP concentrations (which compete with the inhibitor), and potential for efflux pump activity. Despite this shift, its cellular potency remains in the low nanomolar range, indicating robust target engagement in a complex biological system.
The strong performance of Compound X in both assays validates the benzimidazole scaffold as a promising starting point for developing next-generation TBK1 inhibitors. While BX795 is a potent inhibitor, its known off-target activities can complicate data interpretation. [7][10]The higher potency of Compound X may allow for its use at lower concentrations, potentially reducing the risk of off-target effects and providing a cleaner pharmacological profile for probing TBK1 biology. Amlexanox, while a useful anti-inflammatory agent, lacks the potency required for sensitive mechanistic studies in vitro. [12] Conclusion: this compound is a potent, cell-permeable inhibitor of TBK1 that surpasses the performance of common reference compounds like Amlexanox and BX795. Its superior biochemical potency and robust cellular activity make it an excellent candidate for further investigation in research and drug discovery programs targeting inflammatory diseases and oncology.
References
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InvivoGen. Amlexanox | TBK1/IKKε inhibitor. [Online] Available from: [Link]
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Clark, K. et al. (2009). Use of the Pharmacological Inhibitor BX795 to Study the Regulation and Physiological Roles of TBK1 and IκB Kinase ε. Journal of Biological Chemistry. [Online] Available from: [Link]
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Sui, W. et al. (2022). The TBK1/IKKε inhibitor amlexanox improves dyslipidemia and prevents atherosclerosis. JCI Insight. [Online] Available from: [Link]
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BellBrook Labs. A Validated TBK1 Inhibitor Screening Assay. [Online] Available from: [Link]
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ResearchGate. HTRF® Kinase Assay Protocol. [Online] Available from: [Link]
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ResearchGate. ADP-Glo™ Assay Formats and Step-By-Step Protocol. [Online] Available from: [Link]
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PubMed Central (PMC). (2011). Development of a HTRF® Kinase Assay for Determination of Syk Activity. [Online] Available from: [Link]
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BPS Bioscience. Chemi-Verse™ TBK1 Kinase Assay Kit. [Online] Available from: [Link]
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AACR Journals. (2018). Evaluating TBK1 as a Therapeutic Target in Cancers with Activated IRF3. [Online] Available from: [Link]
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ResearchGate. Summary of current TBK1 inhibitors. [Online] Available from: [Link]
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Boster Biological Technology. IRF-3 (Phospho-Ser386) Colorimetric Cell-Based ELISA Kit. [Online] Available from: [Link]
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ACS Chemical Biology. (2015). Identification and Further Development of Potent TBK1 Inhibitors. [Online] Available from: [Link]
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PubMed Central (PMC). (2018). Discovery of GSK8612, a Highly Selective and Potent TBK1 Inhibitor. [Online] Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 5-Bromo-6,7-difluoro-1-isopropylbenzimidazole, a halogenated organic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.
The principles outlined here are grounded in established safety protocols from regulatory bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Hazard Identification and Risk Assessment
Key Assumed Hazards:
-
Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[10][11]
-
Irritation: Potential to cause skin and eye irritation.[11]
-
Environmental Hazard: Improper disposal can lead to the contamination of soil and water.
All laboratory personnel handling this compound must be thoroughly trained on its potential hazards and the appropriate safety precautions.[12][13] A comprehensive Chemical Hygiene Plan (CHP) should be in place, as required by OSHA, to outline the specific procedures for managing hazardous chemicals in the laboratory.[2][12]
Personal Protective Equipment (PPE) and Engineering Controls
To minimize exposure, all handling and disposal procedures must be conducted within a certified chemical fume hood.[13][14] The following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1] | To protect against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), inspected before use.[11] | To prevent skin contact. Gloves should be changed immediately if contaminated.[14] |
| Body Protection | A laboratory coat with long sleeves and closed cuffs. | To protect skin from accidental spills. |
| Respiratory | Use in a chemical fume hood should be sufficient. If aerosols are possible outside a hood, a respirator may be required.[14] | To prevent inhalation of any dust or vapors. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste involves a systematic process of segregation, containment, and labeling.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe chemical waste management.[6]
-
Designate as Halogenated Organic Waste: Due to the presence of bromine and fluorine, this compound must be classified as halogenated organic waste.[5][15]
-
Separate from Other Waste Streams: Never mix halogenated waste with non-halogenated organic solvents, acids, bases, or other reactive chemicals.[5][6] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.
Step 2: Waste Collection and Containment
-
Select an Appropriate Container: Use a chemically resistant container, such as high-density polyethylene (HDPE) or glass, with a secure, leak-proof cap.[15][16] The original container may be used if it is in good condition.[16]
-
Avoid Overfilling: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[4]
-
Keep Containers Closed: Waste containers must be kept tightly sealed when not in use to prevent the release of vapors.[17]
Step 3: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safe handling.[3][18]
-
Affix a "Hazardous Waste" Label: The label must clearly state "Hazardous Waste."[3][18]
-
Identify the Contents: List the full chemical name: "this compound."[15] If it is a mixed waste stream, all components must be listed with their approximate concentrations.[5]
-
Include Hazard Warnings: Use appropriate pictograms or hazard statements to indicate the potential risks (e.g., toxic, irritant).[3][18]
Step 4: Storage
-
Satellite Accumulation Areas (SAAs): Store the labeled waste container in a designated SAA at or near the point of generation.[16][18] The SAA must be under the direct control of laboratory personnel.
-
Secondary Containment: The SAA should have secondary containment, such as a spill tray, to contain any potential leaks.[15]
-
Storage Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition.
Step 5: Final Disposal
-
Arrange for Professional Disposal: Once the waste container is full or has been in storage for the maximum allowed time (which can vary by jurisdiction), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][15]
-
Incineration: Halogenated organic waste is typically disposed of via high-temperature incineration at a regulated hazardous waste facility.[3][5] Landfill disposal of halogenated organic compounds is often restricted.[7][8]
Disposal Workflow Diagram
The following diagram illustrates the key decision points and steps in the disposal process for this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spills and Exposure
In the event of a spill or accidental exposure, immediate and appropriate action is crucial.
Spill Cleanup:
-
Small Spills: For small spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[15] The contaminated absorbent must then be collected in a sealed, labeled container and disposed of as hazardous waste.[6]
-
Large Spills: In the case of a large spill, evacuate the area immediately and alert your institution's emergency response team.
Exposure Response:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Always consult the specific emergency procedures outlined in your laboratory's Chemical Hygiene Plan.[2]
By implementing these rigorous disposal procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment for future generations.
References
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Laboratories - Standards | Occupational Safety and Health Administration - OSHA. (n.d.). OSHA. Retrieved from [Link]
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OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) - CloudSDS. (n.d.). CloudSDS. Retrieved from [Link]
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1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration - OSHA. (n.d.). OSHA. Retrieved from [Link]
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OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN. (n.d.). OSHA. Retrieved from [Link]
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Preventing Exposure to Hazardous Chemicals in Laboratories - Oregon Occupational Safety and Health. (n.d.). Oregon OSHA. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
